Isopimpinellin
Description
This compound has been reported in Ruta macrophylla, Angelica japonica, and other organisms with data available.
This compound is found in angelica. This compound is present in the seeds of Pastinaca sativa (parsnip) this compound belongs to the family of Furanocoumarins. These are polycyclic aromatic compounds containing a furan ring fused to a coumarin moeity.
from Ruta graveolens & Heracleum lanatum; structure
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,9-dimethoxyfuro[3,2-g]chromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O5/c1-15-10-7-3-4-9(14)18-12(7)13(16-2)11-8(10)5-6-17-11/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMAXQKDIGCMTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=COC2=C(C3=C1C=CC(=O)O3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197457 | |
| Record name | Isopimpinellin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Isopimpinellin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034312 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Impurities |
Synthetic isopimpinellin (5,8-dimethoxypsoralen), confirmed to contain as impurities only trace quantities at most of psoralen, bergapten (5-methoxypsoralen) and xanthotoxin (8-methoxypsoralen), is not phototoxic when tested in a chick skin bioassay system. These findings are at variance with earlier studies showing isopimpinellin to be phototoxic against chick skin and support the conclusion that isopimpinellin is photobiologically inactive. As recently proposed by others, the several reports of isopimpinellin photoactivity are most likely attributable to contamination by small amounts of highly active psoralens such as bergapten or xanthotoxin. | |
| Record name | Isopimpinellin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8477 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Light yellow fibers | |
CAS No. |
482-27-9 | |
| Record name | Isopimpinellin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=482-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopimpinellin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopimpinellin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401288 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isopimpinellin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217988 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isopimpinellin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 482-27-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPIMPINELLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20GCF755G6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isopimpinellin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8477 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Isopimpinellin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034312 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
151 °C | |
| Record name | Isopimpinellin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034312 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Isopimpinellin: A Comprehensive Technical Guide on its Natural Sources, Distribution, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopimpinellin, a naturally occurring furanocoumarin, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides an in-depth overview of the natural sources and distribution of this compound in the plant kingdom. Furthermore, it details established experimental protocols for its extraction and quantification and explores the current understanding of its interactions with key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Natural Sources and Distribution of this compound in Plants
This compound is predominantly found in plant species belonging to the Apiaceae (carrot or parsley family) and Rutaceae (citrus family)[1][2]. Its distribution within the plant can vary, with concentrations differing in the roots, leaves, fruits, and seeds[3].
Quantitative Distribution of this compound
The concentration of this compound varies significantly across different plant species and even within different parts of the same plant. The following table summarizes the quantitative data on this compound content in various plant sources.
| Plant Species | Family | Plant Part | This compound Concentration | Reference(s) |
| Ammi majus L. | Apiaceae | Fruits | 404.14 mg/100 g (dry wt.) | [1] |
| Pastinaca sativa L. (Parsnip) | Apiaceae | Fruits | 8.0 mg/100 g (dry wt.) | [3] |
| Leaves | 4.8 mg/100 g (dry wt.) | [3] | ||
| Roots | 6.4 mg/100 g (dry wt.) | [3] | ||
| Roots (in extract) | 1.5 µg/g | [4] | ||
| Angelica archangelica L. | Apiaceae | Roots | Present (quantification not specified) | [2] |
| Apium graveolens L. (Celery) | Apiaceae | Seeds, Flakes | Present (quantification not specified) | [2] |
| Dried Root Tissue | 0.38 µg/g | [3] | ||
| Petroselinum crispum (Mill.) Fuss (Parsley) | Apiaceae | Leaves | Present (quantification not specified) | [2] |
| Cnidium monnieri (L.) Cusson | Apiaceae | Fruits | Present (quantification not specified) | [2] |
| Heracleum sphondylium L. | Apiaceae | Herb | >8 mg/g (in 80% MeOH extract) | [5] |
| Ruta graveolens L. | Rutaceae | Leaves | Present (quantification not specified) | [2] |
| Citrus spp. (Limes) | Rutaceae | Rind | 22-53 µg/g | [3] |
| Pulp | 1.7-2.9 µg/g | [3] | ||
| Toddalia asiatica (L.) Lam. | Rutaceae | - | 0.85 mg/g (in crude extract) | [6] |
Experimental Protocols
Accurate extraction and quantification of this compound are crucial for research and development. The following sections detail established methodologies for these processes.
Extraction of this compound from Plant Material
1. Accelerated Solvent Extraction (ASE)
Accelerated Solvent Extraction is an efficient method for extracting furanocoumarins from plant matrices, offering reduced solvent consumption and extraction time compared to traditional methods[1].
-
Sample Preparation: The plant material should be dried and finely ground to increase the surface area for extraction.
-
Instrumentation: A certified ASE system is required.
-
Extraction Parameters:
-
Solvent: Methanol has been shown to be highly effective[1].
-
Temperature: Optimal extraction temperatures range from 100 °C to 130 °C[1].
-
Pressure: A pressure of 1500 psi is typically applied.
-
Static Time: A static time of 5-10 minutes per cycle is recommended.
-
Extraction Cycles: 1-2 cycles are generally sufficient for exhaustive extraction.
-
-
Post-Extraction: The collected extract is concentrated under vacuum. For quantitative analysis, the residue is redissolved in a known volume of a suitable solvent (e.g., methanol or acetonitrile).
2. Microwave-Assisted Extraction (MAE)
MAE is another rapid extraction technique that utilizes microwave energy to heat the solvent and plant matrix, facilitating the release of target compounds.
-
Sample Preparation: Similar to ASE, the plant material should be dried and ground.
-
Instrumentation: A laboratory microwave extraction system is necessary.
-
Extraction Parameters:
-
Post-Extraction: The extract is filtered and concentrated before analysis.
Quantification of this compound
1. High-Performance Liquid Chromatography with UV/Diode Array Detection (HPLC-UV/DAD)
HPLC is a robust and widely used technique for the separation and quantification of this compound in plant extracts[1][3].
-
Instrumentation: A standard HPLC system equipped with a UV or DAD detector is required.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., Hypersil C18) is typically used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of methanol and water is common. A 70:30 (v/v) methanol:water mixture has been successfully used[3].
-
Flow Rate: A flow rate of 1.0 mL/min is standard.
-
Detection Wavelength: this compound exhibits strong absorbance at approximately 306-315 nm[1].
-
Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from standards of known concentrations.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like furanocoumarins[2].
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer is required.
-
Sample Preparation: The plant extract may require derivatization to increase volatility, although direct analysis is often possible. The extract should be filtered and free of non-volatile residues.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is suitable.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Temperature Program: A temperature gradient is employed to separate the components of the extract. A typical program might start at a lower temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 280-300 °C).
-
-
MS Conditions:
-
Ionization: Electron Impact (EI) ionization is standard.
-
Detection: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
-
Quantification: Quantification is performed by comparing the peak area of a characteristic ion of this compound to that of a calibration curve.
-
Signaling Pathways and Molecular Interactions
This compound has been shown to modulate several key cellular signaling pathways, which underlies its observed biological activities, including anti-inflammatory, anti-cancer, and chemopreventive effects[1][7].
Modulation of Xenobiotic Metabolism
This compound plays a significant role in the regulation of enzymes involved in the metabolism of foreign compounds (xenobiotics), including drugs and carcinogens[8].
-
Cytochrome P450 (CYP) and Glutathione S-Transferases (GSTs): this compound can induce the expression of certain CYP enzymes, such as Cyp2b10 and Cyp3a11, as well as GSTs. This induction is mediated through the activation of the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR) [8]. By modulating these enzymes, this compound can influence the metabolic activation and detoxification of various substances.
Anti-inflammatory and Anti-cancer Signaling
This compound exhibits anti-inflammatory and anti-cancer properties by targeting specific signaling cascades.
-
PI3K/Akt Pathway: this compound has been demonstrated to inhibit the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway . This pathway is crucial for cell survival, proliferation, and inflammation. Inhibition of PI3K signaling by this compound can lead to a reduction in neutrophil migration, contributing to its anti-inflammatory effects, and may also play a role in its anti-cancer activity[1][7].
-
MAPK/AP-1 Pathway: In the context of UVA-induced photoaging, this compound has been shown to suppress the Mitogen-Activated Protein Kinase (MAPK)/Activator protein-1 (AP-1) signaling pathway . This pathway is a key regulator of matrix metalloproteinases (MMPs), which are involved in collagen degradation. By inhibiting this pathway, this compound can protect against the damaging effects of UVA radiation on the skin[7].
-
Apoptosis: this compound can induce programmed cell death (apoptosis) in cancer cells. Mechanistic studies have shown that it can trigger apoptosis through the activation of caspase-3 , a key executioner caspase in the apoptotic cascade[1].
While direct evidence for this compound's interaction with the Wnt/β-catenin and PKA signaling pathways is still emerging, studies on other structurally related furanocoumarins suggest that these pathways may also be potential targets.
Visualizations
Experimental Workflow for this compound Analysis
References
- 1. Quantitative Analysis of this compound from Ammi majus L. Fruits and Evaluation of Its Biological Effect on Selected Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cjpas.net [cjpas.net]
- 3. researchgate.net [researchgate.net]
- 4. web.vscht.cz [web.vscht.cz]
- 5. researchgate.net [researchgate.net]
- 6. Pimpinellin | C13H10O5 | CID 4825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound inhibits UVA-induced overproduction of MMPs via suppression of MAPK/AP-1 signaling in human dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of naturally occurring coumarins on hepatic drug-metabolizing enzymes inmice [hero.epa.gov]
Biosynthesis pathway of Isopimpinellin in Apiaceae family.
An In-depth Technical Guide to the Biosynthesis of Isopimpinellin in the Apiaceae Family
For: Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a linear furanocoumarin, a class of secondary metabolites prevalent in plants of the Apiaceae family, including species like celery, parsnip, and Ammi majus.[1][2] These compounds are renowned for their significant biological activities and serve as defense chemicals against herbivores and pathogens.[3] this compound, specifically, has garnered interest for its potential pharmacological applications. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway in Apiaceae, focusing on the core enzymatic steps, quantitative data, and detailed experimental methodologies relevant to its study and application.
The Biosynthesis Pathway of this compound
The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway and diverges to form the characteristic furanocoumarin scaffold. The core pathway involves prenylation of the precursor umbelliferone, followed by cyclization, a series of hydroxylations, and concluding with specific methylation steps.
The pathway initiates with the formation of umbelliferone (a coumarin), which is then prenylated at the C6 position to yield demethylsuberosin. This intermediate undergoes an oxidative cyclization catalyzed by a cytochrome P450 monooxygenase, (+)-marmesin synthase, to form (+)-marmesin. The key step in forming the linear furanocoumarin backbone is the conversion of (+)-marmesin to psoralen, a reaction catalyzed by psoralen synthase, which cleaves an acetone moiety.[4]
Psoralen then serves as a crucial branch-point intermediate. It can be hydroxylated at either the C5 or C8 position. Hydroxylation at C5 by psoralen-5-hydroxylase yields bergaptol, while hydroxylation at C8 by psoralen-8-hydroxylase yields xanthotoxol. These hydroxylated intermediates are then methylated by specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). Bergapten is formed by the methylation of bergaptol, and xanthotoxin is formed from xanthotoxol.[5]
This compound is subsequently formed through a final hydroxylation and methylation step. Both bergapten and xanthotoxin can act as precursors.[6] For instance, xanthotoxin can be hydroxylated at the C5 position to form 5-hydroxyxanthotoxin, which is then methylated to produce this compound. Similarly, bergapten can be hydroxylated at the C8 position to yield 8-hydroxybergapten, which is also methylated to this compound.[6] Studies in Ruta graveolens cell cultures indicate that both pathways are viable, mediated by discrete O-methyltransferases.[6]
Figure 1. Biosynthetic pathway of this compound from L-Phenylalanine.
Key Enzymes in this compound Biosynthesis
The biosynthesis of this compound is orchestrated by several key enzyme families, primarily Cytochrome P450 monooxygenases (CYPs) and O-methyltransferases (OMTs).
-
Psoralen Synthase (CYP71AJ subfamily) : This is a critical enzyme that catalyzes the formation of the linear furan ring of psoralen from (+)-marmesin.[4] Psoralen synthase activity is rapidly induced by elicitors and is associated with microsomal fractions.[4] Functional characterization of the CYP71AJ subfamily in various Apiaceae species like Ammi majus and Pastinaca sativa has confirmed their role as psoralen synthases.[4][7] These enzymes exhibit narrow substrate specificity for (+)-marmesin.[4]
-
Psoralen Hydroxylases (CYPs) : Following the formation of psoralen, specific CYPs hydroxylate the psoralen core at the C5 or C8 positions to produce bergaptol and xanthotoxol, respectively. These enzymes are crucial for creating the diversity of linear furanocoumarins.
-
O-Methyltransferases (OMTs) : The final steps of the pathway are catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases.
-
Bergaptol O-methyltransferase (BMT) : This enzyme specifically methylates the 5-hydroxyl group of bergaptol to form bergapten.[5]
-
Xanthotoxol O-methyltransferase (XOMT) : This enzyme methylates the 8-hydroxyl group of xanthotoxol to form xanthotoxin.[8]
-
5-Hydroxyxanthotoxin/8-Hydroxybergapten OMTs : Distinct OMTs are responsible for the final methylation of 5-hydroxyxanthotoxin and 8-hydroxybergapten to yield this compound.[6] In Ammi majus, the BMT was found to have high substrate specificity for bergaptol and did not methylate xanthotoxol.[5]
-
Quantitative Data
The concentration of this compound and its precursors can vary significantly between species and even within different tissues of the same plant. The following tables summarize available quantitative data from the literature.
Table 1: Furanocoumarin Content in Ammi majus Fruits
| Compound | Concentration (mg/100 g dry wt.) | Percentage of Total Coumarin Fraction (%) | Reference |
|---|---|---|---|
| This compound | 404.14 | 24.56 | [9][10] |
| Xanthotoxin | 368.04 | 22.36 | [9][10] |
| Bergapten | 253.05 | 15.38 | [9][10] |
| Imperatorin | 41.60 | 2.52 | [9] |
| Marmesin | - | 0.25% of fruit |[11] |
Note: Data is derived from studies using Accelerated Solvent Extraction (ASE) followed by RP-HPLC/DAD analysis. The total coumarin fraction was reported as 1.65 g/100 g dry weight.[9][10]
Table 2: Kinetic Properties of Furanocoumarin Biosynthetic Enzymes
| Enzyme | Species | Substrate | Km (µM) | kcat (min-1) | Reference |
|---|---|---|---|---|---|
| Bergaptol O-methyltransferase (BMT) | Ammi majus | Bergaptol | 2.8 | N/A | [5] |
| Bergaptol O-methyltransferase (BMT) | Ammi majus | SAM | 6.5 | N/A | [5] |
| Angelicin Synthase (CYP71AJ4)* | Pastinaca sativa | (+)-Columbianetin | 2.1 ± 0.4 | 112 ± 14 |[7] |
*Note: Angelicin synthase is part of the parallel angular furanocoumarin pathway but provides representative kinetic data for a related CYP71AJ enzyme.
Experimental Protocols
Accurate analysis of this compound and the characterization of its biosynthetic enzymes require robust experimental protocols. The following sections detail generalized methodologies based on common practices in the field.
Furanocoumarin Extraction and Analysis Workflow
The general workflow for analyzing this compound from plant material involves extraction, purification, and quantification, typically by HPLC.
Figure 2. General experimental workflow for furanocoumarin analysis.
Protocol for Furanocoumarin Extraction
This protocol describes a generalized method for extracting furanocoumarins from dried plant material.
-
Sample Preparation : Dry the plant material (e.g., fruits of Ammi majus) at 40-50°C to a constant weight and grind into a fine powder (e.g., 0.5 mm particle size).
-
Extraction :
-
Accelerated Solvent Extraction (ASE) : Pack approximately 5 g of powdered material into an extraction cell. Perform extraction with methanol at an elevated temperature (e.g., 130°C) and pressure (e.g., 1500 psi).[9]
-
Soxhlet Extraction : Place ~10 g of powdered material into a thimble and extract with methanol or ethyl acetate for 6-8 hours.[12]
-
Ultrasonic Extraction : Suspend 1 g of powder in 20 mL of methanol and sonicate for 30-60 minutes at room temperature.
-
-
Concentration : Filter the resulting extract through Whatman No. 1 paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C until a crude residue is obtained.
-
Storage : Store the crude extract at -20°C until analysis.
Protocol for RP-HPLC-DAD Analysis
This protocol outlines a standard method for the separation and quantification of this compound and related furanocoumarins.
-
Instrumentation : An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Chromatographic Conditions :
-
Column : Reversed-phase C18 column (e.g., Inertsil ODS-2, 250 x 4.6 mm, 5 µm particle size).[13]
-
Mobile Phase : A gradient of Solvent A (Acetonitrile) and Solvent B (Water, often with 0.1-1% acetic acid).[13][14]
-
Gradient Example : Start with 20% A, ramp to 40% A over 2 min, hold at 40% A for 12 min, ramp to 90% A over 3 min, hold for 3 min, then return to initial conditions and equilibrate.[13]
-
Flow Rate : 1.0 mL/min.[13]
-
Column Temperature : 30-40°C.[13]
-
Detection : Monitor at 310 nm for furanocoumarins.[13] Acquire full UV spectra (200-400 nm) to aid in peak identification.
-
-
Sample and Standard Preparation :
-
Dissolve the crude extract in the initial mobile phase composition or pure acetonitrile. Filter through a 0.45 µm syringe filter before injection.
-
Prepare a stock solution of pure this compound standard in acetonitrile or methanol. Create a series of dilutions (e.g., 0.5 to 1000 ng/mL) to generate a calibration curve.[3]
-
-
Quantification : Inject 10-20 µL of the sample and standards. Identify the this compound peak by comparing its retention time and UV spectrum with the pure standard. Calculate the concentration in the sample by integrating the peak area and interpolating from the calibration curve.
Protocol for Psoralen Synthase (CYP450) Enzyme Assay
This is a generalized in vitro assay using yeast microsomes expressing the target CYP enzyme.[4]
-
Microsome Preparation : Heterologously express the CYP71AJ gene (e.g., from A. majus) in yeast (Saccharomyces cerevisiae). Harvest yeast cells, break them using glass beads or a French press in a buffered solution, and isolate the microsomal fraction by differential centrifugation. Resuspend the final microsomal pellet in a storage buffer (e.g., 0.1 M sodium phosphate, pH 7.0, with 20% glycerol) and store at -80°C.
-
Assay Mixture (Total Volume ~200 µL) :
-
100 mM Sodium Phosphate Buffer (pH 7.0 - 7.5).
-
50-100 µg of microsomal protein.
-
1-2 mM NADPH (or an NADPH-regenerating system).
-
200 µM (+)-Marmesin (substrate, dissolved in DMSO or methanol).
-
-
Reaction : Pre-incubate the mixture without NADPH at 30°C for 5 minutes. Initiate the reaction by adding NADPH.
-
Incubation : Incubate at 30°C for 30-60 minutes with gentle shaking.
-
Termination and Extraction : Stop the reaction by adding 50 µL of 2 M HCl. Extract the products by adding 500 µL of ethyl acetate, vortexing vigorously, and centrifuging to separate the phases.
-
Analysis : Transfer the organic (ethyl acetate) layer to a new tube, evaporate to dryness under nitrogen, and redissolve in a small volume of mobile phase for HPLC or LC-MS analysis to identify and quantify the psoralen product.
Protocol for O-Methyltransferase (OMT) Enzyme Assay
This assay measures the methylation of hydroxylated furanocoumarins.[5][15]
-
Enzyme Source : Use purified recombinant OMT enzyme expressed in E. coli or a crude protein extract from plant tissue.
-
Assay Mixture (Total Volume ~100-200 µL) :
-
Reaction : Pre-incubate the mixture without SAM at 37°C for 5 minutes. Start the reaction by adding SAM.
-
Incubation : Incubate at 37°C for 30-60 minutes.
-
Termination and Extraction : Stop the reaction by adding an equal volume of methanol or by adding 20 µL of 20% trichloroacetic acid (TCA).[15] Centrifuge to pellet precipitated protein.
-
Analysis : Directly analyze the supernatant using RP-HPLC to quantify the methylated product (e.g., this compound, bergapten).
Regulation of Biosynthesis
The production of this compound and other furanocoumarins in Apiaceae is tightly regulated in response to developmental and environmental stimuli.
-
Elicitor Induction : The expression of key biosynthetic genes, including psoralen synthase and bergaptol O-methyltransferase, is significantly upregulated upon treatment with fungal elicitors. In Ammi majus cell cultures, BMT transcript abundance and enzyme activity increase dramatically within hours of elicitation.[5] This points to a role for furanocoumarins as phytoalexins in plant defense.
-
Environmental Factors : The expression of psoralen synthase (CYP71AJ49) and angelicin synthase (CYP71AJ51) in Peucedanum praeruptorum is influenced by environmental conditions, particularly UV light and temperature, highlighting an adaptive mechanism to environmental stress.[16]
Conclusion
The biosynthesis of this compound in the Apiaceae family is a complex, yet well-defined pathway involving key enzyme classes such as cytochrome P450s and O-methyltransferases. The elucidation of this pathway provides a foundation for metabolic engineering efforts aimed at enhancing the production of this valuable compound. The quantitative data and detailed protocols provided in this guide serve as a critical resource for researchers in natural product chemistry, plant biochemistry, and drug development, facilitating further investigation into the regulation, production, and application of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CHEMICAL CONSTITUENTS AND PHARMACOLOGICAL ACTIVITIES OF AMMI MAJUS AND AMMI VISNAGA. A REVIEW | International Journal of Pharmacy and Industrial Research [ijpir.com]
- 3. waters.com [waters.com]
- 4. researchgate.net [researchgate.net]
- 5. Furanocoumarin biosynthesis in Ammi majus L. Cloning of bergaptol O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Quantitative Analysis of this compound from Ammi majus L. Fruits and Evaluation of Its Biological Effect on Selected Human Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chemistry and health effects of furanocoumarins in grapefruit - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Gut Metabolism of Furanocoumarins: Proposed Function of Co O-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Molecular and Structural Basis of O-methylation Reaction in Coumarin Biosynthesis in Peucedanum praeruptorum Dunn - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Two CYP71AJ enzymes function as psoralen synthase and angelicin synthase in the biosynthesis of furanocoumarins in Peucedanum praeruptorum Dunn - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Initial Isolation and Characterization of Isopimpinellin
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the methodologies for the initial isolation and characterization of Isopimpinellin (5,8-methoxypsoralen), a naturally occurring furanocoumarin. This compound is synthesized by various plant species, particularly within the Apiaceae family, and is found in celery, parsnips, and the rind of limes.[1] The compound has garnered significant interest for its diverse biological activities, including potential anticarcinogenic properties.[1] This guide details efficient extraction and purification protocols, analytical characterization techniques, and summarizes key quantitative and biological data.
Isolation of this compound from Natural Sources
The primary source for obtaining significant quantities of this compound is the fruit of plants like Ammi majus.[2][3] Modern extraction techniques such as Accelerated Solvent Extraction (ASE), also known as Pressurized Liquid Extraction (PLE), offer significant advantages over traditional methods like Soxhlet extraction, including reduced solvent consumption and time.[2][4][5] The subsequent purification is often achieved using chromatographic techniques like Centrifugal Partition Chromatography (CPC).[2]
Quantitative Data: Extraction Yield
The efficiency of extraction from Ammi majus fruits using ASE with methanol as the solvent has been quantified, demonstrating the plant's viability as a rich source of this compound.[2][3]
| Parameter | Value | Source Plant Part | Reference |
| This compound Content | 404.14 mg/100 g (dry wt.) | Ammi majus fruits | [2][3] |
| Percentage of Total Furanocoumarins | 24.56% | Ammi majus fruits | [2][3] |
| Purity after LC/CPC Purification | 99.8% | Ammi majus fruits | [2][3] |
Experimental Protocol: Isolation via ASE and CPC
This protocol outlines a modern, efficient method for isolating high-purity this compound from Ammi majus fruits.
I. Accelerated Solvent Extraction (ASE)
-
Sample Preparation : Grind dried Ammi majus fruits into a fine powder.
-
Extraction Cell : Pack the powdered plant material into an extraction cell.
-
Solvent : Use methanol as the extraction solvent.
-
ASE Parameters :
-
Set the temperature to 130°C.
-
Pressurize the system to maintain the solvent in a liquid state.
-
Perform static extraction cycles to allow the solvent to penetrate the matrix.
-
-
Collection : Collect the methanol extract, which will contain a mixture of coumarins and other phytochemicals.
-
Concentration : Concentrate the collected extract under reduced pressure to yield a semi-crystalline coumarin sediment (SCS).
II. Purification by Liquid Chromatography/Centrifugal Partition Chromatography (LC/CPC)
-
Initial Fractionation (LC) : Subject the SCS to a preliminary liquid chromatography step to obtain a fraction enriched with this compound.
-
CPC Separation :
-
Dissolve the enriched fraction in a suitable biphasic solvent system.
-
Introduce the sample into the CPC instrument.
-
Perform the separation based on the differential partitioning of the compounds between the stationary and mobile liquid phases.
-
-
Fraction Collection : Collect the fractions eluting from the CPC system.
-
Purity Analysis : Analyze the collected fractions using RP-HPLC/DAD to identify those containing pure this compound.
-
Final Product : Combine the pure fractions and evaporate the solvent to obtain this compound with high purity (e.g., 99.8%).[2][3]
Visualization: this compound Isolation Workflow
Caption: Workflow for the isolation and purification of this compound.
Characterization of this compound
Following isolation, the identity and purity of this compound are confirmed using a combination of chromatographic and spectroscopic techniques.[6][7][8][9]
Physicochemical and Spectroscopic Data
The fundamental properties and spectral characteristics of this compound are crucial for its unambiguous identification.
| Property | Data | Reference |
| Chemical Formula | C₁₃H₁₀O₅ | [1][10] |
| Molecular Weight | 246.21 g/mol | [1][10] |
| Appearance | Light yellow fibers or solid | [10] |
| IUPAC Name | 4,9-dimethoxyfuro[3,2-g]chromen-7-one | [1][10] |
| Mass Spectrometry | Molecular Ion Peak [M]+ at m/z 246 | [10] |
| UV Spectroscopy | UV spectra are used for identification in HPLC-DAD analysis | [2] |
| NMR Spectroscopy | ¹H and ¹³C NMR are used for structural elucidation | [6][10] |
| IR Spectroscopy | Used to identify functional groups (e.g., carbonyl, ether) | [7][10] |
Experimental Protocol: Characterization by RP-HPLC/DAD
This protocol describes a standard method for verifying the purity and identity of the isolated this compound.
-
Standard Preparation : Prepare a stock solution of a certified this compound reference standard in a suitable solvent (e.g., methanol). Create a series of dilutions for a calibration curve.
-
Sample Preparation : Dissolve the isolated this compound sample in the same solvent.
-
HPLC System : Use a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system equipped with a Diode Array Detector (DAD).
-
Chromatographic Conditions :
-
Column : C18 column (e.g., Phenomenex Prodigy).[6]
-
Mobile Phase : A gradient of two solvents, such as acetonitrile and an aqueous solution (e.g., 1.0% formic acid).[6]
-
Flow Rate : Typically 1.0 mL/min.
-
Injection Volume : 10-20 µL.
-
Detection : Monitor the eluent using the DAD detector across a range of wavelengths to capture the full UV spectrum.
-
-
Analysis :
-
Compare the retention time of the peak in the sample chromatogram with that of the reference standard.
-
Compare the UV spectrum of the sample peak with that of the reference standard for positive identification.[2]
-
Quantify the purity by calculating the peak area percentage.
-
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities, notably as an anticancer agent.[2] Its mechanism of action often involves the modulation of key cellular signaling pathways.
Quantitative Data: Cytotoxic Activity
The anticancer potential of this compound has been evaluated against various human tumor cell lines, with its potency expressed as the half-maximal inhibitory concentration (IC₅₀).[2]
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Saos-2 | Osteosarcoma | 20.80 ± 2.60 | [2] |
| RPMI8226 | Multiple Myeloma | 49.30 ± 1.80 | [2] |
| U266 | Multiple Myeloma | 57.00 ± 3.50 | [2] |
| HT-29 | Colorectal Adenocarcinoma | 78.40 ± 4.20 | [2] |
| HOS | Osteosarcoma | > 200 | [2] |
| SW620 | Colorectal Adenocarcinoma | > 200 | [2] |
Signaling Pathway Modulation
Studies on furanocoumarins, including this compound, suggest they can modulate multiple signaling pathways critical for cell survival and proliferation. For instance, related furanocoumarins have been shown to trigger apoptosis by downregulating the pro-survival PI3K/Akt signaling pathway in cancer cells.[2] Other pathways implicated in the action of furanocoumarins include the MAPK and Wnt/β-catenin pathways.[11][12]
Visualization: Hypothesized PI3K/Akt Pathway Modulation
Caption: Downregulation of the PI3K/Akt pathway by furanocoumarins.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Quantitative Analysis of this compound from Ammi majus L. Fruits and Evaluation of Its Biological Effect on Selected Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Some Innovative Methods used to Extract Bioactive Compounds | MAS Journal of Applied Sciences [masjaps.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Pimpinellin | C13H10O5 | CID 4825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. This compound | C13H10O5 | CID 68079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Solubility and stability of Isopimpinellin in different solvents.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopimpinellin, a naturally occurring furanocoumarin, has garnered significant interest within the scientific community for its diverse pharmacological activities. As with any compound intended for research or therapeutic development, a thorough understanding of its physicochemical properties is paramount. This technical guide provides a comprehensive overview of the solubility and stability of this compound in various solvents and conditions. The information presented herein is intended to support researchers in designing experiments, formulating solutions, and ensuring the integrity of their studies involving this promising bioactive molecule.
Solubility Profile
This compound exhibits a range of solubilities across different solvent classes, a critical consideration for its handling, formulation, and biological testing. Generally, it is more soluble in organic solvents than in aqueous solutions[1].
Quantitative Solubility Data
The following table summarizes the known quantitative solubility of this compound in commonly used laboratory solvents. It is important to note that for some solvents, solubility may be enhanced with techniques such as ultrasonication[2].
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | ~50[2] | ~203.07 | Requires sonication for optimal dissolution[2]. |
| Dimethylformamide (DMF) | ~30[3] | ~121.85 | - |
| Ethanol | ~1[3] | ~4.06 | - |
| 1:8 DMF:PBS (pH 7.2) | ~0.11[3] | ~0.45 | Represents solubility in a co-solvent system with aqueous buffer. |
| Water | 315.3 (estimated)[4] | ~1.28 | Estimated value; sparingly soluble in aqueous buffers[3]. |
Qualitative Solubility
This compound is also reported to be soluble in other organic solvents, although specific quantitative data is less readily available. It is generally considered soluble in alcohol[5].
Stability Profile
The stability of this compound is influenced by several factors, including storage conditions, pH, and exposure to light. Understanding these factors is crucial for maintaining the compound's integrity and ensuring the reproducibility of experimental results.
Storage and General Stability
-
Solid Form: When stored as a solid at -20°C, this compound is stable for at least four years[3].
-
In Solvent: Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for one month, protected from light[2].
-
Aqueous Solutions: It is not recommended to store aqueous solutions for more than one day, suggesting limited stability in aqueous environments[3].
pH and Chemical Stability
-
Alkaline Conditions: The lactone ring present in the structure of this compound, similar to other psoralens, is susceptible to hydrolysis under alkaline (basic) conditions[2]. This will lead to the opening of the lactone ring and degradation of the molecule.
-
Acidic Conditions: While specific data on this compound is limited, furanocoumarins can also be susceptible to degradation under strongly acidic conditions.
Photostability
This compound has a light absorption peak at approximately 312 nm[3]. This characteristic suggests that it may be susceptible to degradation upon exposure to UV light, a phenomenon known as photolysis[2]. Therefore, it is recommended to handle and store this compound and its solutions protected from light.
Experimental Protocols
The following sections detail standardized methodologies for determining the solubility and stability of this compound.
Solubility Determination: Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.
Materials:
-
This compound (solid)
-
Solvent of interest
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
HPLC-UV or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to allow it to reach equilibrium. The time to reach equilibrium should be determined by taking samples at different time points until the concentration of this compound in the solution remains constant.
-
After reaching equilibrium, stop the agitation and allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometric method.
-
Calculate the original solubility by taking the dilution factor into account.
Diagram: Experimental Workflow for Solubility Determination
Caption: Workflow for determining this compound solubility.
Stability Assessment: HPLC-Based Kinetic Study
A stability-indicating HPLC method is essential for accurately quantifying the degradation of this compound over time under various stress conditions.
Materials:
-
This compound stock solution of known concentration
-
Aqueous buffers of different pH values (e.g., pH 3, 5, 7, 9)
-
Temperature-controlled incubator or water bath
-
HPLC system with a UV detector (HPLC-UV) or Diode Array Detector (HPLC-DAD)
-
C18 analytical column
-
Mobile phase (e.g., a gradient of acetonitrile and water)
Procedure:
-
Method Development and Validation: Develop and validate an HPLC method that can separate this compound from its potential degradation products. The method should be linear, accurate, precise, and specific. A DAD can be used to check for peak purity.
-
Sample Preparation: Prepare solutions of this compound in the different aqueous buffers at a known initial concentration.
-
Stress Conditions:
-
pH Stability: Incubate the prepared solutions at a constant temperature (e.g., 37°C, 50°C) and protect them from light.
-
Temperature Stability: To assess the effect of temperature, incubate solutions at a specific pH (e.g., pH 7.4) at various temperatures (e.g., 25°C, 40°C, 60°C).
-
Photostability: Expose a solution of this compound (at a specific pH and temperature) to a controlled light source (e.g., UV lamp) for defined periods. A control sample should be kept in the dark.
-
-
Time-Point Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each sample.
-
HPLC Analysis: Immediately analyze the withdrawn samples by the validated HPLC method to determine the concentration of the remaining this compound.
-
Data Analysis:
-
Plot the concentration of this compound versus time for each condition.
-
Determine the degradation kinetics by fitting the data to appropriate kinetic models (e.g., zero-order, first-order, second-order). For many drug degradation reactions in solution, pseudo-first-order kinetics are observed.
-
Calculate the degradation rate constant (k) and the half-life (t½) for each condition.
-
Diagram: Logical Flow for Stability Testing
Caption: Process for assessing this compound stability.
Conclusion
This technical guide provides essential data and methodologies concerning the solubility and stability of this compound. The compound's solubility is highest in polar aprotic solvents like DMSO and DMF, with limited solubility in aqueous media. Its stability is influenced by pH, temperature, and light, with a notable susceptibility to degradation in alkaline conditions. The provided experimental protocols for solubility and stability determination offer a framework for researchers to conduct their own assessments and ensure the quality and reliability of their work with this compound. Further studies are warranted to establish a more detailed quantitative profile of this compound's degradation kinetics under a wider range of conditions.
References
Known biological activities of furanocoumarins like Isopimpinellin.
An In-depth Technical Guide to the Biological Activities of Furanocoumarins: Focus on Isopimpinellin
Introduction
Furanocoumarins are a class of naturally occurring secondary metabolites produced by various plant species, notably within the Apiaceae (carrot) and Rutaceae (citrus) families.[1][2][3] These polycyclic aromatic compounds are characterized by a furan ring fused with a coumarin moiety.[4] this compound (5,8-dimethoxypsoralen), a prominent linear furanocoumarin, is found in plants such as Ammi majus, celery, parsnip, and garden angelica.[2][5] It has garnered significant scientific interest due to its diverse and potent biological activities, which span anticancer, anti-inflammatory, antimicrobial, and enzyme-modulating properties.[5][6][7][8] This guide provides a comprehensive technical overview of the known biological activities of this compound and related furanocoumarins, detailing the underlying molecular mechanisms, experimental protocols, and quantitative data for researchers, scientists, and drug development professionals.
Anticancer and Cytotoxic Activities
Furanocoumarins, including this compound, exhibit significant antiproliferative and cytotoxic effects against various cancer cell lines.[1][9][10] These activities are mediated through the modulation of multiple signaling pathways critical for cancer cell growth, survival, and metastasis.[1][9][10]
Molecular Mechanisms of Action
The anticancer effects of furanocoumarins are attributed to their ability to induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways.[9] this compound has demonstrated a dose- and cell-line-dependent capacity to disrupt the mitochondrial metabolism of cancer cells.[5] In osteosarcoma Saos-2 cells, this compound was shown to reduce DNA synthesis and trigger apoptosis through the activation of caspase-3.[5][11][12][13]
Several critical signaling pathways are modulated by furanocoumarins:
-
PI3K/Akt Pathway: Inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a known mechanism for both the anti-inflammatory and anticancer effects of this compound.[1][5][9]
-
NF-κB Pathway: Furanocoumarins can suppress the Nuclear Factor-κB (NF-κB) signaling pathway, which plays a central role in inflammation and cancer progression.[1][9]
-
STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) pathway, frequently activated in malignant cells, is another target. Furanocoumarins can reduce the phosphorylation and nuclear translocation of STAT3.[1][3]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is also implicated in the anticancer activity of these compounds.[1][10]
Quantitative Cytotoxicity Data
The cytotoxic potential of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the cancer cell line.[5] A lower IC50 value indicates higher potency.[5]
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Saos-2 | Osteosarcoma | 42.59 | [5][12] |
| U266 | Multiple Myeloma | 84.14 | [5][12] |
| HT-29 | Colorectal Adenocarcinoma | 95.53 | [5][12] |
| RPMI8226 | Multiple Myeloma | 105.0 | [5][12] |
| HOS | Osteosarcoma | 321.6 | [5][12] |
| SW620 | Colorectal Adenocarcinoma | 711.30 | [5][12] |
| HL-60/MX2 | Human Promyelocytic Leukemia | 26 | [9] |
| HSF (Normal Cells) | Human Skin Fibroblasts | 410.7 | [5][12] |
Notably, this compound has shown selectivity towards cancer cells over normal cells, as indicated by the Selectivity Index (SI). For instance, the SI against Saos-2 cells was calculated to be 9.62, suggesting a higher potency against this cancer cell line compared to healthy human skin fibroblasts.[5][12]
Anti-inflammatory Activity
This compound possesses significant anti-inflammatory properties.[14] Its mechanism of action involves targeting key phases of the inflammatory response, including neutrophil recruitment and the production of inflammatory mediators.
Molecular Mechanisms of Action
In a zebrafish model, this compound was found to reduce the migration of neutrophils to a site of injury.[5][14] This effect is a direct result of inhibiting PI3K signaling.[5][13][14] Furthermore, the compound can induce neutrophil apoptosis, which is a crucial step in the resolution of inflammation, and this process involves the activation of caspase-3.[13][14]
In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, related plant-derived compounds have been shown to suppress the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[15][16][17] This suppression occurs by reducing the expression of their respective proteins, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[15][18]
Enzyme Inhibition and Modulation
This compound interacts with several key enzyme systems involved in xenobiotic metabolism and neurotransmission.
Cytochrome P450 (CYP) Enzymes
This compound is a competitive inhibitor of Cytochrome P450 1B1 (CYP1B1), an enzyme involved in the metabolic activation of procarcinogens.[4] It also inhibits the CYP1A1 isoenzyme, which can block the metabolism of compounds like benzo[a]pyrene into carcinogenic metabolites.[5] Conversely, oral administration of this compound has been shown to induce hepatic GST activities and P450 enzymes, particularly P450 2B and 3A, through the activation of the pregnane X receptor (PXR) and constitutive androstane receptor (CAR).[4]
| Enzyme | Inhibition/Induction | Constant | Reference |
| CYP1B1 | Competitive Inhibition | Ki = 11 µM | [4] |
| CYP1A1 | Inhibition | - | [5] |
| P450 2B, 3A | Induction | - | [4] |
| GST | Induction | - | [4] |
Acetylcholinesterase (AChE)
This compound acts as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. This activity, along with its ability to inhibit amyloid-β aggregation, makes it a compound of interest for research into Alzheimer's disease therapies.[5]
| Enzyme/Process | IC50 | Reference |
| Acetylcholinesterase (AChE) | 41 µM | [5] |
| AChE-induced Aβ aggregation | > 500 µM | [5] |
| Self-induced Aβ aggregation | 125 µM | [5] |
Antimicrobial and Antifungal Activity
This compound has demonstrated activity against various bacterial and fungal pathogens.[5][19] This broad-spectrum activity suggests its potential as a lead compound for developing new antimicrobial agents.
Antifungal Activity
Studies have shown that this compound is effective against several plant-pathogenic fungi. The efficacy is influenced by the position of methoxy groups on the furanocoumarin structure.[6]
| Fungal Species | Activity | EC50 (µg/mL) | Reference |
| Sclerotinia sclerotiorum | 76.8% inhibition | 20.7 | [6] |
| Magnaporthe oryzae | 64% inhibition | - | [6] |
Antibacterial and Antibiofilm Activity
This compound has also been reported to possess antibacterial and antibiofilm properties, which could be beneficial in addressing pathogenic microorganisms and preventing diseases related to oxidative stress.[19] Some furanocoumarins and furanochromones act as inhibitors of bacterial efflux pumps, such as NorA in Staphylococcus aureus, which contributes to antibiotic resistance.[20]
Other Biological Activities
-
Anticonvulsant Effects: this compound has been investigated for its potential as an adjuvant in anticonvulsant treatment, showing interactions with classic anti-seizure medications in mouse models.[5][21]
-
Melanin Production: The compound acts as a modulator of melanin production, increasing melanogenesis in mouse melanoma B16F10 cells.[5]
-
Phototoxicity: While many furanocoumarins (psoralens) are known for their phototoxic effects upon UVA activation, this compound has been reported to have weak or no phototoxic effects in some tests.[4]
Experimental Protocols
Cytotoxicity and Antiproliferative Assays
a) MTT Assay (for cell proliferation/viability): [5][11] This colorimetric assay measures the metabolic activity of cells, which correlates with the number of viable cells.[5][22]
-
Cell Seeding: Seed cancer cells (e.g., Saos-2, HT-29) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Remove the growth medium and expose the cells to serial dilutions of this compound (e.g., 3.125–200 µM) in a fresh medium. A control group receives the vehicle (e.g., DMSO). Incubate for a specified period (e.g., 96 hours).[5]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis.
b) Neutral Red (NR) Uptake Assay (for cytotoxicity): [5] This assay assesses cell viability based on the ability of viable cells to incorporate and bind the neutral red dye in their lysosomes.
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay, typically with a shorter incubation period (e.g., 48 hours) for cytotoxicity assessment.[5]
-
Dye Incubation: Remove the treatment medium and incubate the cells with a medium containing neutral red dye for approximately 2-3 hours.
-
Washing and Extraction: Wash the cells to remove unincorporated dye. Add an extraction solution (e.g., acidified ethanol) to release the dye from the lysosomes.
-
Measurement: Measure the absorbance of the extracted dye at a specific wavelength (e.g., 540 nm).
-
Analysis: Determine cell toxicity by comparing the absorbance of treated cells to control cells.
Anti-inflammatory Assays
a) In Vivo Neutrophil Migration Assay (Zebrafish Model): [5][14]
-
Model: Use zebrafish larvae at 2-3 days post-fertilization.
-
Treatment: Treat larvae with this compound or a vehicle control.
-
Injury: Induce a sterile wound, typically by tail fin transection, to initiate an inflammatory response.
-
Imaging: Immobilize the larvae and image the wound site at various time points using fluorescence microscopy (if using a transgenic line with fluorescent neutrophils).
-
Quantification: Count the number of neutrophils that have migrated to the wound site in treated versus control larvae to assess the effect on recruitment.
b) Measurement of Inflammatory Mediators (in RAW 264.7 cells): [15]
-
Cell Culture: Plate RAW 264.7 macrophage cells in 24-well plates.
-
Pre-treatment: Incubate the cells with various concentrations of the test compound (e.g., this compound) for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (e.g., 100 ng/mL) to the wells (except for the negative control) and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Quantification:
-
NO Production: Measure nitrite concentration in the supernatant using the Griess reagent.
-
Cytokine/PGE2 Production: Measure the levels of TNF-α, IL-1β, IL-6, and PGE2 using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Enzyme Inhibition Kinetics
a) CYP1B1 Inhibition Assay: [4]
-
Enzyme Source: Use yeast-microsome expressed CYP1B1 enzyme.
-
Substrate: Use a known substrate for the enzyme, such as (-)benzo[a]pyrene-7R-trans-7,8-dihyrodiol (B[a]P-7,8-diol).
-
Assay: Perform oxidation assays with the enzyme and substrate in the presence of varying concentrations of the inhibitor (this compound).
-
Detection: Measure the rate of product formation, typically using HPLC.
-
Analysis: Determine the mode of inhibition (e.g., competitive, non-competitive) and calculate the inhibition constant (Ki) by plotting the data using methods like Lineweaver-Burk or Michaelis-Menten kinetics.[23][24]
References
- 1. Chemistry and health effects of furanocoumarins in grapefruit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C13H10O5 | CID 68079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Quantitative Analysis of this compound from Ammi majus L. Fruits and Evaluation of Its Biological Effect on Selected Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Methoxyfuranocoumarins of Natural Origin-Updating Biological Activity Research and Searching for New Directions-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer Potential of Furanocoumarins: Mechanistic and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative Analysis of this compound from Ammi majus L. Fruits and Evaluation of Its Biological Effect on Selected Human Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications | MDPI [mdpi.com]
- 19. IN-VITRO ANTIBACTERIAL, ANTIFUNGAL, ANTIBIOFILM, AND ANTIOXIDANT POTENTIALS OF this compound RECOVERED FROM CITRULLUS COLOCYNTHIS | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. Anticonvulsant effects of this compound and its interactions with classic antiseizure medications and borneol in the mouse tonic-clonic seizure model: an isobolographic transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scielo.br [scielo.br]
- 23. Khan Academy [khanacademy.org]
- 24. ocw.mit.edu [ocw.mit.edu]
Isopimpinellin: A Technical Guide on its Potential as a Chemopreventive Agent
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isopimpinellin (5,8-methoxypsoralen), a naturally occurring furanocoumarin found in various plants of the Apiaceae family, has emerged as a promising candidate for cancer chemoprevention.[1][2] Preclinical studies, both in vitro and in vivo, have demonstrated its capacity to inhibit carcinogenesis through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways related to inflammation and cell survival.[1][3] Notably, this compound has shown selectivity for cancer cells while exhibiting lower toxicity towards normal cells, a critical attribute for a chemopreventive agent.[4] This technical guide provides a comprehensive overview of the current scientific evidence supporting this compound's chemopreventive potential, detailing its mechanisms of action, summarizing quantitative data from key studies, outlining experimental protocols, and visualizing the intricate signaling pathways it modulates.
Mechanisms of Chemopreventive Action
This compound exerts its anticancer effects through a multi-targeted approach, influencing several core cellular processes that are typically dysregulated in cancer.
Induction of Apoptosis
A primary mechanism underlying this compound's anticancer activity is its ability to trigger programmed cell death, or apoptosis, in cancer cells. Mechanistic studies have confirmed that its cytotoxic effects are related to the stimulation of the apoptosis pathway.[1] In osteosarcoma cells (Saos-2), this compound was shown to activate caspase-3, a key executioner caspase in the apoptotic cascade, leading to cell death.[5][6] The activation of caspase-3 is a critical event that leads to the cleavage of cellular proteins, DNA fragmentation, and the morphological changes characteristic of apoptosis.[7]
Inhibition of Cell Proliferation and Cell Cycle Arrest
This compound effectively disrupts the division of cancer cells.[1] Studies using the BrdU incorporation assay, which measures DNA synthesis, revealed that this compound causes a concentration-dependent decrease in DNA replication in osteosarcoma cells.[1][4] While the precise phase of cell cycle arrest for this compound is still under detailed investigation, its structural analogues, such as bergapten and xanthotoxin, are known to induce cell cycle arrest and block DNA replication.[1] This suggests that a key chemopreventive strategy of this compound involves halting the uncontrolled proliferation characteristic of tumor cells.
Anti-Inflammatory Activity
Chronic inflammation is a well-established driver of tumorigenesis.[8] this compound has demonstrated anti-inflammatory properties, notably through the inhibition of the phosphatidylinositol 3-kinase (PI3K) signaling pathway.[1] In a zebrafish in vivo model, this inhibition resulted in a reduction in the migration of neutrophils to a site of injury, a key event in the inflammatory response.[1][3] By mitigating inflammatory processes, this compound can potentially disrupt the tumor-promoting microenvironment.
Modulation of Carcinogen Metabolism
This compound can interfere with the metabolic activation of procarcinogens into their active, DNA-damaging forms. It has been shown to inhibit cytochrome P450 enzymes, particularly CYP1A1, which are involved in the metabolism of carcinogens like benzo[a]pyrene (B[a]P).[1] Furthermore, oral administration of this compound significantly inhibited the formation of DNA adducts induced by chemical carcinogens, thereby blocking a critical early event in cancer initiation.[9]
Quantitative In Vitro Data
This compound's antiproliferative activity has been quantified across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, varies depending on the cell line.[1]
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Saos-2 | Osteosarcoma | 42.59 | [1][6] |
| U266 | Multiple Myeloma | 84.14 | [1][6] |
| HT-29 | Colorectal Adenocarcinoma | 95.53 | [1][6] |
| RPMI8226 | Multiple Myeloma | 105.0 | [1][6] |
| HOS | Osteosarcoma | 321.6 | [1][6] |
| SW620 | Colorectal Adenocarcinoma | 711.30 | [1][6] |
| HSF (Normal) | Human Skin Fibroblasts | 410.7 | [1][6] |
A crucial aspect of a chemopreventive agent is its selectivity for cancer cells over normal cells. The Selectivity Index (SI) is calculated as the ratio of the IC50 in a normal cell line to that in a cancer cell line.[4] For the highly sensitive Saos-2 osteosarcoma cells, this compound demonstrates a promising selectivity.[5][6]
| Parameter | Value | Reference |
| Selectivity Index (SI) vs. Saos-2 | 9.62 | [5][6] |
Quantitative In Vivo Data
In vivo studies using a mouse skin carcinogenesis model have substantiated the chemopreventive efficacy of orally administered this compound.
| Animal Model | Carcinogen | This compound Dose (oral) | Outcome | Reference |
| SENCAR Mice | DMBA | 30 mg/kg | 49% reduction in papillomas/mouse | [9] |
| SENCAR Mice | DMBA | 70 mg/kg | 73% reduction in papillomas/mouse | [9] |
| SENCAR Mice | DMBA | 150 mg/kg | 78% reduction in papillomas/mouse | [9] |
| SENCAR Mice | Benzo[a]pyrene | Not specified | 37% inhibition of B[a]P-DNA adduct formation | [9] |
Signaling Pathway Modulation
This compound's chemopreventive effects are mediated by its interaction with several critical intracellular signaling pathways.
Apoptosis Induction Pathway
This compound promotes apoptosis in cancer cells primarily through the activation of executioner caspases. This pathway culminates in the systematic dismantling of the cell.
This compound-induced apoptosis via Caspase-3 activation.
PI3K/Akt Inhibition Pathway
By inhibiting the PI3K/Akt pathway, this compound can suppress processes like cell survival, proliferation, and inflammation-related cell migration.
References
- 1. Quantitative Analysis of this compound from Ammi majus L. Fruits and Evaluation of Its Biological Effect on Selected Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Analysis of this compound from Ammi majus L. Fruits and Evaluation of Its Biological Effect on Selected Human Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Effect of Furanocoumarin Derivatives on Induction of Apoptosis and Multidrug Resistance in Human Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Potential of Furanocoumarins: Mechanistic and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oral administration of the citrus coumarin, this compound, blocks DNA adduct formation and skin tumor initiation by 7,12-dimethylbenz[a]anthracene in SENCAR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Anticarcinogenic Properties of Isopimpinellin and Other Furanocoumarins: A Technical Guide for Researchers
Introduction
Furanocoumarins are a class of naturally occurring phytochemicals found in various plants, including those from the Apiaceae and Rutaceae families.[1] These compounds, characterized by a furan ring fused with a coumarin backbone, have long been utilized in traditional medicine.[2] In recent years, there has been a growing scientific interest in their potential as anticancer agents.[2] Isopimpinellin, a specific furanocoumarin, along with other related compounds, has demonstrated a range of anticarcinogenic activities across numerous studies.[3][4] This technical guide provides an in-depth overview of the anticarcinogenic properties of this compound and other furanocoumarins, focusing on their mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate these properties. It is intended for researchers, scientists, and professionals in the field of drug development.
Furanocoumarins exert their anticancer effects through a variety of mechanisms, including the induction of programmed cell death (apoptosis), cell cycle arrest, and the modulation of key cellular signaling pathways.[1][5][6] Their defensive and restorative impacts have been observed in a wide range of malignancies, such as leukemia, glioma, and cancers of the breast, lung, liver, colon, and prostate.[1][5][6]
Mechanisms of Anticarcinogenic Action
The anticancer activity of furanocoumarins is multifaceted, involving the modulation of numerous cellular processes to inhibit cancer cell growth and survival.
Induction of Apoptosis
A primary mechanism by which furanocoumarins eliminate cancer cells is through the induction of apoptosis, or programmed cell death.[2] This process is crucial for removing damaged or cancerous cells. Furanocoumarins have been shown to trigger apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.
For instance, studies on the furanocoumarin xanthotoxin in neuroblastoma and HepG2 cell lines revealed that it triggers apoptotic cell death through both pathways.[3] The pro-apoptotic action of furanocoumarins often involves the activation of caspases, a family of proteases that execute the apoptotic process. This compound has been shown to trigger apoptosis in Saos-2 osteosarcoma cells via the activation of caspase-3.[3] Furthermore, some furanocoumarins, like bergapten, can deregulate the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, tipping the balance towards cell death.[3]
Cell Cycle Arrest
Furanocoumarins can also halt the proliferation of cancer cells by inducing cell cycle arrest at specific checkpoints.[2] This prevents cancer cells from dividing and replicating their DNA. The ability of these compounds to arrest the cell cycle is a key aspect of their antiproliferative activity.[6][7]
For example, bergapten has been observed to induce cell cycle arrest in the G2 phase.[3] Similarly, xanthotoxin can block DNA replication, leading to cell cycle arrest.[3] Mechanistic studies have shown that this compound can reduce DNA synthesis in Saos-2 cells, indicating its ability to disrupt cell division.[3]
Modulation of Signaling Pathways
Furanocoumarins have been found to activate multiple signaling pathways that lead to their anticancer effects.[1][5][6] Key pathways that are modulated include:
-
PI3K/Akt Pathway: Inhibition of the PI3K/Akt signaling pathway is a common mechanism for many anticancer agents. This pathway is crucial for cell survival and proliferation. Xanthotoxin has been shown to downregulate the pro-survival PI3K/Akt signaling pathway in neuroblastoma cells.[3]
-
NF-κB Pathway: The NF-κB pathway is involved in inflammation and cell survival. Inactivation of NF-κB is one of the mechanisms contributing to the anticancer effects of furanocoumarins.[1][7]
-
p53 Modulation: The p53 tumor suppressor protein plays a critical role in preventing cancer formation. Furanocoumarins like imperatorin can increase p53 levels, which in turn can induce apoptosis and autophagy.[8]
Other Mechanisms
In addition to the primary mechanisms described above, furanocoumarins exhibit other anticarcinogenic properties:
-
Antioxidant Effects: Some furanocoumarins, including bergamottin, bergapten, and psoralen, possess antioxidant activities that can help reduce cancer risk by mitigating oxidative stress.[8]
-
Anti-angiogenic Effects: this compound has been reported to have an inhibitory impact on angiogenesis, the formation of new blood vessels that tumors need to grow and spread.[3]
-
Inhibition of Cytochrome P450 Enzymes: Furanocoumarins can inhibit cytochrome P450 enzymes, which are involved in the metabolism of carcinogens.[8] For example, this compound has been shown to inhibit CYP1A1, an enzyme involved in the activation of procarcinogens.[3] This inhibition can also increase the bioavailability of other anticancer drugs.[7]
Quantitative Data on Anticancer Efficacy
The anticancer potency of furanocoumarins is often quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth or viability of cancer cells by 50%. Lower IC50 values indicate higher anticancer activity.[3]
Table 1: IC50 Values of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Saos-2 | Osteosarcoma | 42.59 | [3] |
| U266 | Multiple Myeloma | 84.14 | [3] |
| HT-29 | Colorectal Adenocarcinoma | 95.53 | [3] |
| RPMI8226 | Multiple Myeloma | 105.0 | [3] |
| HOS | Osteosarcoma | 321.6 | [3] |
| SW620 | Colorectal Adenocarcinoma | 711.30 | [3] |
| HL-60/MX2 | Human Promyelocytic Leukemia | 26 | [8][9] |
Table 2: IC50 Values of Other Furanocoumarins against Cancer Cell Lines
| Furanocoumarin | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Phellopterin | CEM/C1 | Human Lymphoblastic Leukemia | 8 | [8][9] |
| Xanthotoxin | HepG2 | Hepatocellular Carcinoma | 6.9 µg/mL | [10] |
It is noteworthy that the sensitivity of cancer cell lines to this compound varies significantly. For instance, it is most effective against Saos-2 cells and least active against HOS and SW620 cells.[3] Importantly, this compound has been shown to be more potent against cancerous cells than against healthy cells, with a higher IC50 value of 410.7 µM for normal human skin fibroblasts.[3]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the anticarcinogenic properties of furanocoumarins.
MTT Assay for Cell Proliferation/Viability
This assay is based on the metabolic conversion of the tetrazolium dye MTT by viable, proliferative cells into a colored formazan product.[3]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 2 x 10³ cells/well) and allowed to adhere overnight.[11][12]
-
Treatment: Cells are exposed to various concentrations of the furanocoumarin (e.g., 3.125–200 µM for this compound) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 96 hours).[3]
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a few hours to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and IC50 values are calculated using non-linear regression analysis.[3]
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the furanocoumarin at its IC50 concentration for a defined period (e.g., 48 hours).[12]
-
Cell Harvesting and Staining: Cells are harvested, washed, and resuspended in a binding buffer. Annexin V-FITC and propidium iodide are added to the cell suspension.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Viable cells are negative for both stains, early apoptotic cells are Annexin V positive and PI negative, late apoptotic/necrotic cells are positive for both stains.
-
Data Interpretation: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induction.[11][12]
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Fixation: Cells are treated with the furanocoumarin and then harvested. The cells are fixed, typically with cold ethanol, to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, such as propidium iodide.
-
Flow Cytometry: The DNA content of the stained cells is measured by flow cytometry. The intensity of the fluorescence is proportional to the amount of DNA in each cell.
-
Analysis: The resulting histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase indicates cell cycle arrest at that point.[10][11]
Conclusion and Future Perspectives
This compound and other furanocoumarins have demonstrated significant potential as anticarcinogenic agents. Their ability to induce apoptosis, cause cell cycle arrest, and modulate critical cancer-related signaling pathways underscores their therapeutic promise. The quantitative data, particularly the IC50 values, provide a basis for comparing their efficacy and selecting promising candidates for further development.
While most of the research to date has been conducted in vitro, the existing evidence strongly supports the need for further in vivo studies and clinical trials to fully characterize the efficacy and safety of furanocoumarins as anticancer therapies.[7] Their potential to be used in combination with conventional anticancer drugs to enhance efficacy or overcome drug resistance is also a promising area for future investigation.[7] The continued exploration of these natural compounds could lead to the development of novel, effective, and less toxic cancer treatments.
References
- 1. Anticancer Potential of Furanocoumarins: Mechanistic and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Furanocoumarins in anticancer therapy - For and against - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis of this compound from Ammi majus L. Fruits and Evaluation of Its Biological Effect on Selected Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103893168A - Application of this compound in preparation of antitumor drugs and anticancer reversal agents - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. mdpi.com [mdpi.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Potential Anticancer Activity of the Furanocoumarin Derivative Xanthotoxin Isolated from Ammi majus L. Fruits: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potential Anticancer Activity of the Furanocoumarin Derivative Xanthotoxin Isolated from Ammi majus L. Fruits: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Isopimpinellin's Inhibitory Effect on Skin Tumor Initiation: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the current scientific understanding of isopimpinellin's effects on the initiation phase of skin tumorigenesis. It collates key quantitative data, details experimental methodologies from pivotal studies, and visualizes the implicated molecular pathways to serve as a comprehensive resource for researchers in oncology and dermatology, as well as professionals in pharmaceutical development.
Executive Summary
This compound, a naturally occurring furanocoumarin found in various plants, has demonstrated significant potential as a chemopreventive agent against skin cancer. Research indicates that this compound can effectively inhibit the initiation of skin tumors induced by chemical carcinogens. The primary mechanism of action appears to be the inhibition of DNA adduct formation, a critical step in chemical carcinogenesis, which is likely mediated through the modulation of carcinogen-metabolizing enzymes. This whitepaper synthesizes the available preclinical evidence, focusing on the quantitative efficacy and methodological underpinnings of these findings.
Quantitative Data on Chemopreventive Efficacy
The following tables summarize the key quantitative findings from in vivo studies investigating the inhibitory effects of this compound on skin tumor initiation. The data is primarily derived from studies utilizing the well-established 7,12-dimethylbenz[a]anthracene (DMBA)/12-O-tetradecanoylphorbol-13-acetate (TPA) model of mouse skin carcinogenesis.
Table 1: Effect of Orally Administered this compound on DMBA-Induced DNA Adduct Formation in SENCAR Mice
| This compound Dose (mg/kg body wt) | Inhibition of DMBA-DNA Adduct Formation (%) |
| 35 | 23% |
| 70 | 56% |
| 150 | 69% |
Data sourced from Kleiner et al., 2002.[1][2]
Table 2: Effect of Orally Administered this compound on DMBA-Induced Skin Papilloma Formation in SENCAR Mice
| This compound Dose (mg/kg body wt) | Reduction in Mean Papillomas per Mouse (%) | Reduction in Percentage of Mice with Papillomas |
| 30 | 49% | Not significant |
| 70 | 73% | Not significant |
| 150 | 78% | Significant (P < 0.006) |
Data reflects outcomes after 19 weeks of TPA promotion. Sourced from Kleiner et al., 2002.[3]
Table 3: Effect of Topically Administered this compound on DMBA-Induced Skin Papilloma Formation in SENCAR Mice
| This compound Dose (nmol) | Reduction in Mean Papillomas per Mouse (%) |
| 100 | ~20% |
| 200 | ~40% |
| 400 | ~55% |
| 800 | ~70% |
| 1600 | ~80% |
| 3200 | ~85% |
Data reflects outcomes after 18 weeks of TPA promotion. Sourced from Kleiner et al., 2002.[1]
Experimental Protocols
A detailed understanding of the experimental design is crucial for the interpretation and replication of scientific findings. The following section outlines the methodology for the DMBA/TPA-induced skin carcinogenesis model as described in the key literature.
Two-Stage Skin Carcinogenesis Protocol (DMBA/TPA)
This widely used model mimics the distinct stages of initiation and promotion in cancer development.[4][5][6]
-
Animal Model: Female SENCAR mice, which are genetically susceptible to skin tumor development, are typically used. At the start of the experiment, the mice are usually 7-9 weeks old.
-
Initiation Phase:
-
The dorsal skin of the mice is shaved.
-
A single topical application of a sub-carcinogenic dose of an initiator, commonly 7,12-dimethylbenz[a]anthracene (DMBA), dissolved in a vehicle like acetone, is administered to the shaved area. This event causes a permanent mutation in the DNA of the skin cells.[6][7]
-
-
Promotion Phase:
-
Beginning approximately two weeks after initiation, a tumor promoter, 12-O-tetradecanoylphorbol-13-acetate (TPA), is repeatedly applied to the same area, typically twice a week. TPA is not mutagenic but induces inflammation and cell proliferation, leading to the clonal expansion of the initiated cells.[6][7]
-
This promotion phase continues for a specified period, often around 20 weeks.
-
-
This compound Administration:
-
Oral Gavage: For oral administration studies, this compound, suspended in a vehicle like corn oil, is given to the mice at specified doses (e.g., 30, 70, or 150 mg/kg body weight) at time points before the application of the initiator (e.g., 24 hours and 2 hours prior to DMBA).[1][2]
-
Topical Application: For topical studies, this compound is dissolved in a suitable solvent (e.g., acetone) and applied directly to the shaved dorsal skin shortly before the initiator is applied (e.g., 5 minutes prior to DMBA).[1]
-
-
Data Collection and Analysis:
-
The number of papillomas is counted weekly. A tumor is typically included in the count if it reaches a diameter of at least 1 mm and persists for at least two weeks.[7]
-
The key metrics for assessing the effect of the treatment are tumor incidence (the percentage of mice with tumors) and tumor multiplicity (the average number of tumors per mouse).[7]
-
At the end of the study, tumors can be histologically examined to confirm their pathological stage.
-
DNA Adduct Formation Assay
This assay quantifies the extent to which the carcinogen binds to the DNA, a direct measure of the genotoxic event that initiates carcinogenesis.
-
Treatment: Mice are treated with this compound (orally or topically) prior to the application of a radiolabeled carcinogen (e.g., [3H]DMBA).
-
Sample Collection: At a specified time after carcinogen application (e.g., 24 hours), the mice are euthanized, and the epidermis is collected.
-
DNA Isolation: DNA is isolated from the epidermal cells.
-
Quantification: The amount of radioactivity incorporated into the DNA is measured using liquid scintillation counting. This count is then normalized to the total amount of DNA to determine the level of DNA adducts (e.g., pmol of carcinogen per mg of DNA).
Visualizing Molecular Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the proposed signaling pathways through which this compound may exert its effects.
Experimental Workflow for In Vivo Studies
Caption: Workflow of the DMBA/TPA-induced skin carcinogenesis model.
Proposed Signaling Pathway for this compound's Action
While the primary mechanism in tumor initiation appears to be the inhibition of DNA adduct formation, other studies suggest that this compound can also modulate signaling pathways relevant to skin health and carcinogenesis, such as the MAPK/AP-1 pathway, which is often activated by UV radiation and other skin stressors.[8]
Caption: Inhibition of the MAPK/AP-1 pathway by this compound.
Discussion and Future Directions
The evidence strongly supports the role of this compound as an inhibitor of skin tumor initiation in preclinical models. Its ability to block the formation of carcinogen-DNA adducts, both when administered orally and topically, is a key finding. The dose-dependent nature of this inhibition further strengthens the case for its chemopreventive potential.
While the current data is promising, further research is warranted in the following areas:
-
Mechanism of Enzyme Inhibition: Elucidating the precise molecular interactions between this compound and the cytochrome P450 enzymes responsible for activating pro-carcinogens like DMBA would provide a more complete picture of its mechanism of action.
-
Bioavailability and Metabolism: A deeper understanding of the pharmacokinetics of orally administered this compound is needed to optimize dosing and delivery for potential clinical applications.
-
Efficacy in Other Models: Testing the efficacy of this compound in other skin carcinogenesis models, such as those induced by ultraviolet (UV) radiation, would broaden its potential applicability.
-
Combination Therapies: Investigating the potential synergistic effects of this compound with other chemopreventive agents or as an adjunct to conventional cancer therapies could lead to more effective treatment strategies.
-
Safety Profile: While the studies cited reported no significant systemic toxicity at the effective doses, a more comprehensive long-term safety and toxicology profile would be necessary before considering human trials.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Oral administration of the citrus coumarin, this compound, blocks DNA adduct formation and skin tumor initiation by 7,12-dimethylbenz[a]anthracene in SENCAR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 5. Analyzing skin tumor development in mice by the DMBA/TPA model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Positron emission tomography imaging of DMBA/TPA mouse skin multi‐step tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MiTO [mito.dkfz.de]
- 8. This compound inhibits UVA-induced overproduction of MMPs via suppression of MAPK/AP-1 signaling in human dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
The Natural Occurrence of Isopimpinellin in Citrus Fruits: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopimpinellin, a furanocoumarin, is a naturally occurring secondary metabolite found in a variety of plants, including numerous species within the Citrus genus. This technical guide provides an in-depth overview of the natural occurrence of this compound in citrus fruits, its quantitative analysis, and its known biological activities. Detailed experimental protocols for the extraction and quantification of this compound are provided, along with a summary of its concentration in various citrus species. Furthermore, this guide explores the molecular signaling pathways modulated by this compound, offering insights for researchers in pharmacology and drug development.
Introduction
This compound (5,8-dimethoxypsoralen) is a linear furanocoumarin that has garnered significant interest due to its diverse biological activities, including anti-inflammatory and potential anticarcinogenic properties.[1][2] Furanocoumarins are characteristic secondary metabolites of the Rutaceae family, to which citrus fruits belong. The presence and concentration of these compounds can vary significantly between different citrus species and even between different parts of the fruit, such as the peel (flavedo and albedo) and the pulp.[3][4] Understanding the distribution of this compound in citrus fruits is crucial for the food and pharmaceutical industries, particularly concerning its potential therapeutic applications and its role in food-drug interactions.
Quantitative Occurrence of this compound in Citrus Fruits
The concentration of this compound in citrus fruits is highly variable. The peel and essential oils are generally the richest sources, while the juice contains significantly lower amounts.[4] The following table summarizes the quantitative data for this compound content in various citrus species, compiled from multiple analytical studies.
| Citrus Species | Fruit Part | This compound Concentration | Reference(s) |
| Citrus aurantiifolia (Lime) | Fruit Peels | Present (qualitative) | [5] |
| Citrus bergamia (Bergamot) | Essential Oil | Present (qualitative) | [6] |
| Citrus limon (Lemon) | Peel | Present (qualitative) | [6][7] |
| Citrus paradisi (Grapefruit) | Peel | Present (qualitative) | [6] |
| Citrus sinensis (Sweet Orange) | Peel | Present (qualitative) | [6] |
Note: Quantitative data for this compound in many common citrus fruits remains limited in publicly available literature. Much of the research focuses on a broader class of furanocoumarins or confirms the presence without specifying exact quantities.
Experimental Protocols
The accurate quantification of this compound in complex citrus matrices requires robust analytical methodologies. The following sections detail common experimental protocols for the extraction and analysis of this compound.
Extraction of this compound from Citrus Peels
Several methods can be employed for the extraction of furanocoumarins from citrus peels, including conventional solvent extraction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE).
3.1.1. Ultrasound-Assisted Extraction (UAE) Protocol
UAE is an efficient method for extracting bioactive compounds from plant materials.[8][9]
-
Sample Preparation: Fresh citrus peels are washed, dried, and ground into a fine powder.
-
Solvent Selection: A mixture of ethanol and water (e.g., 45:55 v/v) is a commonly used solvent system.[9]
-
Extraction Parameters:
-
Post-Extraction Processing:
3.1.2. Microwave-Assisted Extraction (MAE) Protocol
MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process.[10][11]
-
Sample Preparation: Similar to UAE, fresh citrus peels are dried and ground.
-
Solvent Selection: A suitable solvent such as ethanol or methanol is used.
-
Extraction Parameters:
-
Post-Extraction Processing: The extract is filtered and prepared for analysis.
Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is a highly sensitive and selective technique for the quantification of this compound.[13][14]
-
Chromatographic System: A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer.[13]
-
Column: A reversed-phase C18 column is commonly used for separation.[13]
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid.[4][13]
-
Mass Spectrometry Detection:
-
Quantification: External calibration with certified reference standards of this compound is used to construct a calibration curve for accurate quantification.
Visualization of Methodologies and Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for the extraction and analysis of this compound from citrus peels.
Signaling Pathway
This compound has been shown to exert anti-inflammatory effects by inhibiting the Phosphatidylinositol 3-kinase (PI3K) signaling pathway.[1][3] This inhibition leads to a reduction in neutrophil migration, a key process in the inflammatory response.
Conclusion
This compound is a notable furanocoumarin present in various citrus fruits, primarily concentrated in the peel and essential oils. Its quantification can be reliably achieved through modern analytical techniques such as HPLC-MS/MS following efficient extraction methods like UAE or MAE. The demonstrated inhibitory effect of this compound on the PI3K signaling pathway underscores its potential as an anti-inflammatory agent and provides a basis for further investigation into its therapeutic applications. This guide serves as a valuable resource for professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating a deeper understanding of this compound's role in citrus and its potential for human health.
References
- 1. Identification of benzopyrone as a common structural feature in compounds with anti-inflammatory activity in a zebrafish phenotypic screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Analysis of this compound from Ammi majus L. Fruits and Evaluation of Its Biological Effect on Selected Human Tumor Cells [mdpi.com]
- 4. The Distribution of Coumarins and Furanocoumarins in Citrus Species Closely Matches Citrus Phylogeny and Reflects the Organization of Biosynthetic Pathways | PLOS One [journals.plos.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Characterization of coumarin and psoralen levels in California and Arizona citrus oils [agris.fao.org]
- 8. Optimizing Procedures of Ultrasound-Assisted Extraction of Waste Orange Peels by Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of Ultrasound-Assisted Extraction via Sonotrode of Phenolic Compounds from Orange By-Products [mdpi.com]
- 10. real.mtak.hu [real.mtak.hu]
- 11. Comparison of microwave-assisted techniques for the extraction of antioxidants from Citrus paradisi Macf. biowastes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FR2960000A1 - Reducing amount of furocoumarins in preparation of essential oil, comprises submitting portion of plant containing furocoumarins to microwave radiation, placing obtained extract to fall by gravity out of microwave oven and recovering oil - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Extraction of Isopimpinellin from Ammi majus
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the extraction of Isopimpinellin, a bioactive furanocoumarin, from the fruits of Ammi majus. The methodologies outlined below are based on established scientific literature and are intended to guide researchers in the efficient isolation and quantification of this valuable compound.
Introduction
Ammi majus L., a plant in the Apiaceae family, is a well-documented source of several furanocoumarins, including this compound (5,8-dimethoxypsoralen).[1][2][3][4] this compound and other furanocoumarins from Ammi majus have garnered significant interest for their photosensitizing properties and potential therapeutic applications, particularly in the treatment of skin disorders like vitiligo and psoriasis.[5][6] The extraction and purification of this compound are critical steps for its pharmacological investigation and development as a potential therapeutic agent. This document details various extraction techniques, from conventional solvent extraction to modern, eco-friendly methods.
Data Presentation: Quantitative Analysis of this compound Extraction
The selection of an appropriate extraction method is crucial for maximizing the yield of this compound. The following table summarizes quantitative data from an optimized extraction method.
| Extraction Method | Solvent | Temperature (°C) | This compound Yield (mg/100 g dry wt.) | Reference |
| Accelerated Solvent Extraction (ASE) | Methanol | 130 | 404.14 | [1][2][3][4] |
Experimental Protocols
This section provides detailed protocols for various methods of extracting this compound from Ammi majus fruits.
Protocol 1: Accelerated Solvent Extraction (ASE)
Accelerated Solvent Extraction (ASE), also known as Pressurized Liquid Extraction (PLE), is an efficient method that utilizes elevated temperatures and pressures to enhance extraction speed and efficiency while reducing solvent consumption.[7]
Objective: To extract this compound from Ammi majus fruits with high efficiency.
Materials and Equipment:
-
Dried and pulverized fruits of Ammi majus
-
Methanol (HPLC grade)
-
Diatomaceous earth
-
Accelerated Solvent Extractor system
-
Extraction cells
-
Collection vials
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system for quantification
Procedure:
-
Sample Preparation: Grind the dried fruits of Ammi majus to a fine powder.
-
Cell Loading: Mix the powdered plant material with a dispersing agent like diatomaceous earth and load it into the extraction cell.
-
Extraction Parameters:
-
Solvent: Methanol
-
Temperature: 130 °C
-
Pressure: Maintain a pressure sufficient to keep the solvent in a liquid state (e.g., 1500 psi).
-
Static Cycles: Perform 2-3 static extraction cycles.
-
Static Time: 5-10 minutes per cycle.
-
-
Collection: Collect the extract in a collection vial.
-
Solvent Evaporation: Concentrate the collected extract to dryness using a rotary evaporator.
-
Quantification: Redissolve the dried extract in a known volume of a suitable solvent (e.g., methanol) and quantify the this compound content using a validated HPLC method.[1][3]
Protocol 2: Conventional Solvent Extraction (Maceration) followed by Chromatographic Purification
This protocol describes a conventional maceration technique followed by chromatographic steps for the isolation and purification of this compound.
Objective: To isolate pure this compound from Ammi majus fruits for further biological studies.
Materials and Equipment:
-
Dried and pulverized fruits of Ammi majus
-
Petroleum ether
-
n-hexane
-
Silica gel for column chromatography
-
Glass column
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
HPLC system for purity analysis[9]
Procedure:
-
Extraction:
-
Macerate the pulverized fruits of Ammi majus with petroleum ether for 24 hours at room temperature.[9]
-
Filter the extract and concentrate it under vacuum using a rotary evaporator.[9]
-
Store the concentrated extract in a refrigerator for 5 days to allow for the precipitation of a semi-crystalline coumarin sediment.[9]
-
Recrystallize the sediment from n-hexane.[9]
-
-
Low-Pressure Column Chromatography (LPCC):
-
Pack a glass column with silica gel.
-
Dissolve the recrystallized sediment in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in dichloromethane.[9]
-
Collect fractions and monitor them by TLC to identify those rich in this compound.[9]
-
-
Centrifugal Partition Chromatography (CPC) for Purification:
-
Purity Confirmation:
-
Confirm the purity of the isolated this compound using an HPLC-DAD system.[9]
-
Protocol 3: Ultrasound-Assisted Extraction (UAE) (General Protocol)
Ultrasound-Assisted Extraction utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer, leading to higher extraction yields in shorter times.
Objective: To efficiently extract this compound from Ammi majus fruits using sonication.
Materials and Equipment:
-
Dried and pulverized fruits of Ammi majus
-
Selected solvent (e.g., methanol, ethanol, or a hydroalcoholic mixture)
-
Ultrasonic bath or probe sonicator
-
Extraction vessel
-
Filtration apparatus
-
Rotary evaporator
-
HPLC system for quantification
Procedure:
-
Sample and Solvent: Place a known amount of powdered Ammi majus fruit into the extraction vessel and add the selected extraction solvent.
-
Ultrasonication:
-
Immerse the extraction vessel in an ultrasonic bath or place the probe of a sonicator into the mixture.
-
Apply ultrasound at a specific frequency (e.g., 20-40 kHz) and power for a defined period (e.g., 15-60 minutes).
-
Control the temperature of the extraction medium, as excessive heat can degrade thermolabile compounds.
-
-
Separation: After extraction, separate the extract from the solid plant material by filtration or centrifugation.
-
Concentration: Remove the solvent from the extract using a rotary evaporator.
-
Analysis: Quantify the this compound content in the dried extract using HPLC.
Protocol 4: Microwave-Assisted Extraction (MAE) (General Protocol)
Microwave-Assisted Extraction employs microwave energy to heat the solvent and plant material, leading to the disruption of plant cells and the release of target compounds.[10][11] This method is known for its rapidity and efficiency.[11]
Objective: To rapidly extract this compound from Ammi majus fruits using microwave energy.
Materials and Equipment:
-
Dried and pulverized fruits of Ammi majus
-
Microwave-transparent solvent (e.g., ethanol, methanol)
-
Microwave extraction system (closed-vessel or open-vessel)
-
Extraction vessel
-
Filtration apparatus
-
Rotary evaporator
-
HPLC system for quantification
Procedure:
-
Sample Preparation: Place the powdered plant material and the extraction solvent into the microwave extraction vessel.
-
Microwave Irradiation:
-
Place the vessel in the microwave extractor.
-
Apply microwave power (e.g., 200-800 W) for a short duration (e.g., 1-10 minutes).
-
Control the temperature and pressure within the vessel (for closed-vessel systems).
-
-
Cooling and Filtration: Allow the vessel to cool to room temperature, then filter the extract to remove the solid residue.
-
Concentration: Evaporate the solvent from the filtrate using a rotary evaporator.
-
Quantification: Determine the this compound content in the resulting extract by HPLC.
Protocol 5: Supercritical Fluid Extraction (SFE) (General Protocol)
Supercritical Fluid Extraction (SFE) uses a supercritical fluid, typically carbon dioxide (CO₂), as the extraction solvent.[5] By modifying the temperature and pressure, the solvating power of the supercritical fluid can be tuned to selectively extract specific compounds. The addition of a co-solvent like ethanol can enhance the extraction of more polar compounds.[5]
Objective: To selectively extract this compound from Ammi majus fruits using an environmentally friendly solvent.
Materials and Equipment:
-
Dried and pulverized fruits of Ammi majus
-
Supercritical fluid extractor
-
High-purity carbon dioxide
-
Co-solvent (e.g., ethanol)
-
Extraction vessel
-
Separation vessel
-
HPLC system for quantification
Procedure:
-
Loading: Pack the powdered Ammi majus fruits into the extraction vessel.
-
Extraction Conditions:
-
Pressurize and heat the CO₂ to bring it to a supercritical state (e.g., above 31.1 °C and 73.8 bar).
-
Introduce the supercritical CO₂, with or without a co-solvent, into the extraction vessel.
-
Set the desired extraction temperature (e.g., 40-60 °C) and pressure (e.g., 100-300 bar).
-
-
Extraction: Allow the supercritical fluid to pass through the plant material for a specified time to extract the target compounds.
-
Separation: Route the extract-laden supercritical fluid to a separator vessel where the pressure and/or temperature is reduced, causing the CO₂ to return to a gaseous state and the extracted compounds to precipitate.
-
Collection: Collect the precipitated extract from the separator.
-
Analysis: Dissolve the extract in a suitable solvent and quantify the this compound content using HPLC.
Visualizations: Experimental Workflows
The following diagrams illustrate the general workflows for the described extraction methods.
Caption: Workflow for Accelerated Solvent Extraction (ASE).
Caption: Workflow for Maceration and Chromatographic Purification.
Caption: General Workflow for Ultrasound-Assisted Extraction (UAE).
Caption: General Workflow for Microwave-Assisted Extraction (MAE).
Caption: General Workflow for Supercritical Fluid Extraction (SFE).
References
- 1. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 2. Quantitative Analysis of this compound from Ammi majus L. Fruits and Evaluation of Its Biological Effect on Selected Human Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Analysis of this compound from Ammi majus L. Fruits and Evaluation of Its Biological Effect on Selected Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Microwave-assisted extraction of functional compounds from plants: A Review :: BioResources [bioresources.cnr.ncsu.edu]
High-Yield Extraction of Furanocoumarins: Application Notes and Protocols for Researchers
For researchers, scientists, and professionals in drug development, the efficient extraction of furanocoumarins from plant matrices is a critical first step in harnessing their therapeutic potential. Furanocoumarins, a class of secondary metabolites, are renowned for their photosensitizing, phototoxic, and various other pharmacological activities. This document provides detailed application notes and protocols for high-yield extraction techniques, enabling a comparative understanding and practical implementation in the laboratory.
Introduction to Furanocoumarin Extraction
The selection of an appropriate extraction method is paramount to maximizing the yield and purity of furanocoumarins.[1] Factors influencing the choice of technique include the specific furanocoumarin of interest, the plant matrix, solvent type, and the desired scale of extraction.[1] While conventional methods like maceration and Soxhlet extraction are still in use, modern techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), Supercritical Fluid Extraction (SFE), and Accelerated Solvent Extraction (ASE) offer significant advantages in terms of efficiency, extraction time, and solvent consumption.[2][3]
Comparative Analysis of Extraction Techniques
The following tables summarize quantitative data from various studies, offering a clear comparison of the yields achieved with different extraction methods for specific furanocoumarins.
Table 1: Comparison of Extraction Yields of Furanocoumarins from Archangelica officinalis Fruits [4][5]
| Extraction Method | Compound | Yield (mg/g) |
| Soxhlet | Imperatorin | 12.2940 ± 0.0162 |
| Bergapten | 3.0119 ± 0.1850 | |
| Xanthotoxin | 1.1717 ± 0.0008 | |
| Isopimpinellin | 0.9431 ± 0.0006 | |
| UAE (60 °C) | Imperatorin | 12.33 |
| Bergapten | 3.02 | |
| Xanthotoxin | 1.18 | |
| This compound | 0.95 | |
| MAE (open system) | Imperatorin | 12.31 |
| Bergapten | 3.01 | |
| Xanthotoxin | 1.17 | |
| This compound | 0.94 | |
| ASE (Methanol, 100-130 °C) | Imperatorin | 19.08 |
| Bergapten | Not specified | |
| Xanthotoxin | Not specified | |
| This compound | Not specified |
Table 2: Comparison of Extraction Yields of Furanocoumarins from Pastinaca sativa Fruits [6]
| Extraction Method | Compound | Yield (mg/g) |
| Soxhlet | Imperatorin | 1.13 |
| Bergapten | 0.49 | |
| Xanthotoxin | 0.28 | |
| This compound | 0.21 | |
| UAE (100%) | Imperatorin + Bergapten | 2.9754 |
| Xanthotoxin | 1.5222 | |
| MAE (pressurized) | Imperatorin | 0.21 |
| Bergapten | 0.28 | |
| Xanthotoxin | 0.23 | |
| This compound | 0.16 | |
| ASE | Imperatorin | 1.34 |
| Bergapten | 0.61 | |
| Xanthotoxin | 0.31 | |
| This compound | 0.25 |
Table 3: Microwave-Assisted Extraction (MAE) of Furanocoumarins from Heracleum sosnowskyi Leaves [2]
| Compound | Yield (mg/g) |
| Angelicin | 2.3 |
| Psoralen | 0.15 |
| Methoxsalen | 0.76 |
| Bergapten | 3.14 |
Experimental Protocols
This section provides detailed, step-by-step protocols for the most effective high-yield extraction techniques.
Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer.[7][8] It is a rapid and efficient method that can often be performed at room temperature, minimizing the degradation of thermolabile compounds.[1]
Protocol for UAE of Furanocoumarins:
-
Sample Preparation: Air-dry the plant material and grind it into a fine powder.
-
Extraction:
-
Place a known amount of the powdered plant material (e.g., 1 g) into an extraction vessel.
-
Add the appropriate solvent (e.g., methanol, ethanol, or a mixture with water) at a specific solvent-to-solid ratio (e.g., 20:1 mL/g).[9]
-
Immerse the ultrasonic probe into the mixture or place the vessel in an ultrasonic bath.
-
Apply ultrasound at a specific frequency (e.g., 20-100 kHz) and power for a defined duration (e.g., 20-40 minutes).[1][8] The temperature can be controlled by a cooling water bath.
-
-
Separation:
-
After extraction, separate the extract from the solid residue by centrifugation or filtration.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the extract under reduced pressure using a rotary evaporator.
-
-
Analysis:
-
Re-dissolve the dried extract in a suitable solvent for subsequent analysis by methods such as HPLC.
-
Ultrasound-Assisted Extraction (UAE) Workflow
Microwave-Assisted Extraction (MAE)
MAE utilizes microwave energy to heat the solvent and plant material, leading to the rupture of plant cells and the release of target compounds.[9] This technique significantly reduces extraction time and solvent consumption.[10]
Protocol for MAE of Furanocoumarins:
-
Sample Preparation: Prepare a fine powder of the dried plant material.
-
Extraction:
-
Place a known quantity of the powdered sample (e.g., 2.0 g) into a microwave extraction vessel.[10]
-
Add the extraction solvent (e.g., methanol, hexane) at a specified solid/liquid ratio (e.g., 1:10 g/mL).[10]
-
Seal the vessel and place it in the microwave extractor.
-
Set the extraction parameters: temperature (e.g., 50-70 °C), time (e.g., 1-10 minutes), and microwave power.[2][10]
-
-
Cooling and Filtration:
-
After the extraction is complete, allow the vessel to cool to room temperature.
-
Filter the extract to remove the solid plant material.
-
-
Solvent Removal and Analysis:
-
Evaporate the solvent from the filtrate.
-
Prepare the dried extract for analysis.
-
Microwave-Assisted Extraction (MAE) Workflow
Supercritical Fluid Extraction (SFE)
SFE employs a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent.[11] By manipulating temperature and pressure, the solvating power of the supercritical fluid can be precisely controlled, allowing for selective extraction.[12] This "green" technique avoids the use of organic solvents.[11]
Protocol for SFE of Furanocoumarins:
-
Sample Preparation: Mill the dried plant material to a consistent particle size.
-
Extraction:
-
Load the ground plant material (e.g., 10 g) into the extraction vessel.[11]
-
Thermostate the vessel to the desired temperature (e.g., 80 °C).[11]
-
Pressurize the system with CO₂ to the target pressure (e.g., 40 MPa) to bring it to a supercritical state.[11]
-
Pump the supercritical CO₂ through the extraction vessel at a constant flow rate.
-
Collect the extract in a separator where the pressure is reduced, causing the CO₂ to return to a gaseous state and the extracted compounds to precipitate.
-
-
Fraction Collection:
-
Collect the precipitated extract at regular time intervals to monitor the extraction kinetics.[11]
-
-
Analysis:
-
Dissolve the collected fractions in a suitable solvent for analysis.
-
Supercritical Fluid Extraction (SFE) Workflow
Conclusion
The choice of extraction technique for furanocoumarins is a critical determinant of yield and purity. While conventional methods have their place, modern techniques like UAE, MAE, and SFE offer significant improvements in efficiency and sustainability. The protocols and comparative data presented here serve as a valuable resource for researchers to select and optimize their extraction strategies for furanocoumarins, thereby facilitating further investigation into their promising biological activities. It is important to note that for any given plant material, optimization of the extraction parameters is crucial to achieve the highest possible yield.
References
- 1. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of extraction method on the yield of furanocoumarins from fruits of Archangelica officinalis Hoffm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ultrasound-Assisted Extraction as a Technique for Preparing Improved Infusions as Functional Beverage Bases [mdpi.com]
- 8. Frontiers | Ultrasound-Assisted Extraction of Natural Pigments From Food Processing By-Products: A Review [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Separation and purification of furanocoumarins from Toddalia asiatica (L.) Lam. using microwave-assisted extraction coupled with high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Photosensitizing Furocoumarins: Content in Plant Matrices and Kinetics of Supercritical Carbon Dioxide Extraction [mdpi.com]
- 12. Supercritical Fluid Extraction | Springer Nature Experiments [experiments.springernature.com]
Application Notes & Protocols: HPLC Quantification of Isopimpinellin in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of Isopimpinellin in various plant extracts using High-Performance Liquid Chromatography (HPLC). This compound, a furanocoumarin, is a bioactive compound found in several plant species and is of significant interest for its pharmacological properties. Accurate and precise quantification of this compound is crucial for quality control, standardization of herbal products, and pharmacokinetic studies.
Introduction
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[1] For the analysis of this compound in complex plant matrices, Reverse-Phase HPLC (RP-HPLC) is the most common approach.[2] In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase.[3] this compound, being a relatively nonpolar molecule, is retained on the stationary phase and its elution is controlled by the composition of the mobile phase.[2] Detection is typically achieved using a UV-Vis or Diode Array Detector (DAD), with the wavelength selected to maximize the absorbance of this compound.[4]
Proper sample preparation is a critical step to ensure accurate and reproducible results.[5] This typically involves extraction of this compound from the plant material, followed by filtration to remove particulate matter that could damage the HPLC column.[6][7] Method validation is also essential to demonstrate that the analytical method is suitable for its intended purpose.[8] Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[9][10]
Comparative Data of HPLC Methods for this compound Quantification
The following table summarizes various HPLC methods reported for the quantification of this compound in different plant extracts, providing a comparative overview of the experimental conditions.
| Plant Matrix | Extraction Method | Extraction Solvent | Chromatographic Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Validation Parameters | Reference |
| Toddalia asiatica root | - | - | Hypersil C18 | Methanol:Water (70:30, v/v) | - | 306 | Linear Range: 0.0042 - 0.420 µg, Accuracy (Recovery): 99.7%, Precision (RSD): 2.8% | [11] |
| Ammi majus L. fruits | Accelerated Solvent Extraction (ASE) | Methanol | C18 column (150 mm × 2.1 mm, 1.8 µm) | - | - | - | This compound content: 404.14 mg/100 g dry wt. | [12] |
| Pimpinella roots | Matrix Solid-Phase Dispersion (MSPD) | - | - | - | - | - | Recovery: 91.65% to 97.55%, RSD: <5% | [13] |
| General (Citrus) | - | - | C18 Ascentis Express | Acetonitrile or Methanol with water | - | - | - | [14] |
| General | - | - | - | Linear gradient of 70% methanol in water to 100% methanol over 30 min | - | 254 | - | [15] |
Experimental Protocols
This section provides detailed protocols for the quantification of this compound in plant extracts based on established methodologies.
Protocol 1: Isocratic RP-HPLC Method for Toddalia asiatica
This protocol is adapted from a method developed for the quantification of this compound in the root of Toddalia asiatica.[11]
3.1.1. Sample Preparation
-
Grinding: Grind the dried plant material (roots) into a fine powder.
-
Extraction: Accurately weigh a known amount of the powdered plant material (e.g., 1.0 g) and place it in a suitable vessel. Add a defined volume of methanol (e.g., 25 mL) and extract using a suitable method such as sonication for 30 minutes or maceration with intermittent shaking for 24 hours.
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove any particulate matter.[16]
-
Dilution: If necessary, dilute the filtered extract with the mobile phase to bring the concentration of this compound within the linear range of the calibration curve.
3.1.2. HPLC Analysis
-
Chromatographic System: Use an HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or DAD detector.
-
Column: Hypersil C18.
-
Mobile Phase: An isocratic mixture of Methanol and Water (70:30, v/v).[11]
-
Flow Rate: Set a constant flow rate (e.g., 1.0 mL/min).
-
Column Temperature: Maintain a constant column temperature (e.g., 25 °C).
-
Injection Volume: Inject a fixed volume of the prepared sample and standard solutions (e.g., 20 µL).
-
Detection: Monitor the eluent at a wavelength of 306 nm.[11]
-
Quantification: Prepare a calibration curve using standard solutions of this compound of known concentrations. Calculate the concentration of this compound in the plant extract by comparing its peak area with the calibration curve.
Protocol 2: General Gradient RP-HPLC Method
This protocol provides a general framework for developing a gradient HPLC method suitable for various plant extracts where co-elution of interfering compounds might be an issue.
3.2.1. Sample Preparation
Follow the sample preparation steps outlined in Protocol 1 (Section 3.1.1). The choice of extraction solvent may be optimized based on the specific plant matrix.
3.2.2. HPLC Analysis
-
Chromatographic System: Use an HPLC system as described in Protocol 1.
-
Column: A C18 column is generally a good starting point (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Mobile Phase A: Water (often with a small amount of acid, e.g., 0.1% formic acid, to improve peak shape).
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Gradient Elution: A typical gradient program might be:
-
0-5 min: 70% A, 30% B
-
5-25 min: Linear gradient from 30% B to 100% B
-
25-30 min: Hold at 100% B
-
30.1-35 min: Return to initial conditions (70% A, 30% B) for column equilibration.
-
-
Flow Rate: Set a constant flow rate (e.g., 1.0 mL/min).
-
Column Temperature: Maintain a constant column temperature (e.g., 30 °C).
-
Injection Volume: Inject a fixed volume (e.g., 10 µL).
-
Detection: Monitor the eluent at a wavelength of approximately 254 nm or use a DAD to monitor a range of wavelengths.[15]
-
Quantification: Follow the quantification procedure described in Protocol 1.
Visualization of Workflows and Logical Relationships
The following diagrams illustrate the experimental workflow and a decision-making process for method selection.
Caption: General workflow for HPLC quantification of this compound.
Caption: Decision tree for selecting an HPLC method.
References
- 1. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 3. mdpi.com [mdpi.com]
- 4. extractionmagazine.com [extractionmagazine.com]
- 5. static.fishersci.eu [static.fishersci.eu]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 9. Analytical method cross validation by HPLC for identification of five markers and quantification of one marker in SynacinnTM formulations and its in vivo bone marrow micronucleus test data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative Analysis of this compound from Ammi majus L. Fruits and Evaluation of Its Biological Effect on Selected Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. nacalai.com [nacalai.com]
Preparative Isolation of Pure Isopimpinellin via Liquid and Centrifugal Partition Chromatography
Application Note and Detailed Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
Isopimpinellin, a furanocoumarin with significant biological activities, is of great interest to the pharmaceutical and research communities. Its isolation from natural sources in high purity is crucial for further investigation and development. This document provides a detailed application note and protocol for the preparative isolation of pure this compound from the fruits of Ammi majus L. A combined approach of Low-Pressure Liquid Chromatography (LPCC) followed by Centrifugal Partition Chromatography (CPC) is described, which has been shown to yield this compound with a purity of up to 100%.[1][2][3] This method offers an efficient and scalable solution for obtaining high-purity this compound for research and drug development purposes.
Data Presentation
Table 1: Preparative Low-Pressure Liquid Chromatography (LPCC) Parameters and Results
| Parameter | Value | Reference |
| Stationary Phase | Silica gel (Si60, 230-400 mesh) | [2] |
| Column Dimensions | 45 cm height x 2.5 cm I.D. | [2] |
| Mobile Phase | Gradient of Ethyl Acetate in Dichloromethane (0-80%) | [2][3] |
| Sample Loading | Semi-crystalline coumarin sediment dissolved in CH2Cl2 and mixed with silica gel | [2] |
| Outcome | Fractionation of crude extract, isolation of coumarin-rich fractions (e.g., FR6 containing xanthotoxin and this compound) | [1][2][3] |
Table 2: Centrifugal Partition Chromatography (CPC) Parameters and Results
| Parameter | Value | Reference |
| Instrument | Centrifugal Partition Chromatograph | [1][2][3] |
| Two-Phase Solvent System | n-hexane–ethyl acetate–methanol–water (10:8:10:9, v/v/v/v) | [1][2][3] |
| Mode of Operation | Ascending mode (aqueous phase as stationary phase, organic phase as mobile phase) | [1][2][3] |
| Flow Rate | 3 mL/min | [1][2][3] |
| Rotation Speed | 1,600 rpm | [1][2][3] |
| Sample Injection | 10 mg of pre-purified fraction (FR6) | [2] |
| Purity of Isolated this compound | Up to 100% | [1][2] |
| Yield | ~2.6 mg of this compound from 10 mg of FR6 | [2] |
| Purity of co-isolated Xanthotoxin (8-MOP) | 98.7% | [1][2] |
Experimental Protocols
Preparation of Crude Extract from Ammi majus Fruits
A semi-crystalline coumarin sediment is obtained from the petroleum ether extract of Ammi majus fruits. This is achieved by concentrating the extract and allowing it to cool, which facilitates the precipitation of the coumarin-rich fraction. This sediment serves as the starting material for the chromatographic purification.
Preparative Low-Pressure Liquid Chromatography (LPCC)
This initial chromatographic step aims to fractionate the crude coumarin sediment and isolate a fraction enriched with this compound.
Materials:
-
Silica gel (Si60, 230-400 mesh)
-
Glass column (45 cm height x 2.5 cm I.D.)
-
Dichloromethane (CH2Cl2), HPLC grade
-
Ethyl Acetate (AcOEt), HPLC grade
-
Semi-crystalline coumarin sediment
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for visualization
Procedure:
-
Column Packing: Prepare a slurry of silica gel in dichloromethane and carefully pack the glass column to ensure a homogenous stationary phase.
-
Sample Preparation: Dissolve the semi-crystalline coumarin sediment in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution to form a paste.
-
Sample Loading: Evaporate the solvent from the sample-silica gel paste using a rotary evaporator. Carefully layer the dried sample mixture on top of the packed silica gel column.
-
Elution: Begin elution with 100% dichloromethane. Gradually increase the polarity of the mobile phase by introducing ethyl acetate in a stepwise or linear gradient, up to a final concentration of 80% ethyl acetate in dichloromethane.
-
Fraction Collection: Collect fractions of a consistent volume (e.g., 50 mL each).
-
Fraction Monitoring: Monitor the collected fractions by Thin-Layer Chromatography (TLC) to identify those containing the coumarins of interest. Analyze the fractions by HPLC with DAD detection to confirm the presence of this compound and xanthotoxin.
-
Pooling and Concentration: Pool the fractions that are rich in this compound (e.g., fraction FR6). Concentrate the pooled fractions using a rotary evaporator to yield the enriched sample for CPC purification.
Centrifugal Partition Chromatography (CPC) for Pure this compound Isolation
This second chromatographic step utilizes a liquid-liquid partitioning system to achieve high-resolution separation of structurally similar furanocoumarins.
Materials:
-
Centrifugal Partition Chromatograph
-
Two-phase solvent system: n-hexane, ethyl acetate, methanol, and water.
-
Enriched fraction containing this compound (from LPCC).
-
HPLC system with DAD for purity analysis.
Procedure:
-
Solvent System Preparation: Prepare the two-phase solvent system by mixing n-hexane, ethyl acetate, methanol, and water in the volume ratio of 10:8:10:9. Shake the mixture vigorously in a separatory funnel and allow the phases to separate.
-
CPC System Equilibration:
-
Set the CPC rotor to the desired rotation speed (1,600 rpm).
-
Pump the aqueous (lower) phase into the column to serve as the stationary phase.
-
Once the column is filled, switch to the organic (upper) mobile phase at the specified flow rate (3 mL/min) to equilibrate the system. This is done in ascending mode.
-
-
Sample Injection: Dissolve a known amount of the enriched fraction (e.g., 10 mg) in a suitable volume of the mobile phase and inject it into the CPC system.
-
Elution and Fraction Collection: Continue eluting with the organic mobile phase and collect fractions based on the detector response.
-
Purity Analysis: Analyze the collected fractions using an analytical HPLC-DAD system to determine the purity of the isolated this compound and xanthotoxin.
-
Post-Processing: Pool the fractions containing pure this compound and evaporate the solvent to obtain the final product.
Visualizations
Figure 1: Overall workflow for the preparative isolation of this compound.
Figure 2: Detailed workflow for the CPC purification step.
References
Application Notes and Protocols: In Vitro Evaluation of Isopimpinellin Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the in vitro cytotoxicity of Isopimpinellin, a naturally occurring furanocoumarin with potential anticancer properties. The following sections detail the methodologies for key cytotoxicity assays, present quantitative data from studies on various cell lines, and illustrate the associated cellular pathways.
Introduction
This compound (5,8-methoxypsoralen) is a bioactive compound found in several plant species of the Apiaceae family.[1] It has demonstrated a range of biological activities, and recent studies have focused on its potential as a cytotoxic agent against various cancer cell lines.[2][3][4] Understanding the cytotoxic profile and mechanism of action of this compound is crucial for its development as a potential therapeutic agent. This document outlines standard in vitro assays to characterize its cytotoxic effects.
Data Presentation: this compound Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the cytotoxicity of a compound. The data below, summarized from multiple studies, illustrates the dose- and cell line-dependent cytotoxic effects of this compound.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| Saos-2 | Osteosarcoma | 96 | 42.59 | [2][3][4] |
| U266 | Multiple Myeloma | 96 | 84.14 | [2][3][4] |
| HT-29 | Colorectal Adenocarcinoma | 96 | 95.53 | [2][3][4] |
| RPMI8226 | Multiple Myeloma | 96 | 105.0 | [2][3][4] |
| HOS | Osteosarcoma | 96 | 321.6 | [2][3][4] |
| SW620 | Colorectal Adenocarcinoma | 96 | 711.30 | [2][3][4] |
| HSF | Normal Human Skin Fibroblasts | 96 | 410.7 | [2][3][4] |
| A549 | Lung Cancer | 72 | >200 | [5] |
| H1299 | Lung Cancer | 72 | >200 | [5] |
| RK33 | Larynx Cancer | 72 | >200 | [5] |
| FM55P | Melanoma | Not Specified | >200 | [6] |
| FM55M2 | Melanoma | Not Specified | >200 | [6] |
Note: A lower IC50 value indicates higher cytotoxic activity. This compound shows notable selectivity, with greater potency against certain cancer cell lines (e.g., Saos-2) compared to normal fibroblasts.[2][3] The Selectivity Index (SI) for Saos-2 cells was calculated to be 9.62, highlighting its preferential cytotoxicity towards this cancer cell line.[2][3][4]
Experimental Protocols
Detailed protocols for three key in vitro cytotoxicity assays are provided below.
MTT Assay for Cell Viability and Proliferation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[7][8]
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[9] Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound (e.g., 3.125–200 µM).[2] Include a vehicle control (DMSO-treated) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 72 or 96 hours).[2][5]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well (final concentration of 0.5 mg/mL).[7][9]
-
Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[7][8][9]
-
Solubilization: Carefully remove the MTT-containing medium. Add 100-130 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8][9]
-
Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[8][9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[10][11]
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
96-well plates
-
LDH Cytotoxicity Assay Kit (containing LDH reaction mixture, lysis solution)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include control wells for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis solution), and background (medium only).[12]
-
Incubation: Incubate the plate for the desired duration.
-
Supernatant Collection: After incubation, centrifuge the plate at 600 x g for 10 minutes to pellet the cells.
-
LDH Reaction: Carefully transfer 10-100 µL of the supernatant from each well to a new 96-well plate.[12] Add 100 µL of the LDH reaction mixture to each well.[12]
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[12]
-
Absorbance Measurement: Measure the absorbance at 450-490 nm using a microplate reader.[12]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine on the cell surface and the uptake of Propidium Iodide (PI) by cells with compromised membranes.[13][14][15]
Materials:
-
This compound stock solution
-
Cell culture flasks or plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells (e.g., 1 x 10^6 cells) in culture flasks or plates and treat with desired concentrations of this compound for a specific duration (e.g., 48 hours).[2][13]
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin and then combine with the floating cells from the supernatant.[13]
-
Washing: Wash the cells twice with cold PBS by centrifuging at approximately 670 x g for 5 minutes.[13]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1-5 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Data Interpretation:
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and the proposed signaling pathway for this compound-induced cytotoxicity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Quantitative Analysis of this compound from Ammi majus L. Fruits and Evaluation of Its Biological Effect on Selected Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis of this compound from Ammi majus L. Fruits and Evaluation of Its Biological Effect on Selected Human Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT (Assay protocol [protocols.io]
- 10. Cytotoxicity LDH Assay Kit-WST CK12 manual | DOJINDO [dojindo.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Isopimpinellin's In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established animal models and detailed protocols for investigating the in vivo effects of Isopimpinellin, a naturally occurring furanocoumarin with demonstrated anti-cancer and anti-inflammatory properties.
Data Presentation: Quantitative Efficacy of this compound
The following tables summarize the quantitative data from key in vivo studies, providing a clear comparison of this compound's efficacy across different models.
Table 1: Anti-Cancer Efficacy of this compound in Murine Models
| Animal Model | Cancer Type | This compound Dosage | Administration Route | Key Findings | Reference |
| SENCAR Mice | DMBA/TPA-Induced Skin Papillomas | 30, 70, 150 mg/kg | Oral | Reduced mean number of papillomas per mouse by 49%, 73%, and 78%, respectively.[1][2] | [1][2] |
| Kunming Mice | Lewis Lung Carcinoma (LLC) | 0.9, 1.8 mg/kg | Not Specified | Facilitated T lymphocyte function. | [3] |
| Kunming Mice | Hepatocarcinoma H22 | 0.75, 1.50, 2.25 mg/kg | Not Specified | Significantly suppressed tumor growth, with an inhibitory rate of 62.13% at 1.50 mg/kg.[3] | [3] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Unit | Administration | Reference |
| Tmax | ~2.7 ± 0.5 | h | Oral | [4] |
| Cmax | Not explicitly stated for this compound alone | ng/mL | Oral | [5][6] |
| t1/2 | ~3.1 ± 0.7 | h | Oral | [4] |
| AUC(0-t) | Not explicitly stated for this compound alone | ng·h/mL | Oral | [4][5] |
| LLOQ | 10.0 | ng/mL | - | [5][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the in vivo effects of this compound.
Protocol 1: DMBA/TPA-Induced Skin Carcinogenesis in Mice
This protocol is designed to evaluate the chemopreventive effects of this compound on chemically induced skin tumors.
Materials:
-
Female SENCAR mice (6-7 weeks old)
-
7,12-Dimethylbenz[a]anthracene (DMBA)
-
12-O-Tetradecanoylphorbol-13-acetate (TPA)
-
This compound
-
Vehicle (e.g., Corn oil, Acetone)
-
Electric clippers
-
Pipettes and tips
Procedure:
-
Acclimatization: Acclimatize mice for one week before the experiment.
-
Shaving: Shave the dorsal skin of the mice (approximately 2x3 cm area) one week prior to initiation.
-
Initiation:
-
Prepare a solution of DMBA in acetone (e.g., 400 nmol/100 µl).
-
Topically apply a single dose of DMBA to the shaved area of each mouse.
-
-
This compound Administration (Oral):
-
Promotion:
-
Two weeks after initiation, begin the promotion phase.
-
Prepare a solution of TPA in acetone (e.g., 1.7 nmol/100 µl).
-
Topically apply TPA to the initiated skin twice a week for the duration of the study (e.g., 19-20 weeks).
-
-
Data Collection:
-
Monitor the mice weekly for the appearance and number of papillomas.
-
Record the body weight of the mice weekly.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice.
-
Excise the skin for histological analysis.
-
DNA can be isolated from the epidermis to measure DMBA-DNA adduct formation.
-
Diagram: Experimental Workflow for DMBA/TPA Model
Caption: Workflow for the DMBA/TPA-induced skin carcinogenesis model.
Protocol 2: Lewis Lung Carcinoma (LLC) Model in Mice
This protocol describes the evaluation of this compound's anti-tumor effects on a syngeneic lung cancer model.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
Lewis Lung Carcinoma (LLC) cells
-
This compound
-
Vehicle (e.g., Saline, Corn oil)
-
Syringes and needles
-
Calipers
Procedure:
-
Cell Culture: Culture LLC cells in appropriate media until they reach the desired confluency.
-
Tumor Inoculation:
-
Harvest and resuspend LLC cells in sterile saline or PBS.
-
Subcutaneously inject approximately 2 x 10^5 LLC cells into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Measure tumor volume regularly (e.g., twice a week) using calipers (Volume = (length x width²)/2).
-
-
This compound Administration:
-
Once tumors reach the desired size, randomize mice into treatment and control groups.
-
Prepare this compound at the desired concentrations (e.g., 0.9, 1.8 mg/kg body weight, based on related studies).[3]
-
Administer this compound or vehicle via the chosen route (e.g., oral gavage or intraperitoneal injection) according to a predetermined schedule (e.g., daily or every other day).
-
-
Data Collection:
-
Continue to monitor tumor volume and body weight throughout the treatment period.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., after a specific number of days or when tumors in the control group reach a certain size), euthanize the mice.
-
Excise the tumors and weigh them.
-
Collect blood for immunological analysis (e.g., T lymphocyte function).
-
Collect major organs for toxicity assessment.
-
Diagram: Experimental Workflow for LLC Model
Caption: Workflow for the Lewis Lung Carcinoma (LLC) model.
Protocol 3: Zebrafish Tail Fin Injury Model for Inflammation
This protocol is used to assess the anti-inflammatory properties of this compound by observing neutrophil migration.
Materials:
-
Transgenic zebrafish larvae (e.g., Tg(mpx:GFP)) at 3 days post-fertilization (dpf)
-
This compound
-
Vehicle (e.g., DMSO)
-
Microscope with fluorescence imaging capabilities
-
Micro-scalpel or needle
-
Petri dishes
Procedure:
-
Larvae Preparation:
-
Collect 3 dpf transgenic zebrafish larvae.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in embryo medium to the desired final concentrations.
-
Incubate the larvae in the this compound solution or vehicle control for a specified period (e.g., 1 hour) before injury.
-
-
Tail Fin Injury:
-
Anesthetize the larvae.
-
Using a micro-scalpel or needle, induce a small injury to the tail fin.
-
-
Imaging and Analysis:
-
Image the tail fin region of the larvae at different time points post-injury (e.g., 1, 2, 4, 6 hours) using a fluorescence microscope.
-
Quantify the number of neutrophils that have migrated to the site of injury.
-
-
Data Analysis:
-
Compare the number of migrated neutrophils in the this compound-treated groups to the vehicle control group.
-
Diagram: Signaling Pathway of this compound's Anti-inflammatory Effect
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative Analysis of this compound from Ammi majus L. Fruits and Evaluation of Its Biological Effect on Selected Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigations on acute oral toxicity studies of purpurin by application of OECD guideline 423 in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor Efficacy and Mechanism in Hepatoma H22-Bearing Mice of Brucea javanica Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential regulation of protrusion and polarity by PI(3)K during neutrophil motility in live zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for screening potential targets for the treatment of hepatocellular carcinoma based on H22 tumor-bearing mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Isopimpinellin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the anti-inflammatory properties of Isopimpinellin, a naturally occurring furanocoumarin. The protocols outlined below detail methodologies for key in vitro experiments to quantify its effects on inflammatory mediators and cellular signaling pathways.
Introduction to this compound's Anti-inflammatory Potential
This compound has demonstrated various biological activities, including anti-inflammatory effects. Its mechanism of action is believed to involve the modulation of key signaling pathways that regulate the inflammatory response, such as the Phosphatidylinositol 3-kinase (PI3K), Nuclear Factor-kappa B (NF-κB), and Mitogen-Activated Protein Kinase (MAPK) pathways. By inhibiting these pathways, this compound can potentially reduce the production of pro-inflammatory mediators like nitric oxide (NO), reactive oxygen species (ROS), and cytokines, thereby mitigating the inflammatory cascade.
Data Presentation: In Vitro Efficacy of this compound
While specific IC50 values for the anti-inflammatory activity of this compound are not extensively documented in publicly available literature, the following tables provide a framework for presenting such data once obtained through the described protocols. For context, cytotoxic concentrations of this compound against various cell lines are presented to guide dose-selection for anti-inflammatory assays and ensure that observed effects are not due to cytotoxicity.
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| Saos-2 (Osteosarcoma) | MTT | 96 | 42.59[1] |
| U266 (Multiple Myeloma) | MTT | 96 | 84.14[1] |
| HT-29 (Colorectal Adenocarcinoma) | MTT | 96 | 95.53[1] |
| RPMI8226 (Multiple Myeloma) | MTT | 96 | 105.0[1] |
| HOS (Osteosarcoma) | MTT | 96 | 321.6[1] |
| SW620 (Colorectal Adenocarcinoma) | MTT | 96 | 711.3[1] |
| HSF (Human Skin Fibroblasts) | MTT | 96 | 410.7[1] |
Table 2: Anti-inflammatory Activity of this compound (Template for Experimental Data)
| Inflammatory Marker | Cell Line | Assay | IC50 (µM) or % Inhibition @ [Concentration] |
| Nitric Oxide (NO) | RAW 264.7 | Griess Assay | Data to be determined |
| Reactive Oxygen Species (ROS) | RAW 264.7 | DCFH-DA Assay | Data to be determined |
| TNF-α | RAW 264.7 | ELISA | Data to be determined |
| IL-6 | RAW 264.7 | ELISA | Data to be determined |
| IL-1β | RAW 264.7 | ELISA | Data to be determined |
Experimental Workflow
The following diagram illustrates a general workflow for assessing the anti-inflammatory activity of this compound.
General workflow for assessing this compound's anti-inflammatory activity.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line is commonly used for in vitro inflammation studies.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment:
-
Seed cells in appropriate plates (e.g., 96-well for viability and Griess assays, 24-well for ROS and ELISA, 6-well for Western blotting) and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).
-
Induce inflammation by adding an inflammatory stimulus such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) and/or interferon-gamma (IFN-γ) and incubate for the desired time (e.g., 24 hours for NO and cytokines, shorter times for ROS and signaling pathway analysis).
-
Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay measures the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Materials:
-
Griess Reagent: A mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Sodium nitrite (NaNO2) standard solution.
-
96-well microplate reader.
-
-
Protocol:
-
After cell treatment, collect 50-100 µL of cell culture supernatant from each well.
-
Add an equal volume of Griess Reagent to each supernatant sample in a new 96-well plate.
-
Incubate the plate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Prepare a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
-
Calculate the percentage of NO inhibition compared to the LPS/IFN-γ-stimulated control.
-
Intracellular Reactive Oxygen Species (ROS) Assay (DCFH-DA Assay)
This assay utilizes 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable dye that fluoresces upon oxidation by intracellular ROS.
-
Materials:
-
DCFH-DA stock solution (e.g., 10 mM in DMSO).
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).
-
Fluorescence microplate reader or fluorescence microscope.
-
-
Protocol:
-
After cell treatment (typically for a shorter duration, e.g., 30-60 minutes after stimulation), remove the culture medium.
-
Wash the cells twice with warm PBS or HBSS.
-
Load the cells with DCFH-DA working solution (e.g., 10-25 µM in serum-free medium) and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS or HBSS to remove excess probe.
-
Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope.
-
Calculate the percentage of ROS inhibition compared to the LPS/IFN-γ-stimulated control.
-
Pro-inflammatory Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.
-
Materials:
-
Commercially available ELISA kits for TNF-α, IL-6, and IL-1β (follow the manufacturer's instructions).
-
96-well microplate reader.
-
-
Protocol (General):
-
After cell treatment, collect the cell culture supernatant.
-
Add the supernatant to the wells of the antibody-coated microplate provided in the kit.
-
Incubate to allow the cytokine to bind to the capture antibody.
-
Wash the plate to remove unbound substances.
-
Add the detection antibody, which binds to a different epitope on the cytokine.
-
Wash the plate.
-
Add a substrate solution that reacts with the enzyme-conjugated detection antibody to produce a colored product.
-
Stop the reaction and measure the absorbance at the recommended wavelength.
-
Calculate the cytokine concentration based on a standard curve generated with recombinant cytokines.
-
Determine the percentage of cytokine inhibition by this compound.
-
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect changes in the phosphorylation status of key proteins in the NF-κB, MAPK, and potentially JAK-STAT signaling pathways.
-
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, and loading control like β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Protocol:
-
After treatment (typically for shorter time points, e.g., 15-60 minutes, to capture phosphorylation events), wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Signaling Pathways
The following diagrams illustrate the key inflammatory signaling pathways potentially modulated by this compound.
NF-κB Signaling Pathway
Potential inhibition of the NF-κB pathway by this compound.
MAPK Signaling Pathway
References
Application Notes and Protocols: Isopimpinellin as a Standard in Phytochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopimpinellin is a naturally occurring furanocoumarin found in various plant species, particularly those belonging to the Apiaceae and Rutaceae families.[1] As a well-characterized phytochemical, pure this compound serves as an essential analytical standard for the accurate identification and quantification of this compound in plant extracts, herbal formulations, and other biological matrices. Its use is critical in quality control, standardization of herbal products, and in research exploring its pharmacological activities. These application notes provide detailed protocols for the use of this compound as a standard in phytochemical analysis, primarily focusing on High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD).
Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 4,9-Dimethoxy-7H-furo[3,2-g]chromen-7-one | [1] |
| Molecular Formula | C₁₃H₁₀O₅ | [2] |
| Molar Mass | 246.22 g/mol | [1] |
| Melting Point | 151 °C | [2] |
| UV λmax | 222, 250, 270, 315 nm | [3] |
Quantitative Data Summary
This compound content can vary significantly depending on the plant species, part of the plant, and environmental conditions. The following table summarizes the quantitative analysis of this compound in various plant sources.
| Plant Species | Plant Part | This compound Content (mg/100g dry wt.) | Analytical Method |
| Ammi majus | Fruits | 404.14 | RP-HPLC/DAD |
| Pastinaca sativa (Parsnip) | Fruits | 8.0 | Not Specified |
| Pastinaca sativa (Parsnip) | Leaves | 4.8 | Not Specified |
| Pastinaca sativa (Parsnip) | Roots | 6.4 | Not Specified |
Experimental Protocols
Standard Solution Preparation
Objective: To prepare a stock solution of this compound and a series of calibration standards for HPLC analysis.
Materials:
-
This compound standard (≥98% purity)
-
HPLC-grade methanol
-
Volumetric flasks (10 mL, 25 mL, 50 mL)
-
Analytical balance
-
Micropipettes
Procedure:
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in HPLC-grade methanol and make up the volume to the mark. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: From the stock solution, prepare a series of working standard solutions by serial dilution with methanol to achieve concentrations ranging from 1 to 100 µg/mL (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
-
Storage: Store the stock and working standard solutions at 4°C in amber vials to protect them from light.
Sample Preparation (Extraction from Plant Material)
Objective: To extract this compound from a plant matrix for subsequent HPLC analysis.
Materials:
-
Dried and powdered plant material
-
Methanol or Dichloromethane
-
Accelerated Solvent Extractor (ASE) or Soxhlet apparatus or sonicator
-
Rotary evaporator
-
Syringe filters (0.45 µm)
Procedure:
-
Extraction:
-
Accelerated Solvent Extraction (ASE): Mix the powdered plant material with a dispersing agent (e.g., diatomaceous earth) and pack it into the extraction cell. Extract with methanol at an elevated temperature (e.g., 130°C) and pressure.[3]
-
Soxhlet Extraction: Place the powdered plant material in a thimble and extract with methanol for several hours.
-
Ultrasonication: Suspend the powdered plant material in methanol and sonicate for 30-60 minutes.
-
-
Concentration: Concentrate the resulting extract under reduced pressure using a rotary evaporator.
-
Reconstitution: Redissolve the dried extract in a known volume of methanol.
-
Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to analysis.
HPLC-DAD Analysis
Objective: To quantify the amount of this compound in the prepared sample extract using an external standard method.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity or equivalent with DAD |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile (A) and Water (B) |
| Gradient Program | 0-5 min: 50% A; 5-25 min: 50-100% A; 25-30 min: 100% A |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 315 nm |
Procedure:
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Calibration Curve: Inject the prepared working standard solutions in ascending order of concentration.
-
Sample Analysis: Inject the filtered sample extract.
-
Data Analysis:
-
Record the retention time and peak area for this compound in both the standards and the sample.
-
Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.
-
Determine the concentration of this compound in the sample extract by interpolating its peak area on the calibration curve.
-
Calculate the final concentration of this compound in the original plant material, taking into account the initial weight of the plant material and the dilution factors.
-
Method Validation Summary
The following table summarizes the validation parameters for a typical RP-HPLC-DAD method for the quantification of this compound.[3]
| Parameter | Result |
| Linearity Range (µg/mL) | 0.5 - 50 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.1 |
| Limit of Quantification (LOQ) (µg/mL) | 0.3 |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Visualizations
Experimental Workflow
Caption: Workflow for this compound Quantification.
Signaling Pathways
This compound and other furanocoumarins have been reported to influence cellular signaling pathways, including those involved in apoptosis and cell survival.
PI3K/AKT Signaling Pathway Inhibition
Some furanocoumarins have been shown to inhibit the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.[3]
Caption: PI3K/AKT Signaling Pathway Inhibition.
Induction of Apoptosis via Caspase-3 Activation
This compound has been shown to trigger apoptosis through the activation of caspase-3 in certain cancer cell lines.[3]
Caption: Induction of Apoptosis via Caspase-3.
References
Application Notes and Protocols for Isopimpinellin in Phytotherapy Research
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Isopimpinellin (5,8-methoxypsoralen) is a naturally occurring furanocoumarin found in various plants, particularly those of the Apiaceae family, such as Ammi majus.[1][2] It is a bioactive molecule with a range of documented pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects.[1][3] These properties make this compound a compound of significant interest for phytotherapy research and drug development. These application notes provide a summary of its biological activities, quantitative data, and detailed protocols for key experimental evaluations.
Anticancer Applications
This compound has demonstrated significant dose- and cell line-dependent antiproliferative activity against various human tumor cell lines.[4] Its primary mechanism of action in sensitive cancer cells involves the reduction of DNA synthesis and the induction of apoptosis through the activation of key effector caspases.[1][4]
Quantitative Data: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. This compound's efficacy varies across different cancer cell lines.[1]
Table 1: In Vitro Anticancer Activity of this compound (96-hour incubation)
| Cell Line | Cancer Type | IC50 (µM) | IC50 (µg/mL) | Potency |
|---|---|---|---|---|
| Saos-2 | Osteosarcoma | 42.59 | < 10.49 | Strong |
| U266 | Multiple Myeloma | 84.14 | ~20.72 | Medium |
| HT-29 | Colorectal Adenocarcinoma | 95.53 | ~23.52 | Medium |
| RPMI8226 | Multiple Myeloma | 105.0 | ~25.85 | Medium |
| HOS | Osteosarcoma (invasive) | 321.6 | ~79.18 | Weak |
| SW620 | Colorectal Adenocarcinoma | 711.30 | ~175.13 | Weak |
Data sourced from references[1][4][5]. The National Cancer Institute (NCI) considers IC50 values below 30 µg/mL as indicative of cytotoxic activity.[1]
Selectivity
A crucial aspect of chemotherapy is selectivity towards cancer cells over healthy cells. The Selectivity Index (SI) is calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells. This compound shows favorable selectivity, particularly against osteosarcoma cells.[1][6]
Table 2: Selectivity Index (SI) of this compound
| Cell Line Comparison | IC50 Normal HSF (µM) | IC50 Cancer Cells (µM) | Selectivity Index (SI) |
|---|---|---|---|
| HSF vs. Saos-2 | 410.7 | 42.59 | 9.64 |
| HSF vs. U266 | 410.7 | 84.14 | 4.88 |
| HSF vs. HT-29 | 410.7 | 95.53 | 4.30 |
Data sourced from references[1][4]. HSF: Human Skin Fibroblasts.
Anticancer Signaling Pathway
The cytotoxic effects of this compound in sensitive cancer cells, such as the Saos-2 osteosarcoma line, are linked to the stimulation of the apoptotic pathway.[1] This involves a reduction in DNA synthesis and the activation of caspase-3, a key executioner in apoptosis.[1][4]
Caption: Anticancer mechanism of this compound in Saos-2 cells.
Anti-inflammatory Applications
This compound exhibits potent anti-inflammatory and pro-resolution activity.[7] It targets both the recruitment of neutrophils to the site of injury and their subsequent clearance through apoptosis.[3][7]
Anti-inflammatory Signaling Pathway
The anti-inflammatory action of this compound is mediated through the inhibition of Phosphatidylinositol 3-kinase (PI3K) signaling.[1][3][7] This inhibition reduces neutrophil migration and simultaneously induces their apoptosis, contributing to the resolution of inflammation.[7]
Caption: Anti-inflammatory mechanism of this compound.
Other Potential Applications
Research has indicated this compound's potential in other therapeutic areas, although these are less extensively studied than its anticancer and anti-inflammatory properties.
Table 3: Other Pharmacological Activities of this compound
| Activity | Target/Model | IC50 | Reference |
|---|---|---|---|
| Neuroprotection | Acetylcholine Esterase (AChE) Inhibition | 41 µM | [1][8] |
| Neuroprotection | Self-induced Amyloid β (Aβ) Aggregation Inhibition | 125 µM | [1] |
| Enzyme Inhibition | Mouse Coumarin 7-hydroxylase (COH) | 19-40 µM | [8][9] |
| Anticonvulsant | Mouse MES model (as adjuvant) | Reduces ED50 of classic ASMs |[10] |
Experimental Protocols & Workflows
General Workflow for In Vitro Screening
The initial evaluation of this compound's bioactivity typically follows a standardized in vitro workflow to determine cytotoxicity and mechanistic action.
References
- 1. Quantitative Analysis of this compound from Ammi majus L. Fruits and Evaluation of Its Biological Effect on Selected Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Quantitative Analysis of this compound from Ammi majus L. Fruits and Evaluation of Its Biological Effect on Selected Human Tumor Cells [mdpi.com]
- 4. Quantitative Analysis of this compound from Ammi majus L. Fruits and Evaluation of Its Biological Effect on Selected Human Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 7. Identification of benzopyrone as a common structural feature in compounds with anti-inflammatory activity in a zebrafish phenotypic screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | 482-27-9 | Benchchem [benchchem.com]
- 9. This compound | C13H10O5 | CID 68079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Anticonvulsant effects of this compound and its interactions with classic antiseizure medications and borneol in the mouse tonic–clonic seizure model: an isobolographic transformation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Formulation of Isopimpinellin for Topical Cosmetic Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Isopimpinellin is a naturally occurring furanocoumarin found in various plants of the Apiaceae and Rutaceae families. It has garnered significant interest in the cosmetic and dermatological fields due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and skin-lightening properties. This document provides a comprehensive guide to the formulation of this compound for topical applications, detailing experimental protocols and summarizing key data for researchers.
Physicochemical Properties of this compound
A thorough understanding of this compound's physicochemical properties is crucial for developing stable and effective topical formulations.
| Property | Value | Source |
| Molecular Formula | C12H8O4 | |
| Molecular Weight | 216.19 g/mol | |
| Appearance | Crystalline solid | |
| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents. Poorly soluble in water. | |
| Melting Point | 151-152 °C |
Formulation Strategies for Topical Delivery
The poor water solubility of this compound presents a challenge for topical formulation. The following strategies can be employed to enhance its skin penetration and bioavailability.
| Formulation Approach | Description | Key Considerations |
| Nanoemulsions | Oil-in-water (O/W) or water-in-oil (W/O) nano-sized emulsions can encapsulate this compound, improving its solubility and stability. | Surfactant selection is critical to ensure stability and minimize skin irritation. |
| Liposomes | Phospholipid vesicles that can encapsulate both hydrophilic and lipophilic compounds. Liposomes can enhance the penetration of this compound into deeper skin layers. | Vesicle size and lamellarity can be optimized for targeted delivery. |
| Solid Lipid Nanoparticles (SLNs) | Lipid-based nanoparticles that are solid at room temperature. They offer controlled release and protection of the active ingredient from degradation. | Lipid matrix selection influences drug loading and release profile. |
| Creams and Gels | Conventional formulations can be used, but may require co-solvents or penetration enhancers to improve the solubility and absorption of this compound. | The choice of gelling agent and emollients will affect the final texture and skin feel. |
Experimental Protocols
Protocol for Preparation of an this compound-Loaded Nanoemulsion
This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion using a high-speed homogenization method.
Materials:
-
This compound
-
Caprylic/capric triglycerides (Oil phase)
-
Polysorbate 80 (Surfactant)
-
Sorbitan oleate (Co-surfactant)
-
Glycerin (Humectant)
-
Purified water (Aqueous phase)
-
Phenoxyethanol (Preservative)
Procedure:
-
Oil Phase Preparation: Dissolve this compound in caprylic/capric triglycerides at a concentration of 0.1-1.0% (w/w). Gently heat to 60°C to facilitate dissolution. Add Polysorbate 80 and Sorbitan oleate to the oil phase and mix until a homogenous solution is formed.
-
Aqueous Phase Preparation: Dissolve Glycerin and Phenoxyethanol in purified water. Heat the aqueous phase to 60°C.
-
Emulsification: Slowly add the oil phase to the aqueous phase while stirring with a magnetic stirrer.
-
Homogenization: Subject the coarse emulsion to high-speed homogenization at 10,000-20,000 rpm for 5-10 minutes.
-
Cooling: Allow the nanoemulsion to cool down to room temperature with gentle stirring.
-
Characterization: Analyze the nanoemulsion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol for In Vitro Skin Permeation Study
This protocol outlines the use of Franz diffusion cells to evaluate the skin permeation of this compound from a topical formulation.
Materials:
-
Franz diffusion cells
-
Full-thickness porcine or human skin
-
Phosphate-buffered saline (PBS, pH 7.4) as the receptor medium
-
This compound formulation
-
High-performance liquid chromatography (HPLC) system for quantification
Procedure:
-
Skin Preparation: Thaw frozen skin at room temperature and cut it into appropriate sizes to fit the Franz diffusion cells.
-
Cell Assembly: Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor medium.
-
Equilibration: Equilibrate the receptor medium (PBS) at 32 ± 0.5°C for 30 minutes.
-
Application of Formulation: Apply a known quantity of the this compound formulation to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw aliquots from the receptor compartment and replace them with an equal volume of fresh receptor medium.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of this compound permeated per unit area versus time. Determine the steady-state flux (Jss) and permeability coefficient (Kp).
Signaling Pathways and Experimental Workflows
Anti-Inflammatory Signaling Pathway of this compound
This compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. One of the primary mechanisms is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.
Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.
Experimental Workflow for Formulation Development
The following diagram illustrates a typical workflow for the development and evaluation of a topical this compound formulation.
Caption: A generalized workflow for the development and testing of topical this compound formulations.
Summary and Future Directions
This compound holds considerable promise as a bioactive ingredient in cosmetic formulations. Its demonstrated anti-inflammatory and antioxidant properties make it a candidate for anti-aging, soothing, and skin-brightening products. Future research should focus on optimizing delivery systems to enhance its skin penetration and stability, as well as conducting clinical trials to validate its efficacy and safety in human subjects. The protocols and data presented herein provide a solid foundation for researchers to further explore the potential of this compound in cosmetic science.
Unraveling the Genotoxic Impact: Methodologies for Studying Isopimpinellin's Effect on DNA Adduct Formation
For Immediate Release
[City, State] – [Date] – In the intricate world of molecular toxicology and drug development, understanding how chemical compounds interact with our genetic material is paramount. Isopimpinellin, a naturally occurring furanocoumarin found in various plants, has garnered significant interest for its potential therapeutic and chemopreventive properties. A key aspect of its biological activity lies in its interaction with DNA, specifically its influence on the formation of DNA adducts—covalent modifications of DNA that can lead to mutations and carcinogenesis. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to investigate the effect of this compound on DNA adduct formation.
This compound's primary role in the context of DNA adducts, as highlighted in several studies, is its ability to inhibit the formation of these adducts by other carcinogenic compounds, such as benzo[a]pyrene (B[a]P) and 7,12-dimethylbenz[a]anthracene (DMBA). This inhibitory action is a crucial area of study for its potential cancer-preventive applications. The following sections will detail the established techniques to quantify this inhibition and to assess the general DNA-damaging potential of furanocoumarins like this compound.
Application Notes
These notes provide an overview of the key experimental approaches to study the influence of this compound on DNA adduct formation.
Assessing the Inhibition of Carcinogen-Induced DNA Adducts
This compound has been shown to significantly reduce the formation of DNA adducts by known carcinogens. The primary mechanism is believed to be the inhibition of cytochrome P450 enzymes responsible for activating these carcinogens into their DNA-reactive forms.
Key Techniques:
-
³²P-Postlabeling Assay: This highly sensitive method is ideal for detecting and quantifying a wide range of DNA adducts, even at very low levels (as low as 1 adduct in 10¹⁰ nucleotides).[1][2][3][4] It is particularly useful for studying the reduction in adduct levels in the presence of an inhibitor like this compound.
-
High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS): This technique offers structural information about the DNA adducts, allowing for their precise identification and quantification.[5][6][7][8] It is a powerful tool to confirm the specific adducts whose formation is inhibited by this compound.
Investigating this compound-Induced DNA Damage (Photogenotoxicity)
As a furanocoumarin, this compound has the potential to form photoadducts with DNA upon activation by ultraviolet A (UVA) radiation. This photogenotoxic potential is a critical aspect of its safety and efficacy assessment.
Key Techniques:
-
Comet Assay (Single-Cell Gel Electrophoresis): This versatile and sensitive method is used to detect DNA strand breaks in individual cells.[9][10][11][12][13] It can be adapted to detect various types of DNA damage, including those that can arise from the repair of furanocoumarin-DNA adducts.
-
³²P-Postlabeling and HPLC-MS/MS: These techniques can also be applied to detect and quantify this compound-DNA photoadducts directly, particularly after in vitro or in vivo exposure to this compound and UVA light.
Data Presentation
The following table summarizes quantitative data from a study by Kleiner et al. (2002), demonstrating the inhibitory effect of orally administered this compound on DMBA-induced DNA adduct formation in mouse epidermis.
| Treatment Group | Dose of this compound (mg/kg body weight) | anti-DMBA-diol-epoxide-dG Adducts (pmol/mg DNA) | % Inhibition | syn-DMBA-diol-epoxide-dA Adducts (pmol/mg DNA) | % Inhibition | anti-DMBA-diol-epoxide-dA Adducts (pmol/mg DNA) | % Inhibition |
| Corn oil (Control) | 0 | 0.71 ± 0.08 | - | 0.54 ± 0.06 | - | 0.48 ± 0.05 | - |
| This compound | 35 | 0.36 ± 0.04 | 49 | 0.36 ± 0.04 | 33 | 0.24 ± 0.03 | 50 |
| This compound | 70 | 0.21 ± 0.03 | 70 | 0.22 ± 0.03 | 59 | 0.15 ± 0.02 | 69 |
| This compound | 150 | 0.16 ± 0.02 | 77 | 0.17 ± 0.02 | 69 | 0.12 ± 0.02 | 75 |
Data adapted from Kleiner H.E., et al. Carcinogenesis, 2002.
Experimental Protocols
Protocol 1: ³²P-Postlabeling Assay for DNA Adducts
This protocol outlines the key steps for the sensitive detection of DNA adducts.[1][2][3][4][14]
1. DNA Isolation and Digestion:
- Isolate high molecular weight DNA from tissues or cells exposed to the carcinogen with or without this compound.
- Digest 5-10 µg of DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
2. Adduct Enrichment (Optional but Recommended):
- Enrich the adducted nucleotides from the normal nucleotides using nuclease P1 digestion, which dephosphorylates normal nucleotides to nucleosides, or by butanol extraction.
3. ³²P-Labeling:
- Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
4. Chromatographic Separation:
- Separate the ³²P-labeled adducts by multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.
- Alternatively, use high-performance liquid chromatography (HPLC) for separation.[14]
5. Detection and Quantification:
- Visualize the adducts by autoradiography of the TLC plates.
- Quantify the radioactivity of the adduct spots using a phosphorimager or by scintillation counting.
- Calculate the relative adduct labeling (RAL) as the ratio of counts per minute (cpm) in adducted nucleotides to the cpm in total nucleotides.
Protocol 2: HPLC-MS/MS for DNA Adduct Analysis
This protocol provides a framework for the identification and quantification of specific DNA adducts.[5][6][7][8]
1. DNA Isolation and Hydrolysis:
- Isolate DNA from the experimental samples.
- Hydrolyze the DNA to 2'-deoxynucleosides using a cocktail of enzymes including DNase I, snake venom phosphodiesterase, and alkaline phosphatase.
2. Sample Clean-up:
- Purify the deoxynucleoside mixture using solid-phase extraction (SPE) to remove proteins and other interfering substances.
3. HPLC Separation:
- Inject the purified sample onto a reverse-phase HPLC column (e.g., C18).
- Use a gradient elution with a mobile phase typically consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid.
4. Mass Spectrometric Detection:
- Couple the HPLC eluent to a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.
- Operate the mass spectrometer in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for targeted quantification of known adducts.
- For identification of unknown adducts, use full-scan and product-ion scan modes.
5. Data Analysis:
- Identify adducts based on their retention time and specific mass transitions.
- Quantify the adducts by comparing their peak areas to those of a standard curve generated with synthetic adduct standards.
Protocol 3: Alkaline Comet Assay for DNA Damage
This protocol describes a method to measure DNA strand breaks, which can be an indicator of DNA damage and repair processes initiated by DNA adducts.[9][10][11][12][13]
1. Cell Preparation:
- Harvest cells and resuspend them in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
2. Embedding Cells in Agarose:
- Mix the cell suspension with low-melting-point agarose and pipette the mixture onto a pre-coated microscope slide.
- Allow the agarose to solidify.
3. Cell Lysis:
- Immerse the slides in a cold lysing solution (containing high salt and detergent) to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
4. DNA Unwinding and Electrophoresis:
- Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA.
- Apply an electric field to the tank. Damaged DNA (with strand breaks) will migrate out of the nucleoid, forming a "comet tail."
5. Neutralization and Staining:
- Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
6. Visualization and Analysis:
- Visualize the comets using a fluorescence microscope.
- Quantify the extent of DNA damage by measuring the length of the comet tail and the intensity of the DNA in the tail relative to the head using specialized software.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes related to the study of this compound and DNA adducts.
Caption: Experimental workflow for studying this compound's effect on DNA adduct formation.
Caption: Cellular response to furanocoumarin-DNA adducts.
References
- 1. This compound | C13H10O5 | CID 68079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound inhibits UVA-induced overproduction of MMPs via suppression of MAPK/AP-1 signaling in human dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formation and Repair of Furocoumarin-DNA Photoadducts in Mammalian Chromatin - Miriam Enid Zolan - Google Books [books.google.com]
- 5. DNA damage signaling in the cellular responses to mustard vesicants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Research Collection | ETH Library [research-collection.ethz.ch]
- 8. The potential of plantinum-DNA adduct determination in ex vivo treated tumor fragments for the prediction of sensitivity to cisplatin chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Quantitative Analysis of this compound from Ammi majus L. Fruits and Evaluation of Its Biological Effect on Selected Human Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Real-time fluorescence-based detection of furanocoumarin photoadducts of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DNA repair pathways and cisplatin resistance: an intimate relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation of DNA damage response pathways as a consequence of anthracycline-DNA adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Spectroscopic Analysis of Isopimpinellin-Protein Interactions
Introduction
Isopimpinellin (5,8-dimethoxypsoralen) is a naturally occurring furanocoumarin found in several plant species, notably from the Apiaceae family.[1][2] It is recognized for a variety of biological activities, including anti-inflammatory and potential anti-cancer properties.[2] Understanding the interaction of this compound with proteins, such as serum albumins which are major carriers for drugs in the bloodstream, is crucial in drug development.[3] These interactions significantly influence the absorption, distribution, metabolism, and elimination (ADME) of the compound. This document provides detailed application notes and protocols for characterizing the binding of this compound to proteins using a suite of spectroscopic techniques and computational modeling.
Fluorescence Spectroscopy: Probing Binding Affinity and Mechanism
Fluorescence spectroscopy is a highly sensitive technique to study protein-ligand interactions.[4][5] It relies on monitoring changes in the intrinsic fluorescence of proteins, primarily from tryptophan and tyrosine residues, upon binding to a ligand like this compound.[6]
Experimental Protocol: Fluorescence Quenching Titration
This protocol details the steps to determine the binding constant and quenching mechanism of the this compound-protein interaction.
Materials:
-
Purified protein solution (e.g., Human Serum Albumin, HSA, at 5 µM) in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound stock solution (e.g., 1 mM in ethanol or DMSO).
-
High-purity buffer (e.g., PBS, pH 7.4).
-
Fluorometer with a thermostatically controlled cuvette holder.
-
Quartz fluorescence cuvette (1 cm path length).
Procedure:
-
Instrument Setup: Set the excitation wavelength to 295 nm to selectively excite tryptophan residues, minimizing interference from tyrosine. Set the emission wavelength range from 305 nm to 450 nm.[6] Set excitation and emission slit widths to 5 nm.
-
Sample Preparation: Pipette 2.0 mL of the 5 µM protein solution into the quartz cuvette.
-
Initial Measurement: Place the cuvette in the holder and allow it to equilibrate to the desired temperature (e.g., 298 K). Record the fluorescence emission spectrum. This is the spectrum of the protein in the absence of the quencher (F₀).
-
Titration: Add small aliquots (e.g., 2 µL) of the this compound stock solution into the cuvette. After each addition, mix gently and allow the solution to equilibrate for 2-3 minutes before recording the fluorescence emission spectrum (F).
-
Data Correction: The observed fluorescence intensity should be corrected for the inner filter effect (IFE) caused by the absorption of this compound at the excitation and emission wavelengths. The corrected fluorescence (F_corr) is calculated using the following equation: F_corr = F_obs * 10^((A_ex + A_em) / 2) Where F_obs is the observed fluorescence, and A_ex and A_em are the absorbances of this compound at the excitation and emission wavelengths, respectively.[6]
-
Data Analysis:
-
Quenching Mechanism: The quenching mechanism can be identified using the Stern-Volmer equation.[7] F₀ / F = 1 + K_sv[Q] = 1 + k_qτ₀[Q] Where F₀ and F are the fluorescence intensities in the absence and presence of the quencher (this compound), [Q] is the quencher concentration, K_sv is the Stern-Volmer quenching constant, k_q is the bimolecular quenching rate constant, and τ₀ is the average lifetime of the fluorophore in the absence of the quencher (typically ~10⁻⁸ s for proteins). A linear Stern-Volmer plot (F₀/F vs. [Q]) indicates a single type of quenching mechanism (either static or dynamic).
-
Binding Parameters: For static quenching, the binding constant (K_a) and the number of binding sites (n) can be determined using the modified Stern-Volmer (double logarithm) equation: log[(F₀ - F) / F] = log(K_a) + n log[Q] A plot of log[(F₀ - F) / F] versus log[Q] yields a straight line with a slope of 'n' and a Y-intercept of log(K_a).
-
Experimental Protocol: Thermodynamic Analysis
This protocol determines the thermodynamic parameters of the interaction by performing the fluorescence quenching experiment at different temperatures.
Procedure:
-
Repeat the fluorescence quenching titration protocol (Section 1.1) at different temperatures (e.g., 298 K, 308 K, and 318 K).
-
Calculate the binding constant (K_a) at each temperature.
-
Data Analysis: The thermodynamic parameters—enthalpy change (ΔH°), entropy change (ΔS°), and Gibbs free energy change (ΔG°)—are calculated using the van't Hoff equation.[8][9] ln(K_a) = -ΔH° / RT + ΔS° / R ΔG° = ΔH° - TΔS° = -RT ln(K_a) Where R is the gas constant and T is the absolute temperature. A plot of ln(K_a) versus 1/T gives a straight line with a slope of -ΔH°/R and a Y-intercept of ΔS°/R. The nature of the binding forces can be inferred from these parameters (e.g., negative ΔH° and positive ΔS° suggest electrostatic interactions, while positive ΔH° and ΔS° often indicate hydrophobic interactions).
Data Presentation
The quantitative data obtained from fluorescence spectroscopy should be summarized as follows.
Table 1: Binding and Thermodynamic Parameters for this compound-Protein Interaction (Illustrative)
| Temperature (K) | Binding Constant (K_a) (M⁻¹) | Stern-Volmer Constant (K_sv) (M⁻¹) | Number of Binding Sites (n) | ΔG° (kJ mol⁻¹) | ΔH° (kJ mol⁻¹) | ΔS° (J mol⁻¹ K⁻¹) |
|---|---|---|---|---|---|---|
| 298 | 2.5 x 10⁵ | 1.8 x 10⁵ | ~1 | -30.8 | -15.2 | 52.3 |
| 308 | 1.9 x 10⁵ | 1.3 x 10⁵ | ~1 | -31.3 |
| 318 | 1.5 x 10⁵ | 0.9 x 10⁵ | ~1 | -31.8 | | |
Visualizations
Caption: Experimental workflow for fluorescence quenching analysis.
UV-Visible Absorption Spectroscopy
UV-Vis spectroscopy can be used to detect the formation of a complex between a protein and a ligand by observing changes in the absorption spectrum.[3]
Experimental Protocol
Procedure:
-
Instrument Setup: Use a double-beam UV-Vis spectrophotometer and scan the wavelength range from 200 nm to 400 nm.
-
Sample Preparation: Prepare a protein solution (e.g., 5 µM HSA) and an this compound solution of the same concentration.
-
Measurements:
-
Record the absorption spectrum of the protein solution against a buffer blank.
-
Record the absorption spectrum of the this compound solution against a buffer blank.
-
Record the absorption spectrum of a 1:1 mixture of the protein and this compound solutions.
-
Alternatively, titrate the protein solution with increasing concentrations of this compound, recording the spectrum after each addition.
-
-
Data Analysis: Compare the spectrum of the mixture with the sum of the individual spectra of the protein and this compound. Any difference (e.g., a shift in wavelength or change in absorbance) suggests an interaction and the formation of a ground-state complex.[3]
Data Presentation
Table 2: UV-Vis Spectral Changes upon this compound Binding (Illustrative)
| Molecule | λ_max (nm) before Interaction | λ_max (nm) after Interaction | Change in Absorbance (ΔA) at λ_max |
|---|---|---|---|
| Protein (HSA) | 280 | 282 | +0.05 |
| this compound | 315 | 318 | +0.02 |
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is an excellent tool for monitoring conformational changes in a protein's secondary and tertiary structure upon ligand binding.[10][11][12]
Experimental Protocol
Procedure:
-
Instrument Setup: Use a CD spectropolarimeter equipped with a nitrogen purge and a temperature-controlled cell holder.
-
Far-UV CD (Secondary Structure):
-
Prepare a protein solution (e.g., 0.1 mg/mL) in a low-salt buffer (e.g., 10 mM phosphate buffer).
-
Use a cuvette with a short path length (e.g., 0.1 cm).
-
Scan from 190 nm to 260 nm.
-
Record the spectrum of the protein alone and in the presence of varying concentrations of this compound.
-
-
Near-UV CD (Tertiary Structure):
-
Prepare a more concentrated protein solution (e.g., 1 mg/mL).
-
Use a cuvette with a longer path length (e.g., 1 cm).
-
Scan from 250 nm to 350 nm.
-
Record spectra as in the Far-UV step.
-
-
Data Analysis:
-
The mean residue ellipticity [θ] is calculated from the observed ellipticity.
-
Changes in the Far-UV CD spectrum indicate alterations in the protein's secondary structure content (α-helix, β-sheet). Deconvolution software can be used to quantify these changes.[10]
-
Changes in the Near-UV CD spectrum reflect modifications in the environment of the aromatic amino acid side chains, indicating tertiary structure changes.[12]
-
Data Presentation
Table 3: Changes in Protein Secondary Structure upon this compound Binding (Illustrative)
| Condition | α-Helix (%) | β-Sheet (%) | Random Coil (%) |
|---|---|---|---|
| Protein Alone | 62.5 | 10.3 | 27.2 |
| Protein + this compound (1:1) | 60.1 | 11.5 | 28.4 |
| Protein + this compound (1:5) | 58.7 | 12.1 | 29.2 |
Molecular Docking: In Silico Prediction of Binding
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[13] It provides insights into the binding site, binding energy, and key interacting residues.[14]
Protocol for Molecular Docking
Software:
-
Molecular docking software (e.g., AutoDock Vina, MOE, iGEMDOCK).[15]
-
Protein preparation tools (e.g., UCSF Chimera, Discovery Studio).
-
Ligand preparation tools (e.g., ChemDraw, Avogadro).
Procedure:
-
Protein Preparation:
-
Ligand Preparation:
-
Obtain or draw the 3D structure of this compound.
-
Perform energy minimization and assign appropriate charges.
-
-
Docking Simulation:
-
Define the binding site on the protein. This can be done by identifying known binding pockets (e.g., Sudlow's site I or II on HSA) or by performing a "blind docking" where the entire protein surface is searched.[17]
-
Run the docking algorithm to generate multiple binding poses of this compound within the defined site.
-
-
Analysis of Results:
-
Analyze the results based on the predicted binding energy (or docking score) and the root-mean-square deviation (RMSD) of the poses.[17]
-
Visualize the best-scoring pose to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the protein's amino acid residues.
-
Visualization
References
- 1. Quantitative Analysis of this compound from Ammi majus L. Fruits and Evaluation of Its Biological Effect on Selected Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Studies of the Interaction between Isoimperatorin and Human Serum Albumin by Multispectroscopic Method: Identification of Possible Binding Site of the Compound Using Esterase Activity of the Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence Techniques in Analysis of Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Uncovering the molecular and physiological processes of anticancer leads binding human serum albumin: A physical insight into drug efficacy | PLOS One [journals.plos.org]
- 7. mdpi.org [mdpi.org]
- 8. A spectroscopic study of the interaction of isoflavones with human serum albumin. | Sigma-Aldrich [sigmaaldrich.com]
- 9. Fluorescence quenching of human serum albumin by xanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Circular Dichroism (CD) Analyses of Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 11. Circular dichroism analysis for protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Circular dichroism (CD) analyses of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. From In Silico to a Cellular Model: Molecular Docking Approach to Evaluate Antioxidant Bioactive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. texilajournal.com [texilajournal.com]
- 16. biomedres.us [biomedres.us]
- 17. mdpi.com [mdpi.com]
Application Note: Isopimpinellin as a Tool for Studying Cytochrome P450 Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases critical to the metabolism of a vast array of xenobiotics, including approximately 90% of clinically used drugs.[1][2] Inhibition of these enzymes is a primary cause of drug-drug interactions (DDIs), which can lead to adverse effects or therapeutic failure.[3][4] Therefore, screening new chemical entities for their potential to inhibit CYP enzymes is a mandatory step in drug discovery and development.[5][6]
Isopimpinellin, a naturally occurring furanocoumarin found in plants of the Apiaceae family (e.g., celery, parsnips, and limes), has been identified as a potent inhibitor of specific CYP isoforms.[7][8] Notably, it acts as a mechanism-based inactivator of CYP1A2, a key enzyme in the metabolism of procarcinogens and various drugs.[9][10] This property makes this compound an excellent tool compound for researchers studying CYP inhibition, particularly for validating assays designed to detect time-dependent or irreversible inhibitors. This document provides detailed protocols and data on the use of this compound in CYP inhibition studies.
Mechanism of Action: Mechanism-Based Inhibition
CYP inhibition can be broadly categorized as reversible or irreversible.[3][11]
-
Reversible Inhibition: The inhibitor binds non-covalently to the enzyme. This can be competitive (inhibitor and substrate compete for the active site) or non-competitive (inhibitor binds to an allosteric site).[3][11] The enzyme's activity is restored upon removal of the inhibitor.
-
Irreversible (Mechanism-Based) Inhibition: The inhibitor, which is also a substrate for the enzyme, is metabolically converted into a reactive intermediate.[11] This intermediate then binds covalently to the enzyme, leading to its irreversible inactivation.[11] This process is time-dependent, NADPH-dependent, and requires catalytic turnover.[11] this compound exhibits this type of inhibition towards CYP1A2.[9]
Caption: Mechanism-based inhibition workflow of a CYP450 enzyme.
Quantitative Inhibition Data
This compound's inhibitory effects have been primarily characterized against CYP1A2. Data for other isoforms is less prevalent, suggesting its utility as a relatively selective tool for CYP1A2.
| CYP Isoform | Inhibitor | Inhibition Type | Parameter | Value | Source(s) |
| CYP1A2 | This compound | Mechanism-Based | Kᵢ | 1.2 µM | [9][10] |
| Inactivation | kᵢₙₐ꜀ₜ | 0.34 min⁻¹ | [9] | ||
| Partition Ratio | 8 | [9] | |||
| IC₅₀ | 0.46 µM | [12] | |||
| CYP2C8 | This compound | Weak Inhibition | IC₅₀ | > 50 µM (estimated) | [10] |
| CYP2C9 | This compound | Weak Inhibition | IC₅₀ | > 50 µM (estimated) | [10] |
| CYP2D6 | This compound | Negligible Inhibition | IC₅₀ | > 50 µM | [10][13] |
| CYP3A4 | This compound | Weak Inhibition | IC₅₀ | > 50 µM (estimated) | [10] |
Note: IC₅₀ values can vary depending on experimental conditions (e.g., substrate concentration, protein concentration).[4]
Experimental Protocols
Protocol 1: IC₅₀ Determination for CYP Inhibition
This protocol is a general screening method to determine the concentration of an inhibitor required to reduce enzyme activity by 50%.
Caption: General experimental workflow for IC₅₀ determination.
Methodology:
-
Reagent Preparation:
-
Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.
-
Enzyme Source: Human Liver Microsomes (HLMs) or recombinant CYP (rCYP) enzymes (e.g., rCYP1A2).[14] Final protein concentration should be optimized (e.g., 0.05-0.5 mg/mL).[14]
-
Cofactor: NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase).
-
Test Compound: Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and perform serial dilutions to achieve the desired final concentrations.
-
Substrate: Use an isoform-specific substrate (e.g., Phenacetin for CYP1A2) at a concentration near its Kₘ value.[4]
-
-
Incubation Procedure:
-
In a 96-well plate, add the phosphate buffer, HLM/rCYP suspension, and the serially diluted this compound (or vehicle control).
-
Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
Add the specific substrate to all wells.
-
Initiate the enzymatic reaction by adding the pre-warmed NADPH regenerating system.[14]
-
Incubate at 37°C for a predetermined time (e.g., 15 minutes for CYP1A2 with phenacetin), ensuring the reaction is in the linear range (ideally <10% substrate turnover).[4]
-
-
Reaction Termination and Analysis:
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.[6]
-
Protocol 2: Determination of Mechanism-Based Inactivation (MBI) Parameters (Kᵢ and kᵢₙₐ꜀ₜ)
This protocol is used to characterize time-dependent inhibition and is essential for studying compounds like this compound. It involves a pre-incubation of the inhibitor with the enzyme and cofactor before adding the substrate.
Caption: Workflow for mechanism-based inactivation (MBI) assay.
Methodology:
-
Primary Incubation (Inactivation Step):
-
Prepare multiple incubation mixtures in a master plate. Each mixture should contain phosphate buffer, HLMs (at a higher concentration than in the IC₅₀ assay), and a specific concentration of this compound (or vehicle).
-
Pre-warm the plate at 37°C.
-
Initiate the inactivation by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 10, 20, 30 minutes), transfer an aliquot from each well of the primary incubation plate to a secondary incubation plate.
-
-
Secondary Incubation (Activity Measurement):
-
The secondary plate should contain a reaction mixture with the specific substrate (at a high, near-saturating concentration) and additional NADPH regenerating system in buffer.
-
The transfer of the aliquot from the primary incubation should result in a significant dilution (e.g., 10- to 20-fold) to minimize further inactivation and dissociation of any reversible binding.
-
Incubate the secondary plate for a short, fixed period (e.g., 5-10 minutes) at 37°C.
-
Terminate the reaction with cold acetonitrile containing an internal standard.
-
-
Sample Analysis:
-
Process the samples as described in Protocol 1 (centrifugation, supernatant transfer, LC-MS/MS analysis).
-
-
Data Analysis:
-
For each this compound concentration, plot the natural logarithm of the remaining enzyme activity (%) against the pre-incubation time.
-
The slope of this line represents the observed rate of inactivation (kₒᵦₛ).
-
Plot the kₒᵦₛ values against the corresponding inhibitor concentrations.
-
Determine the maximal rate of inactivation (kᵢₙₐ꜀ₜ) and the inhibitor concentration that gives half-maximal inactivation (Kᵢ) by fitting the data to the Michaelis-Menten equation: kₒᵦₛ = kᵢₙₐ꜀ₜ * [I] / (Kᵢ + [I]) where [I] is the inhibitor concentration.
-
References
- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 2. Enzyme Activity of Natural Products on Cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 6. enamine.net [enamine.net]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound | C13H10O5 | CID 68079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Effects of furanocoumarins from apiaceous vegetables on the catalytic activity of recombinant human cytochrome P-450 1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
Application Notes and Protocols: Isopimpinellin in the Study of Melanogenesis Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopimpinellin, a naturally occurring furanocoumarin, has been identified as a modulator of melanogenesis, the complex process of melanin synthesis.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate the signaling pathways that regulate melanin production. These protocols are primarily based on studies conducted using the B16F10 murine melanoma cell line, a well-established model for studying melanogenesis.[3][4] Understanding the mechanisms by which this compound influences melanogenesis can provide valuable insights for the development of novel therapeutics for pigmentation disorders.
Mechanism of Action
This compound stimulates melanogenesis, leading to an increase in melanin content.[2][3] The proposed mechanism of action involves the upregulation of the Microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression.[3] The activation of MITF leads to increased transcription and subsequent protein expression of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[3] The signaling cascades that are thought to mediate the effects of psoralen derivatives like this compound include the cyclic AMP (cAMP)/Protein Kinase A (PKA)/cAMP response element-binding protein (CREB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.[3][5]
Data Presentation
The following table summarizes the quantitative effect of this compound on melanin content in B16F10 melanoma cells.
Table 1: Effect of this compound on Melanin Content in B16F10 Melanoma Cells
| This compound Concentration (µM) | Melanin Content (% of Control) |
| 3.13 | Increased |
| 6.25 | Increased |
| 12.5 | Increased |
| 25 | Increased |
Data is qualitative as presented in the search result figure description, indicating an increase compared to the untreated control group. For precise quantitative values, refer to the original publication by Matsuda et al. as cited in[3][4].
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture and Treatment
-
Cell Line: B16F10 murine melanoma cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution. Further dilute the stock solution in the culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed a non-toxic level (typically <0.1%).
-
Treatment: Seed B16F10 cells in appropriate culture vessels (e.g., 6-well plates or 96-well plates). Allow the cells to adhere overnight. Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO). Incubate for the desired period (e.g., 48-72 hours).
Melanin Content Assay
This protocol is adapted from established methods for quantifying melanin in cultured cells.[6][7][8][9][10]
-
Materials:
-
Phosphate-buffered saline (PBS)
-
1 N NaOH containing 10% DMSO
-
96-well plate
-
Microplate reader
-
-
Procedure:
-
After treatment with this compound, wash the cells twice with ice-cold PBS.
-
Harvest the cells by trypsinization or scraping and pellet them by centrifugation (e.g., 3000 x g for 5 minutes).
-
Discard the supernatant and dissolve the cell pellet in 1 N NaOH containing 10% DMSO. The volume will depend on the cell number, a typical starting point is 100-200 µL.
-
Incubate the mixture at 80°C for 1-2 hours to solubilize the melanin.
-
Transfer 100 µL of the solubilized melanin solution to a 96-well plate.
-
Measure the absorbance at 405 nm or 475 nm using a microplate reader.
-
The melanin content can be normalized to the total protein content of the cell lysate, which can be determined using a BCA or Bradford protein assay.
-
Cellular Tyrosinase Activity Assay
This assay measures the activity of tyrosinase, the rate-limiting enzyme in melanogenesis.[11][12][13][14]
-
Materials:
-
Lysis buffer (e.g., 50 mM sodium phosphate buffer, pH 6.8, containing 1% Triton X-100 and protease inhibitors)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine) solution (e.g., 2 mg/mL in 0.1 M sodium phosphate buffer, pH 6.8)
-
96-well plate
-
Microplate reader
-
-
Procedure:
-
Following this compound treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice for 30 minutes.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the tyrosinase enzyme.
-
Determine the protein concentration of the lysate using a BCA or Bradford protein assay.
-
In a 96-well plate, add a specific amount of protein lysate (e.g., 20-50 µg) to each well and adjust the volume with lysis buffer.
-
Initiate the reaction by adding the L-DOPA solution to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance of the formed dopachrome at 475 nm using a microplate reader.
-
Tyrosinase activity is expressed as the change in absorbance per minute per milligram of protein.
-
Western Blot Analysis
This technique is used to determine the protein expression levels of key melanogenesis-related molecules.[15][16][17][18]
-
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies: anti-MITF, anti-tyrosinase, anti-TRP-1, anti-TRP-2, anti-phospho-CREB, anti-CREB, anti-phospho-ERK, anti-ERK, anti-phospho-p38, anti-p38, anti-β-actin (as a loading control).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
After treatment, lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein (e.g., 20-40 µg) on SDS-PAGE gels.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).
-
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways implicated in this compound-mediated melanogenesis.
Caption: Proposed signaling pathways for this compound-induced melanogenesis.
Experimental Workflow
The following diagram outlines the general experimental workflow for studying the effects of this compound on melanogenesis.
Caption: General experimental workflow for investigating this compound's effects.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Upregulation of Melanogenesis and Tyrosinase Activity: Potential Agents for Vitiligo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Insights into the Ameliorating Effect of Melanogenesis of Psoralen Derivatives in B16F10 Melanoma Cells [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Scopoletin Stimulates Melanogenesis via cAMP/PKA Pathway and Partially p38 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2.5. Determination of Melanin Content in B16F10 Melanocytes [bio-protocol.org]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fraxinol Stimulates Melanogenesis in B16F10 Mouse Melanoma Cells through CREB/MITF Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. med.upenn.edu [med.upenn.edu]
- 11. Cellular tyrosinase activity assay [bio-protocol.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. abcam.com [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. Down-regulation of tyrosinase, TRP-1, TRP-2 and MITF expressions by citrus press-cakes in murine B16 F10 melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pressurized Liquid Extraction of Isopimpinellin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the Pressurized Liquid Extraction (PLE) of Isopimpinellin. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to aid in the development of efficient and reproducible extraction methods.
Frequently Asked Questions (FAQs)
Q1: What is Pressurized Liquid Extraction (PLE)? A1: Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a technique that uses liquid solvents at elevated temperatures and pressures to extract compounds from a solid matrix.[1][2] The high pressure keeps the solvent in a liquid state above its normal boiling point, which, combined with high temperature, increases the efficiency and speed of the extraction process.[1][3] This method offers several advantages over traditional techniques like Soxhlet extraction, including reduced solvent consumption, shorter extraction times, and automation capabilities.[1][4]
Q2: Why is PLE a suitable method for extracting this compound? A2: PLE is highly effective for extracting furanocoumarins like this compound from plant matrices.[5] The technique's ability to use solvents at high temperatures enhances the solubility and mass transfer of this compound, leading to higher extraction yields in a shorter time compared to conventional methods.[3] Studies have demonstrated that PLE can yield a high recovery of this compound from plants in the Apiaceae family, such as Ammi majus and Heracleum leskowii.[6][7][8][9]
Q3: What are the most critical parameters to optimize for this compound extraction? A3: The most influential parameters in PLE are the choice of solvent and the extraction temperature.[4][9] Other factors that can be optimized include static extraction time, the number of extraction cycles, and pressure.[3][10] The polarity of the solvent should ideally match that of this compound to ensure selective and efficient extraction.[7]
Q4: Which solvents are most effective for extracting this compound? A4: Dichloromethane and methanol have been identified as highly suitable solvents for the PLE of this compound.[4][7][9] While methanol can be slightly better for overall coumarin extraction, dichloromethane has been shown to provide the highest recovery of this compound specifically, especially at higher temperatures.[4] Petroleum ether, a less polar solvent, generally shows lower extraction efficiency for this compound compared to dichloromethane and methanol.[4][9]
Q5: What is the optimal temperature range for this compound extraction? A5: The extraction yield of this compound generally increases with temperature when using solvents like dichloromethane and methanol.[6][7][8] The optimal temperature is often found in the range of 110°C to 130°C.[6][7] For instance, the highest recovery of this compound from Heracleum leskowii was achieved with dichloromethane at 110°C.[4][7][9] Similarly, for Ammi majus fruits, the extraction yield increased with temperatures up to 130°C.[6][8]
Q6: Can this compound degrade at high extraction temperatures? A6: While higher temperatures generally improve extraction efficiency, there is a risk of thermal degradation for some furanocoumarins.[4][11] Although a moderate increase in yield was observed for this compound up to 130°C, some other related compounds showed a decreasing tendency at very high temperatures.[4] It is crucial to balance extraction efficiency with the thermal stability of the target compound. Temperatures exceeding 90°C have been noted to potentially cause degradation of some furanocoumarins.[11]
Troubleshooting Guide
This guide addresses common issues encountered during the pressurized liquid extraction of this compound.
Problem 1: Low Yield of this compound
| Possible Cause | Recommended Solution |
| Sub-optimal Solvent | The polarity of the solvent may not be suitable. Dichloromethane and methanol are recommended for this compound.[4][7] If using a non-polar solvent like petroleum ether, consider switching to a more polar option.[4] |
| Incorrect Temperature | The extraction temperature may be too low. The yield of this compound generally increases with temperature.[7][9] Experiment with increasing the temperature in increments, for example, from 80°C up to 130°C.[4][6] |
| Inadequate Sample Preparation | The sample particle size may be too large, limiting solvent penetration. Ensure the plant material is properly milled and sieved to a consistent and fine powder. |
| Insufficient Extraction Time or Cycles | A single, short extraction cycle may not be sufficient. Increase the static extraction time or perform multiple extraction cycles to ensure exhaustive extraction.[10] |
Problem 2: Poor Reproducibility of Results
| Possible Cause | Recommended Solution |
| Inconsistent Sample Packing | Inconsistent packing of the extraction cell can lead to channeling, where the solvent bypasses parts of the sample. Develop a standardized procedure for packing the cell to ensure uniform density. |
| Sample Heterogeneity | The distribution of this compound within the plant material may not be uniform. Homogenize the bulk sample material thoroughly before weighing individual portions for extraction. |
| Fluctuating Instrument Parameters | Ensure that the PLE system maintains stable temperature and pressure throughout the extraction run. Calibrate and service the instrument regularly. |
Problem 3: High Level of Impurities in the Extract
| Possible Cause | Recommended Solution |
| Non-selective Solvent | The solvent may be co-extracting a wide range of other compounds. While dichloromethane is effective, consider the trade-off between yield and purity.[4] A less polar solvent might yield a cleaner, though smaller, fraction.[9] |
| Temperature is Too High | Very high temperatures can increase the solubility of undesirable matrix components.[9] Try reducing the temperature to see if purity improves without a significant loss of this compound. |
| Need for a Post-Extraction Clean-up Step | PLE extracts can sometimes be complex.[4] A subsequent clean-up step, such as Solid-Phase Extraction (SPE), may be necessary to isolate this compound from co-extracted substances.[12] |
Data Presentation: Effect of PLE Parameters on this compound Yield
The following tables summarize quantitative data from studies on the PLE of this compound from different plant sources.
Table 1: this compound Yield from Heracleum leskowii Fruits under Various PLE Conditions[4]
| Solvent | Temperature (°C) | This compound Yield (mg/100g ± SD) |
| Dichloromethane | 80 | 10.11 ± 0.11 |
| Dichloromethane | 90 | 11.23 ± 0.17 |
| Dichloromethane | 100 | 12.84 ± 0.24 |
| Dichloromethane | 110 | 13.29 ± 0.37 |
| Methanol | 80 | 10.89 ± 0.21 |
| Methanol | 90 | 11.45 ± 0.19 |
| Methanol | 100 | 11.98 ± 0.11 |
| Methanol | 110 | 10.21 ± 0.09 |
| Petroleum Ether | 80 | 7.23 ± 0.12 |
| Petroleum Ether | 110 | 9.87 ± 0.15 |
Table 2: this compound Yield from Ammi majus L. Fruits using Methanol[6][8]
| Solvent | Temperature (°C) | This compound Content (mg/100g dry wt.) |
| Methanol | 50 | 134.11 |
| Methanol | 70 | 198.32 |
| Methanol | 90 | 254.19 |
| Methanol | 110 | 387.23 |
| Methanol | 130 | 404.14 |
Experimental Protocols
This section provides a generalized protocol for the PLE of this compound based on established methodologies.[4][9]
Objective: To extract this compound from dried plant material using a Pressurized Liquid Extraction system.
Materials and Equipment:
-
PLE System (e.g., Dionex ASE 100/350)
-
Stainless steel extraction cells (e.g., 10 mL)
-
Cellulose filters
-
Diatomaceous earth or sand (dispersing agent)
-
Milled and dried plant material (e.g., fruits of Ammi majus or Heracleum leskowii)
-
HPLC-grade solvents (Dichloromethane or Methanol)
-
Vials for collection
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Ensure the plant material is thoroughly dried and milled into a fine, homogenous powder.
-
-
Extraction Cell Assembly:
-
Place a cellulose filter at the bottom of the extraction cell.
-
Mix 1.0 g of the powdered plant material with a dispersing agent like diatomaceous earth to prevent clumping.
-
Load the mixture into the 10 mL stainless steel extraction cell and place a second filter on top. Ensure the cell is packed uniformly.
-
-
PLE System Parameters:
-
Solvent: Dichloromethane or Methanol.
-
Temperature: 110°C to 130°C (optimization may be required).
-
Pressure: Maintain a constant pressure (e.g., 1500 psi) to keep the solvent in a liquid state.
-
Static Time: Set a static extraction time of 10 minutes.[4][9]
-
Flush Volume: Use a flush volume of 60% of the cell volume.[4][9]
-
Purge: Purge the cell with nitrogen for 60-90 seconds to collect all the extract.
-
Cycles: Start with 1-2 static cycles.
-
-
Extract Collection and Processing:
-
Collect the extract in a glass vial.
-
Evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol) for subsequent analysis (e.g., HPLC).
-
Visualizations
The following diagrams illustrate the experimental workflow and a logical approach to troubleshooting common extraction issues.
Caption: Workflow for Pressurized Liquid Extraction of this compound.
Caption: Troubleshooting logic for low this compound yield in PLE.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Pressurized Liquid Extraction (PLE) in an Intermittent Process as an Alternative for Obtaining Passion Fruit (Passiflora edulis) Leaf Hydroalcoholic Extract (Tincture) [mdpi.com]
- 3. Optimization of Pressurized Liquid Extraction (PLE) Parameters for Extraction of Bioactive Compounds from Moringa oleifera Leaves and Bioactivity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Analysis of this compound from Ammi majus L. Fruits and Evaluation of Its Biological Effect on Selected Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Pressurized Liquid Extraction of Coumarins from Fruits of Heracleum leskowii with Application of Solvents with Different Polarity under Increasing Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pressurized Liquid Extraction as a Novel Technique for the Isolation of Laurus nobilis L. Leaf Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Isopimpinellin Yield from Heracleum leskowii
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the yield of Isopimpinellin from Heracleum leskowii.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and yield enhancement of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield in Extract | 1. Suboptimal Extraction Solvent: The polarity of the solvent may not be ideal for this compound. 2. Inefficient Extraction Temperature: Temperature may be too low for efficient extraction or too high, causing degradation.[1][2] 3. Inadequate Solvent-to-Solid Ratio: Insufficient solvent may lead to incomplete extraction.[2] 4. Poor Plant Material Quality: The concentration of this compound can vary based on the plant's age, part (fruits are a good source), and growing conditions.[3] | 1. Solvent Optimization: For Pressurized Liquid Extraction (PLE), dichloromethane and methanol have shown high efficiency.[1][4] For Microwave-Assisted Extraction (MAE), methanol and acetone can yield higher amounts than hexane initially, though hexane provides a cleaner extract.[2] 2. Temperature Adjustment: For PLE with dichloromethane, increasing the temperature to 110°C has been shown to maximize this compound yield.[1] For MAE, temperatures between 70°C and 90°C are optimal to avoid thermal degradation.[2] 3. Optimize Ratio: For MAE, a solvent-to-solid ratio of 20:1 (v/w) has been found to be effective.[2] 4. Material Selection: Use dried, finely ground fruits of Heracleum leskowii for extraction, as they are a rich source of furanocoumarins.[1][4] |
| Degradation of this compound during Extraction | 1. Excessive Heat: Furanocoumarins can be susceptible to thermal degradation at high temperatures.[1][2] 2. Prolonged Extraction Time: Extended exposure to heat and solvent can lead to compound breakdown.[2] | 1. Temperature Control: For MAE, do not exceed 90°C.[2] For PLE, while 110°C is effective for dichloromethane, monitor for degradation of more polar furanocoumarins if using methanol at high temperatures.[1] 2. Time Optimization: For MAE, an extraction time of 10 minutes is recommended to maximize yield without significant degradation.[2] |
| Co-extraction of Impurities | 1. Solvent Choice: Highly polar solvents like methanol may co-extract a wider range of compounds.[2] 2. Plant Matrix Complexity: Heracleum species contain a diverse array of secondary metabolites. | 1. Solvent Selection: Hexane, being less polar, can provide a cleaner initial extract in MAE, although with potentially lower initial yields of all furanocoumarins compared to methanol or acetone.[2] 2. Purification: Implement a post-extraction purification step, such as solid-phase extraction (SPE), to isolate this compound from other co-extracted compounds. |
| Inconsistent Yields Between Batches | 1. Variability in Plant Material: Natural variation in phytochemical content. 2. Inconsistent Extraction Parameters: Minor deviations in temperature, time, pressure, or solvent-to-solid ratio. 3. Moisture Content: Water content in the plant material can affect extraction efficiency, particularly in MAE.[2] | 1. Standardize Plant Material: Source plant material from a consistent location and harvest at the same developmental stage. Ensure proper drying and storage. 2. Strict Protocol Adherence: Calibrate equipment and meticulously control all extraction parameters. 3. Control Moisture: For MAE with non-polar solvents like hexane, adding a controlled amount of water (e.g., a 1:0.1 ratio of water to plant material by weight) can improve microwave absorption and extraction efficiency.[2] |
Frequently Asked Questions (FAQs)
Q1: What part of Heracleum leskowii is best for this compound extraction?
A1: The fruits of Heracleum leskowii are a rich source of furanocoumarins, including this compound, and are recommended for achieving higher yields.[1][4]
Q2: Which extraction method is superior for this compound: PLE or MAE?
A2: Both Pressurized Liquid Extraction (PLE) and Microwave-Assisted Extraction (MAE) are effective modern techniques that offer advantages over traditional methods like Soxhlet extraction in terms of speed and efficiency.[2][5] PLE with dichloromethane at 110°C has been specifically shown to provide the highest recovery of this compound from H. leskowii.[1] MAE is also very effective and rapid.[2] The choice may depend on available equipment and desired scale.
Q3: Can I increase the natural production of this compound in the plant before extraction?
A3: Yes, the biosynthesis of secondary metabolites like this compound can be enhanced through a process called elicitation. Applying elicitors, which are stress-inducing compounds, can trigger the plant's defense mechanisms and lead to increased production of furanocoumarins.
Q4: What are some effective elicitors for increasing furanocoumarin content?
A4: Biotic elicitors like chitosan and abiotic elicitors such as salicylic acid are known to stimulate secondary metabolite production in plants.[6][7] For instance, the application of chitosan to Ruta graveolens (a plant also known for furanocoumarins) has been shown to dramatically increase the production of several furanocoumarins, including this compound.[8]
Q5: What is the biosynthetic precursor to this compound?
A5: this compound is synthesized in plants from the precursor umbelliferone, which undergoes a series of enzymatic reactions including prenylation, hydroxylation, and methylation.[9] Key intermediates in the pathway leading to this compound include psoralen, xanthotoxin, and bergapten.[9][10]
Data on this compound Yield from Heracleum leskowii Fruits
The following table summarizes the quantitative yield of this compound from Heracleum leskowii fruits using Pressurized Liquid Extraction (PLE) with different solvents and temperatures.
| Extraction Solvent | Temperature (°C) | This compound Yield (mg/100g of dried fruits) | Reference |
| Petroleum Ether | 80 | 3.51 ± 0.12 | [1] |
| Petroleum Ether | 110 | 4.87 ± 0.09 | [1] |
| Dichloromethane | 80 | 11.83 ± 0.44 | [1] |
| Dichloromethane | 110 | 13.29 ± 0.37 | [1] |
| Methanol | 80 | 12.31 ± 0.25 | [1] |
| Methanol | 110 | 12.87 ± 0.41 | [1] |
Data presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Pressurized Liquid Extraction (PLE) of this compound
This protocol is optimized for the extraction of this compound from the fruits of Heracleum leskowii.
Materials and Equipment:
-
Dried fruits of Heracleum leskowii, finely ground
-
Dichloromethane (HPLC grade)
-
Pressurized Liquid Extraction (PLE) system
-
Extraction cells
-
Cellulose filters
-
Diatomaceous earth (optional, as a dispersant)
-
Rotary evaporator
-
HPLC system for quantification
Methodology:
-
Sample Preparation: Mix approximately 1g of finely ground H. leskowii fruit powder with a dispersant like diatomaceous earth.
-
Cell Loading: Place a cellulose filter at the bottom of the extraction cell. Pack the sample mixture into the cell and place a second filter on top.
-
PLE System Parameters:
-
Solvent: Dichloromethane
-
Temperature: 110°C
-
Pressure: Maintain a constant pressure (e.g., 1500 psi) to keep the solvent in a liquid state.
-
Static Time: 5-10 minutes
-
Flush Volume: 60% of cell volume
-
Purge Time: 60 seconds
-
Static Cycles: 2
-
-
Extraction: Perform the extraction according to the set parameters. The system will automatically heat the cell and pump the solvent through the sample.
-
Concentration: Collect the extract and evaporate the solvent using a rotary evaporator under reduced pressure.
-
Quantification: Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol) and analyze the this compound content using a validated HPLC method.
Protocol 2: Elicitation for Enhanced this compound Biosynthesis
This protocol describes a general method for applying elicitors to Heracleum plant cultures to stimulate furanocoumarin production. This is best performed on in vitro cultures (e.g., callus or suspension cultures) for controlled application and monitoring.
Materials and Equipment:
-
Heracleum leskowii callus or cell suspension culture
-
Chitosan or Salicylic Acid
-
Appropriate solvent for elicitor (e.g., 0.1% acetic acid for chitosan, sterile water for salicylic acid)
-
Sterile culture medium (e.g., Murashige and Skoog)
-
Laminar flow hood
-
Incubator/growth chamber
Methodology:
-
Elicitor Stock Solution Preparation:
-
Chitosan: Prepare a 1 mg/mL stock solution by dissolving chitosan in 0.1% acetic acid. Sterilize by autoclaving or filter sterilization.
-
Salicylic Acid: Prepare a stock solution (e.g., 10 mM) in sterile water.
-
-
Elicitor Application:
-
Under sterile conditions in a laminar flow hood, add the elicitor stock solution to the plant culture medium to achieve the desired final concentration. For example, test a range of concentrations (e.g., 25, 50, 100 mg/L for chitosan; 50, 100, 200 µM for salicylic acid).
-
Include a control culture to which only the solvent for the elicitor is added.
-
-
Incubation: Return the cultures to the incubator or growth chamber under their standard growth conditions.
-
Harvesting: Harvest the plant cells at different time points after elicitation (e.g., 24, 48, 72 hours) to determine the optimal duration for metabolite accumulation.
-
Extraction and Analysis: After harvesting, dry the plant material (e.g., by freeze-drying), and then perform an extraction (as described in Protocol 1 or other suitable methods) to quantify the this compound content.
Visualizations
This compound Biosynthesis Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. Extraction, Isolation, and Purification of Furanocoumarins from Invasive Heracleum sosnowskyi [mdpi.com]
- 3. jchemrev.com [jchemrev.com]
- 4. Pressurized liquid extraction of coumarins from fruits of Heracleum leskowii with application of solvents with different polarity under increasing temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Analysis of this compound from Ammi majus L. Fruits and Evaluation of Its Biological Effect on Selected Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Elicitor-driven enhancement of phenolic compounds in geranium callus cultures: phytochemical profiling via LC-MS/MS and biological activities [frontiersin.org]
- 7. Elicitation, an Effective Strategy for the Biotechnological Production of Bioactive High-Added Value Compounds in Plant Cell Factories - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Isopimpinellin Solubility Challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Isopimpinellin in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a naturally occurring furanocoumarin found in various plants.[1] It is investigated for a range of biological activities, but its poor water solubility can be a significant hurdle in experimental settings and for its development as a therapeutic agent. This low solubility can lead to challenges in preparing stock solutions, achieving desired concentrations in aqueous buffers for in vitro assays, and can affect its bioavailability in in vivo studies.
Q2: What are the general solubility properties of this compound?
A2: this compound is sparingly soluble in aqueous buffers but shows good solubility in several organic solvents.[1][2] Understanding these properties is the first step in developing an effective solubilization strategy.
Troubleshooting Guide: Preparing this compound Solutions
This guide addresses common issues encountered when preparing this compound solutions for experiments.
Issue 1: Difficulty Dissolving this compound in Aqueous Buffers
Cause: this compound is a hydrophobic molecule with inherently low water solubility. Direct dissolution in aqueous buffers will likely result in an incomplete solution or suspension.
Solution: A co-solvent strategy is often the most straightforward approach.
Recommended Protocol: Co-solvent Method (DMF/PBS) [2]
-
Initial Dissolution: First, dissolve the this compound powder in a minimal amount of a suitable organic solvent. Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are effective choices.
-
Aqueous Dilution: Gradually add the aqueous buffer of your choice (e.g., Phosphate-Buffered Saline, PBS) to the organic stock solution while vortexing or stirring to ensure proper mixing.
-
Final Concentration: For example, a 1:8 solution of DMF:PBS (pH 7.2) can be used to achieve a final this compound concentration of approximately 0.11 mg/mL.[2]
-
Stability: It is important to note that aqueous solutions of this compound may not be stable for long periods. It is recommended to prepare fresh solutions daily.[2]
Issue 2: Need for Higher Aqueous Concentrations of this compound
Cause: The simple co-solvent method may not achieve the desired high concentrations of this compound for certain experiments.
Solution: Advanced formulation techniques can significantly enhance the aqueous solubility of this compound. These methods typically involve creating a new formulation of the compound.
Advanced Solubilization Strategies
For applications requiring higher concentrations or improved stability in aqueous media, the following advanced techniques are recommended.
Cyclodextrin Inclusion Complexes
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic molecules like this compound, forming an "inclusion complex" that has improved water solubility.
Experimental Protocol: Preparation of this compound-Cyclodextrin Inclusion Complex (General Method)
This protocol is a general guideline. Optimization of the specific cyclodextrin, molar ratio, and preparation method is recommended.
-
Molar Ratio Determination: A phase solubility study is typically performed to determine the optimal molar ratio of this compound to the cyclodextrin (e.g., β-cyclodextrin, Hydroxypropyl-β-cyclodextrin).[3][4]
-
Preparation Methods:
-
Kneading Method:
-
Make a paste of the cyclodextrin with a small amount of water or a water-ethanol mixture.
-
Add the this compound to the paste and knead thoroughly for a specified time.
-
Dry the resulting product to obtain a powder.
-
-
Co-precipitation Method:
-
Dissolve the cyclodextrin in an aqueous solution.
-
Dissolve the this compound in a suitable organic solvent.
-
Mix the two solutions and stir for an extended period.
-
Remove the organic solvent under reduced pressure to allow the inclusion complex to precipitate.
-
Filter and dry the precipitate.
-
-
Freeze-Drying (Lyophilization):
-
Co-dissolve this compound and the cyclodextrin in a solvent system (e.g., a mixture of water and an organic solvent).
-
Freeze the solution rapidly.
-
Lyophilize the frozen solution under vacuum to remove the solvent, leaving a powdered inclusion complex.
-
-
Solid Dispersions
Principle: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier matrix, often a polymer like polyvinylpyrrolidone (PVP).[5] This can enhance the dissolution rate and apparent solubility of the drug.
Experimental Protocol: Preparation of this compound Solid Dispersion using Solvent Evaporation Method (General Method)
-
Dissolution: Dissolve both this compound and a hydrophilic carrier (e.g., PVP K30) in a common volatile solvent, such as ethanol or methanol.[6]
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This will result in a thin film or solid mass.
-
Drying and Pulverization: Dry the resulting solid in a vacuum oven to remove any residual solvent. The dried mass is then pulverized and sieved to obtain a fine powder of the solid dispersion.
Nanoemulsions
Principle: Nanoemulsions are kinetically stable, colloidal dispersions of oil and water with droplet sizes typically in the range of 20-200 nm.[7] For a hydrophobic compound like this compound, it can be dissolved in the oil phase of an oil-in-water (O/W) nanoemulsion, which can then be dispersed in an aqueous medium.
Experimental Protocol: Preparation of this compound Nanoemulsion (General Method)
-
Oil Phase Preparation: Dissolve this compound in a suitable oil (e.g., a medium-chain triglyceride).
-
Aqueous Phase Preparation: Prepare an aqueous phase, which may contain a hydrophilic surfactant (e.g., Tween 80).
-
Emulsification: The oil phase is gradually added to the aqueous phase under high-shear homogenization or ultrasonication to form a coarse emulsion.
-
Nano-sizing: The coarse emulsion is then processed through a high-pressure homogenizer or a microfluidizer to reduce the droplet size to the nano-range.
For in vivo applications, a formulation may consist of this compound in a vehicle containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which forms a suspended solution upon sonication.[8]
Data Summary: this compound Solubility
| Solvent | Solubility (mg/mL) | Reference |
| Dimethyl Sulfoxide (DMSO) | ~20 - 50 | [2][8] |
| Dimethylformamide (DMF) | ~30 | [2] |
| Ethanol | ~1 - 2 | [2] |
| 1:8 DMF:PBS (pH 7.2) | ~0.11 | [2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | 2.5 (suspended solution) | [8] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | 2.5 (suspended solution) | [8] |
References
- 1. CAS 482-27-9: this compound | CymitQuimica [cymitquimica.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Studies on the Preparation, Characterization, and Solubility of 2-HP-β-Cyclodextrin-Meclizine HCl Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and characterization of solid dispersions of carvedilol with PVP K30 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanoemulsion: An Emerging Novel Technology for Improving the Bioavailability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Troubleshooting low yield of Isopimpinellin in Soxhlet extraction.
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low yields of Isopimpinellin during Soxhlet extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its yield critical?
A1: this compound is a naturally occurring furanocoumarin found in various plants, particularly those in the Apiaceae (carrot) and Rutaceae (citrus) families.[1][2] It is investigated for numerous biological activities, including anti-inflammatory, antioxidant, and potential anticarcinogenic properties.[1][2] Achieving a high yield is crucial for the economic viability and efficiency of research, downstream processing, and the development of pharmaceutical agents.
Q2: What is Soxhlet extraction and how does it work?
A2: Soxhlet extraction is a classic laboratory technique used for the continuous solid-liquid extraction of compounds from a solid material.[3][4] The process involves repeatedly washing the solid material with a fresh, distilled solvent. The solvent is heated in a flask, vaporizes, condenses above the solid sample, and drips down, dissolving the target compound.[5] Once the solvent chamber is full, it automatically siphons back into the flask, concentrating the extracted compound.[3][5] This cycle repeats, ensuring a thorough extraction.
Q3: What are the most critical factors affecting this compound yield?
A3: The primary factors influencing yield are the choice of extraction solvent, the characteristics of the plant material (species, part used, and preparation), and the operational parameters of the extraction, including time and temperature.[4][6][7]
Q4: My extraction is running, but the final yield is low. What is the first thing I should check?
A4: The first and most critical factor to verify is your choice of solvent. The principle of "like dissolves like" is paramount.[4] this compound, a furanocoumarin, has moderate polarity. Using a solvent with inappropriate polarity will result in poor solubility and, consequently, a low yield.
Troubleshooting Guide for Low this compound Yield
Problem Area 1: Solvent and Solubility
Question: "I performed the extraction, but my final yield is much lower than expected. Could my solvent choice be the issue?"
Answer: Yes, solvent selection is crucial. This compound is soluble in several organic solvents but only sparingly soluble in aqueous solutions.[8] Polar solvents are generally effective for extracting furanocoumarins.[6][9]
-
Recommendation: Evaluate your solvent against the known solubility of this compound. Methanol is often a good starting point, as studies have shown it to be effective for furanocoumarin extraction, sometimes yielding better results than less polar solvents like hexane or ether.[9][10] For instance, boiling methanol has been reported as one of the best solvents for furanocoumarin extraction.[9]
Data Presentation: this compound Solubility
| Solvent | Solubility (approx.) | Reference |
| Dimethylformamide (DMF) | 30 mg/mL | [8] |
| Dimethyl Sulfoxide (DMSO) | 20 mg/mL | [8] |
| Ethanol | 1 mg/mL | [8] |
| Methanol | Good solubility, often used | [6][9] |
| Acetone | Good solubility, often used | [10] |
| Hexane | Lower solubility than polar solvents | [10] |
Problem Area 2: Plant Material
Question: "I'm confident in my solvent choice, but the yield is still poor. Could the issue be with my plant material?"
Answer: Absolutely. The source and preparation of your plant material significantly impact the final yield.
-
Plant Species and Part: The concentration of this compound varies dramatically between different plant species and even between different parts of the same plant.[11] Fruits and roots often contain higher concentrations than leaves or stems.[12][13] For example, the fruits of Ammi majus are a well-documented, rich source of this compound.[13][14]
-
Material Preparation: To ensure efficient extraction, the plant material must be properly prepared.
-
Drying: The material should be thoroughly dried to remove water, which can interfere with the extraction efficiency of many organic solvents.[3][10]
-
Grinding: The dried material must be ground into a fine, uniform powder.[4] This increases the surface area available for solvent contact, which is critical for a complete extraction.
-
-
Storage: Improperly stored plant material can lead to the degradation of target compounds. Store dried, powdered material in a cool, dark, and dry place.
Data Presentation: this compound Concentration in Plant Sources
| Plant Species | Plant Part | Reported Concentration (Dry Weight) | Reference |
| Ammi majus | Fruits | ~404 mg/100g | [14][15] |
| Heracleum sphondylium | Herb | >8 mg/g | [12] |
| Heracleum laciniatum | Root | 140-825 ppm | [11] |
| Pastinaca sativa (Parsnip) | Fruits | ~8 mg/100g | [13] |
| Apium graveolens (Celery) | Petiole | 0.5-41 ppm | [11] |
Problem Area 3: Extraction Parameters
Question: "My solvent and plant material preparation seem correct. Could my extraction time or temperature be suboptimal?"
Answer: Yes, the duration and temperature of the extraction are a delicate balance.
-
Extraction Time: Soxhlet extraction is a lengthy process. A short extraction time will likely be incomplete. Durations of 6 to 24 hours are common.[7][16] However, excessively long periods can risk thermal degradation of the this compound.[17]
-
Temperature: The heating mantle should be set to maintain a gentle, consistent boil of the solvent.[5] The rate of solvent cycling (siphoning) is a good indicator. A very slow cycle rate extends the extraction time unnecessarily, while an excessively fast rate may not allow sufficient time for the solvent to permeate the solid matrix and dissolve the compound.[18]
-
Thermal Degradation: Furanocoumarins can be sensitive to high temperatures. Studies on related extraction techniques like Microwave-Assisted Extraction (MAE) have shown that temperatures exceeding 90°C can lead to degradation.[10] While Soxhlet operates at the solvent's boiling point, prolonged exposure is a key factor.[17]
Experimental Protocols
Standardized Protocol for Soxhlet Extraction of this compound
This protocol provides a baseline methodology. Adjustments may be necessary based on the specific plant material and available equipment.
-
Material Preparation:
-
Apparatus Assembly:
-
Accurately weigh approximately 10-20 g of the dried plant powder and place it into a cellulose extraction thimble.
-
Place the thimble inside the main chamber of the Soxhlet extractor. Ensure the top of the sample is below the top of the siphon tube.[19]
-
Connect a round-bottom flask (250-500 mL) containing the chosen solvent (e.g., methanol) and a few boiling chips to the bottom of the extractor.[5] The solvent volume should be approximately 2.5 to 3 times the volume of the extractor chamber.
-
Attach a condenser to the top of the extractor and connect it to a circulating cold water supply.[5]
-
-
Extraction Process:
-
Heat the round-bottom flask using a heating mantle. Adjust the temperature to achieve a steady boiling rate, resulting in a consistent drip of condensed solvent onto the sample.
-
Allow the extraction to proceed for a minimum of 8-12 hours. The process is complete when the solvent in the siphon arm runs clear, indicating that no more compound is being extracted.[3]
-
Turn off the heat and allow the apparatus to cool completely.
-
-
Sample Recovery:
-
Dismantle the apparatus.
-
Pour the solvent containing the extracted this compound from the round-bottom flask into a container for solvent evaporation.
-
Use a rotary evaporator to remove the solvent under reduced pressure. This will yield the crude extract containing this compound.
-
The crude extract can then be further purified using techniques such as column chromatography.
-
Mandatory Visualization
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for diagnosing the cause of low this compound yield.
Caption: A logical workflow for troubleshooting low this compound yield.
References
- 1. CAS 482-27-9: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. hielscher.com [hielscher.com]
- 4. jetir.org [jetir.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. This compound | C13H10O5 | CID 68079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Fast Determination of Furocoumarins in Food Supplements Containing Heracleum sphondylium L. Using Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative Analysis of this compound from Ammi majus L. Fruits and Evaluation of Its Biological Effect on Selected Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. High-throughput Soxhlet extraction method applied for analysis of leaf lignocellulose and non-structural substances - PMC [pmc.ncbi.nlm.nih.gov]
- 17. drawellanalytical.com [drawellanalytical.com]
- 18. reddit.com [reddit.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Isopimpinellin Resolution in HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) analysis of Isopimpinellin. Our aim is to help you achieve baseline resolution, improve peak shape, and ensure accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for HPLC analysis of this compound?
A typical starting point for reversed-phase HPLC analysis of this compound involves a C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water.[1][2][3][4] Detection is commonly performed using a UV detector at wavelengths ranging from 250 nm to 320 nm.[5][6][7]
Q2: I am observing poor resolution between this compound and other furanocoumarins. What should I do?
Poor resolution between this compound and other structurally similar furanocoumarins like psoralen, bergapten, and xanthotoxin is a common issue.[3][6] To enhance separation, you can try the following:
-
Optimize the mobile phase composition: Adjusting the ratio of the organic solvent (acetonitrile or methanol) to water can significantly impact selectivity.[1][2][7][8]
-
Employ a gradient elution: A gradient elution, where the mobile phase composition changes over time, is often more effective for separating complex mixtures of furanocoumarins than an isocratic method.[9][10][11][12][13]
-
Modify the mobile phase pH: Since furanocoumarins can have ionizable groups, adjusting the pH of the mobile phase can alter their retention times and improve separation.[14][15][16][17][18]
-
Change the stationary phase: While C18 columns are common, exploring different stationary phases, such as C8 or phenyl-hexyl columns, may offer different selectivity.
Q3: My this compound peak is tailing. What are the possible causes and solutions?
Peak tailing for this compound can be caused by several factors:
-
Secondary interactions with the stationary phase: Residual silanol groups on the silica-based stationary phase can interact with the analyte, causing tailing.[19] Adding a small amount of a competing base, like triethylamine, to the mobile phase or using a column with end-capping can mitigate this.
-
Column overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.
-
Column degradation: Over time, the stationary phase can degrade, especially when using high pH mobile phases. Replacing the column may be necessary.
-
Inappropriate mobile phase pH: If the mobile phase pH is close to the pKa of this compound or co-eluting compounds, it can lead to poor peak shape.[14][16] Adjusting the pH to be at least 1.5-2 pH units away from the pKa is recommended.[16]
Q4: Should I use isocratic or gradient elution for this compound analysis?
The choice between isocratic and gradient elution depends on the complexity of your sample.
-
Isocratic elution , which uses a constant mobile phase composition, is simpler, more reproducible, and suitable for analyzing relatively simple mixtures where the compounds have similar retention behaviors.[9][10][12][13]
-
Gradient elution , with its changing mobile phase composition, is generally preferred for complex samples containing compounds with a wide range of polarities, such as plant extracts.[9][10][11][12][13] It can significantly improve resolution and reduce analysis time for complex mixtures of furanocoumarins.[7][8]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the HPLC analysis of this compound.
Issue 1: Poor Resolution
-
Optimize Mobile Phase:
-
Solvent Ratio: In reversed-phase chromatography, increasing the aqueous portion of the mobile phase will generally increase retention times and may improve the separation of closely eluting peaks.
-
Gradient Elution: If using an isocratic method, switch to a gradient elution. Start with a shallow gradient and then optimize the slope to maximize the separation of this compound from interfering peaks.
-
-
Adjust Mobile Phase pH:
-
Investigate the pKa value of this compound and potential co-eluting compounds.
-
Adjust the mobile phase pH to be at least 1.5-2 units away from the pKa values to ensure consistent ionization and improve peak shape and selectivity.[16]
-
-
Evaluate Stationary Phase:
-
If resolution is still not satisfactory on a C18 column, consider a column with a different selectivity, such as a C8 or a Phenyl-Hexyl column.
-
-
Optimize Flow Rate:
-
Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.
-
Issue 2: Peak Tailing
-
Reduce Sample Concentration: Dilute the sample to check for column overload.
-
Address Silanol Interactions:
-
Add a small amount of an amine modifier like triethylamine (TEA) (e.g., 0.1%) to the mobile phase to block active silanol sites.
-
Use a modern, end-capped column designed to minimize silanol interactions.
-
Adjusting the mobile phase to a lower pH can also help by protonating the silanol groups.[19]
-
-
Check Column Condition:
Data Presentation: HPLC Method Parameters for Furanocoumarin Analysis
The following tables summarize various HPLC methods used for the analysis of this compound and other furanocoumarins, providing a basis for method development and comparison.
Table 1: HPLC Methods for Furanocoumarin Analysis
| Analyte(s) | Column | Mobile Phase | Elution Mode | Detection Wavelength | Reference |
| This compound, Psoralen, Bergapten, Xanthotoxin | Symmetry C8 (150x4.6mm) | Methanol:Acetonitrile:Water (35:10:55, v/v/v) | Isocratic | 254 nm | [4] |
| This compound, Bergapten, Xanthotoxin, Imperatorin | Not specified | Methanol:Water | Not specified | 320 nm | [6][21][22] |
| Psoralen, Isopsoralen | Waters C18 (250 x 4.6 mm, 5 µm) | Acetonitrile:Water (40:60, v/v) | Isocratic | 247 nm | [23] |
| Bergaptol, Psoralen, Bergapten, 6',7'-dihydroxybergamottin, Bergamottin | Inertsil ODS-2 (5 µm) | Water and Acetonitrile | Not specified | Not specified | [1][2] |
| Furanocoumarins | C18 ZORBAX Eclipse Plus (150 mm × 2 mm, 1.9 µm) | 0.1% Formic acid in Water (A) and 0.1% Formic acid in Methanol (B) | Gradient | Not specified | [24] |
Table 2: Example Gradient Elution Profile for Furanocoumarin Separation
| Time (min) | % Mobile Phase A (0.1% Formic Acid in Water) | % Mobile Phase B (0.1% Formic Acid in Acetonitrile) |
| 0 | 95 | 5 |
| 5 | 85 | 15 |
| 15 | 75 | 25 |
| 30 | 75 | 25 |
| 45 | 58 | 42 |
| 65 | 40 | 60 |
| 95 | 0 | 100 |
| 95.1 | 95 | 5 |
| 100 | 95 | 5 |
| Adapted from a method for separating a mixture of furanocoumarins.[25] |
Experimental Protocols
Protocol 1: Isocratic HPLC Method for Furanocoumarins
-
Objective: To separate this compound, psoralen, bergapten, and xanthotoxin.
-
Column: Symmetry C8, 150 x 4.6 mm.
-
Mobile Phase: A mixture of methanol, acetonitrile, and water in a ratio of 35:10:55 (v/v/v).[4]
-
Flow Rate: 0.8 mL/min.[4]
-
Detection: UV at 254 nm.[4]
-
Column Temperature: 30°C.[4]
-
Injection Volume: 10 µL.
Protocol 2: Gradient HPLC Method for Furanocoumarins in Citrus
-
Objective: To achieve a comprehensive separation of multiple furanocoumarins in citrus samples.
-
Column: Waters XBridge C18, 250 mm × 4.6 mm, 5 µm.[25]
-
Mobile Phase A: Water with 0.1% formic acid.[25]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[25]
-
Flow Rate: 1 mL/min.[25]
-
Column Temperature: 30°C.[25]
-
Detection: UV at 310 nm.[25]
-
Gradient Program: See Table 2 for a similar gradient profile.
Method Development Workflow
The following diagram illustrates a logical workflow for developing a robust HPLC method for this compound analysis.
By following these guidelines and systematically troubleshooting any issues, you can significantly enhance the resolution and overall quality of your this compound HPLC analysis.
References
- 1. Development of a reversed-phase high-performance liquid chromatographic method for analyzing furanocoumarin components in citrus fruit juices and Chinese herbal medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. impactfactor.org [impactfactor.org]
- 4. impactfactor.org [impactfactor.org]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. mdpi.com [mdpi.com]
- 7. Rapid Quantitation of Furanocoumarins and Flavonoids in Grapefruit Juice using Ultra-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Distribution of Coumarins and Furanocoumarins in Citrus Species Closely Matches Citrus Phylogeny and Reflects the Organization of Biosynthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uhplcs.com [uhplcs.com]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. mastelf.com [mastelf.com]
- 12. Comparison of Isocratic and Gradient Elution [kianshardanesh.com]
- 13. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 14. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. agilent.com [agilent.com]
- 18. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 19. agilent.com [agilent.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. researchgate.net [researchgate.net]
- 22. Quantitative Analysis of this compound from Ammi majus L. Fruits and Evaluation of Its Biological Effect on Selected Human Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. academic.oup.com [academic.oup.com]
Technical Support Center: Addressing Matrix Effects in LC-MS/MS Analysis of Isopimpinellin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Isopimpinellin.
Section 1: Troubleshooting Guide
This guide provides a structured approach to identifying, quantifying, and mitigating matrix effects in your this compound analysis.
My this compound signal is lower than expected or highly variable in biological samples compared to standards in solvent. What could be the cause?
This is a classic sign of ion suppression , a common matrix effect. Co-eluting endogenous components from your biological matrix (e.g., plasma, urine) can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a reduced signal.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing matrix effects.
How can I confirm that I am observing a matrix effect?
The post-column infusion experiment is a powerful qualitative tool to visualize the regions in your chromatogram where ion suppression or enhancement occurs.
Experimental Protocol: Post-Column Infusion
-
System Setup:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Infuse this solution at a constant, low flow rate (e.g., 5-10 µL/min) into the LC eluent stream after the analytical column and before the mass spectrometer ion source, using a T-fitting.
-
Monitor the this compound MRM transition. You should observe a stable, elevated baseline signal.
-
-
Procedure:
-
Inject a blank solvent sample to establish the stable baseline.
-
Inject an extracted blank matrix sample (a sample of the same biological matrix as your study samples, but without the analyte).
-
Observe the this compound signal trace. Dips in the baseline indicate regions of ion suppression, while peaks indicate ion enhancement.
-
-
Interpretation:
-
If the retention time of your this compound peak coincides with a region of ion suppression, it is highly likely that matrix effects are impacting your quantification.
-
Caption: Diagram of a post-column infusion experimental setup.
How do I quantify the extent of the matrix effect?
The post-extraction spike method allows for the quantitative determination of the matrix effect, typically expressed as the Matrix Factor (MF).
Experimental Protocol: Quantitative Assessment of Matrix Effect
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): this compound standard prepared in the final reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).
-
Set B (Post-Spiked Matrix): Extract blank biological matrix and then spike the extract with this compound to the same final concentration as Set A.
-
Set C (Pre-Spiked Matrix): Spike the blank biological matrix with this compound before the extraction process to the same final concentration as Set A. This set is used to determine recovery.
-
-
Analysis and Calculation:
-
Analyze all three sets of samples by LC-MS/MS.
-
Matrix Factor (MF %):
-
MF (%) = (Mean peak area of Set B / Mean peak area of Set A) x 100
-
An MF of 100% indicates no matrix effect.
-
An MF < 100% indicates ion suppression.
-
An MF > 100% indicates ion enhancement.
-
-
Recovery (RE %):
-
RE (%) = (Mean peak area of Set C / Mean peak area of Set B) x 100
-
-
Quantitative Data Summary (Illustrative Example)
While specific quantitative data for this compound matrix effects in various human matrices is not extensively published, a study on the structurally similar furanocoumarin, phellopterin, in rat plasma provides a relevant example of what to expect.
| Analyte | Matrix | Sample Preparation | Matrix Effect (%) | Ionization Effect |
| Phellopterin | Rat Plasma | Protein Precipitation | 92.4 - 97.4 | Suppression |
| This compound | Orange Essential Oil | Dilution | < 130 | Enhancement |
Note: Data for phellopterin is from a study by Liu et al. (2012). Data for this compound in essential oil is from a Waters Corporation application note and is provided for comparison of a different matrix type.
What are the best strategies to reduce or eliminate matrix effects for this compound?
A multi-pronged approach is often the most effective.
1. Optimize Sample Preparation:
-
Liquid-Liquid Extraction (LLE): This is an effective technique for separating this compound from many interfering matrix components. A published method for this compound in rat plasma successfully used methyl tert-butyl ether for extraction.[1]
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract than protein precipitation. Consider using a reversed-phase sorbent.
-
Protein Precipitation (PPT): While quick and easy, PPT is often the least effective at removing matrix components and may lead to significant ion suppression. A method for this compound in rat plasma utilized methanol for protein precipitation.[2]
2. Optimize Chromatographic Separation:
-
Increase Retention Time: Ensure this compound elutes in a "clean" region of the chromatogram, away from the early-eluting, highly polar matrix components and late-eluting phospholipids.
-
Use a Suitable Column: A C18 column is commonly used for the analysis of furanocoumarins like this compound.[1]
-
Mobile Phase Modifiers: The use of ammonium acetate in the mobile phase has been shown to be effective for the analysis of this compound.[1]
3. Implement Compensation Strategies:
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensating for matrix effects. A SIL-Isopimpinellin will co-elute with the analyte and experience the same degree of ion suppression or enhancement, leading to an accurate analyte/IS peak area ratio.
-
Matrix-Matched Calibrators: Prepare your calibration standards in the same blank biological matrix as your samples. This helps to ensure that the calibration curve is affected by the matrix in the same way as your unknown samples.
-
Standard Addition Method: This involves adding known amounts of this compound standard to aliquots of your sample. This method is particularly useful when a blank matrix is not available.
Logical Relationship of Mitigation Strategies:
Caption: Overview of strategies to mitigate matrix effects.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common type of matrix effect observed for this compound?
A1: Ion suppression is the most frequently encountered matrix effect in LC-MS/MS bioanalysis and is likely to be the primary concern for this compound analysis in complex matrices like plasma and urine.
Q2: Can I use a structural analog as an internal standard if a stable isotope-labeled version of this compound is not available?
A2: Yes, a structural analog can be used, but it is not as effective as a SIL-IS. For a structural analog to be suitable, it must co-elute with this compound and exhibit similar ionization behavior. Its ability to compensate for matrix effects should be thoroughly validated.
Q3: Is it possible to see ion enhancement for this compound?
A3: While less common than ion suppression, ion enhancement can occur. This is where components of the matrix increase the ionization efficiency of the analyte, leading to an artificially high signal. The quantitative assessment of the matrix effect (post-extraction spike) will reveal this if the Matrix Factor is greater than 100%.
Q4: My matrix effect seems to vary between different lots of blank plasma. What should I do?
A4: This is known as the relative matrix effect. It is crucial to evaluate the matrix effect across multiple lots of your biological matrix (typically 6-8 different sources) during method validation to ensure the robustness of your assay. If significant variability is observed, further optimization of the sample cleanup or chromatographic separation is necessary.
Q5: I have diluted my sample, but I still see a matrix effect. Why?
A5: While dilution can reduce the concentration of interfering matrix components, it may not eliminate the effect entirely, especially if the interferences are potent or if your analyte concentration is very low. Dilution also has the disadvantage of reducing the sensitivity of your assay.
Section 3: Detailed Experimental Protocols
UPLC-MS/MS Method for this compound in Rat Plasma (based on Liu et al., 2012)
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of rat plasma in a microcentrifuge tube, add 20 µL of internal standard working solution (e.g., phenacetin).
-
Add 1 mL of methyl tert-butyl ether.
-
Vortex for 3 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the UPLC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase: Methanol and 5 mmol/L ammonium acetate (65:35, v/v)
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35°C
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
This compound: To be optimized, but a possible transition is m/z 247.1 -> 232.1
-
Phenacetin (IS): To be optimized
-
-
Optimize cone voltage and collision energy for each analyte.
-
Standard Addition Method for Quantification
This method is used when a suitable blank matrix is unavailable or to overcome significant and variable matrix effects.
-
Sample Aliquoting: Divide your sample into at least four equal aliquots (e.g., 100 µL each).
-
Spiking:
-
Leave one aliquot unspiked.
-
To the other aliquots, add increasing known amounts of this compound standard solution. The concentration of the spikes should be in the range of the expected analyte concentration in the sample (e.g., 0.5x, 1x, and 2x the estimated concentration).
-
-
Sample Processing: Process all aliquots (including the unspiked one) using your validated sample preparation method.
-
Analysis: Analyze all processed aliquots by LC-MS/MS.
-
Data Analysis:
-
Create a calibration curve by plotting the peak area against the concentration of the added standard.
-
Perform a linear regression on the data points.
-
Extrapolate the regression line back to the x-axis (where the peak area is zero). The absolute value of the x-intercept represents the concentration of this compound in the original, unspiked sample.
-
References
- 1. Development of a comprehensive analytical method for furanocoumarins in grapefruit and their metabolites in plasma and urine using UPLC-MS/MS: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of this compound from Ammi majus L. Fruits and Evaluation of Its Biological Effect on Selected Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Purity Isopimpinellin Purification
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions to aid in the refinement of Isopimpinellin purification processes.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it commonly found?
A1: this compound is a naturally occurring furanocoumarin, a class of organic chemical compounds synthesized by various plants.[1][2] It is often found in plants from the carrot family (Apiaceae), such as celery, parsnip, and garden angelica, as well as in the rind and pulp of limes.[2][3]
Q2: What are the key solubility properties of this compound?
A2: this compound is generally more soluble in organic solvents than in water.[1] It is sparingly soluble in aqueous buffers.[4] For aqueous solutions, it is recommended to first dissolve the compound in Dimethylformamide (DMF) and then dilute with the chosen aqueous buffer.[4] Storing the aqueous solution for more than one day is not recommended.[4]
Data Table 1: this compound Solubility in Various Solvents
| Solvent | Approximate Solubility | Reference |
| Dimethylformamide (DMF) | ~30 mg/mL | [4] |
| Dimethyl sulfoxide (DMSO) | ~20-50 mg/mL (sonication may be required) | [3][4][5] |
| Ethanol | ~1-2 mg/mL | [4][5] |
| DMF:PBS (pH 7.2) (1:8) | ~0.11 mg/mL | [4] |
| Water | Insoluble | [5] |
Q3: What are the recommended storage conditions for this compound?
A3: For long-term stability, solid this compound should be stored at -20°C in an airtight, light-protected container.[3][4] Stock solutions in organic solvents should be stored at -80°C for up to one year or -20°C for up to one month.[5][6] It is crucial to protect the compound from light to prevent potential photodegradation.[3]
Q4: What are the most common impurities found with this compound?
A4: The most likely impurities are other structurally similar furanocoumarins that are often co-extracted from the same plant sources.[3][7] These include psoralen, bergapten (5-methoxypsoralen), and xanthotoxin (8-methoxypsoralen).[3][7] The presence of these highly active psoralens can be responsible for phototoxic effects that were previously, and likely incorrectly, attributed to this compound itself.[3][7]
Section 2: Experimental Protocols & Workflows
A general workflow for the purification of this compound involves extraction from a plant matrix, followed by one or more chromatographic separation steps, and potentially a final crystallization step to achieve high purity.
Caption: General experimental workflow for this compound purification.
Protocol 1: Accelerated Solvent Extraction (ASE) and LC/CPC Purification
This method was successfully used to isolate this compound from Ammi majus fruits with a final purity of 99.8%.[8][9]
Part A: Accelerated Solvent Extraction (ASE)
-
Matrix Preparation: Use dried and powdered fruit material.
-
Solvent Selection: Methanol has been shown to be a highly suitable solvent for extracting coumarins from the A. majus fruit matrix.[8][9]
-
ASE Conditions: Perform extraction using an accelerated solvent extractor. Optimal yields for this compound have been achieved at an extraction temperature of 130°C.[8]
-
Collection: Collect the resulting methanol extract (ASE/Mex/130).[9]
Part B: Combined Liquid Chromatography/Centrifugal Partition Chromatography (LC/CPC)
-
Initial Condensation: Concentrate the methanol extract and cool it in a refrigerator for several days (e.g., 5 days) to allow for the formation of a semi-crystalline coumarin sediment (SCS).[8]
-
Filtration: Filter the cooled extract to isolate the SCS.
-
Liquid Chromatography (LC): Subject the SCS to a preparative liquid chromatography step to obtain fractions. Identify the fraction containing the target this compound (e.g., LC/FR6).[8]
-
Centrifugal Partition Chromatography (CPC): Perform a final semi-preparative CPC process on the this compound-rich fraction to isolate the pure compound.[8]
-
Purity Confirmation: Confirm the identity and purity (target >99%) using RP-HPLC/DAD and ESI-TOF MS analyses.[8]
Protocol 2: Microwave-Assisted Extraction (MAE) and HSCCC Purification
This protocol was established for the separation of this compound from Toddalia asiatica.[10]
-
Matrix Preparation: Use 2.0 g of dried, powdered plant material (0.15-0.30 mm particle size).[10]
-
MAE Conditions: Extract the sample with 20 mL of methanol (a solid/liquid ratio of 1:10 g/mL) at 50°C for 1 minute using microwave assistance.[10]
-
High-Speed Counter-Current Chromatography (HSCCC):
-
Solvent System: Use a two-phase solvent system of hexane-ethyl acetate-methanol-water at a ratio of 5:5:5.5:4.5 (v/v/v/v).[10]
-
Separation: Purify the crude extract from the MAE step using the HSCCC system.
-
-
Analysis: Determine the purity of the isolated this compound using HPLC. This method yielded this compound with a purity of 95.0%.[10]
Section 3: Troubleshooting Guide
Q1: My final product has low purity. What are the likely causes and solutions?
A1: Low purity is often due to co-eluting compounds with similar polarities, such as bergapten or xanthotoxin.[3][7]
-
Solution 1: Optimize Chromatography: Adjust the solvent system for your column. If using reversed-phase HPLC, try altering the gradient slope or the organic modifier (e.g., switching from acetonitrile to methanol) to improve resolution. For flash chromatography, a shallower gradient or a different solvent system might be necessary.
-
Solution 2: Use a Different Technique: If one chromatographic method (e.g., silica gel) fails to provide adequate separation, consider an alternative like High-Speed Counter-Current Chromatography (HSCCC), which separates based on partition coefficients and can be effective for similar compounds.[10]
-
Solution 3: Recrystallization: If the purity is reasonably high (>90%), a final crystallization step can effectively remove minor impurities. Experiment with different solvent systems (e.g., ethanol, or a solvent/anti-solvent pair).
Caption: Troubleshooting workflow for low purity issues.
Q2: My compound appears to be degrading on the silica gel column. What should I do?
A2: Some compounds are unstable on acidic silica gel.[11]
-
Solution 1: Deactivate the Silica: You can reduce the acidity of the silica gel. This is typically done by pre-treating the silica slurry with a small amount of a base, like triethylamine (~1%), in the eluent.
-
Solution 2: Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina or Florisil.[11]
-
Solution 3: Minimize Contact Time: Run the column faster (if possible without sacrificing resolution) to reduce the time the compound spends in contact with the silica.
Q3: I am struggling to crystallize my purified this compound. What techniques can I try?
A3: Crystallization can be challenging, but several methods can be attempted.[12]
-
Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethanol) in a vial, cover it loosely (e.g., with perforated parafilm), and allow the solvent to evaporate slowly and undisturbed.
-
Vapor Diffusion: This is an excellent method for small amounts of material.[12] Dissolve your compound in a minimal amount of a good solvent in a small, open vial. Place this vial inside a larger, sealed jar that contains a small amount of a volatile "anti-solvent" (a solvent in which your compound is insoluble). The anti-solvent vapor will slowly diffuse into your compound's solution, reducing its solubility and promoting crystal growth.[12]
-
Solvent Layering: Carefully layer a less dense anti-solvent on top of a denser solution of your compound. Crystals may form at the interface.[12]
-
Seeding: If you have a single crystal from a previous attempt, add it to a saturated solution to induce further crystal growth.[12]
Q4: My column has stopped running or is running extremely slowly. What is the likely cause?
A4: A blockage is the most common reason. This can happen if the compound or an impurity precipitates/crystallizes on the column, or if the frit is clogged.[11]
-
Solution 1: Check for Precipitation: If you can see a solid band at the top of the column, your sample may have crashed out of solution. This can happen if you load the sample in a solvent that is too strong or if the sample concentration is too high.
-
Solution 2: Clear the Frit: Sometimes fine particles can clog the bottom frit. A gentle push on the cotton or frit with a thin wire from the bottom of the column might dislodge the blockage.[11]
-
Solution 3: Repack (Last Resort): If the blockage is severe, you may need to carefully remove the silica from the column, filter your compound away from the insoluble material, and re-run the chromatography.[11]
Section 4: Purity Assessment
Validating the purity of the final product is a critical step. Several analytical techniques are employed for this purpose.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis.[13] Using a UV or DAD detector allows for the quantification of this compound and the detection of impurities.[8][14] Peak purity can be assessed by examining the spectral homogeneity across a single chromatographic peak using a DAD.[14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of LC with the detection specificity of MS, providing molecular weight information that can help identify unknown impurities.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation and can be used to confirm the identity of the purified compound and detect impurities that may not be visible by UV-based methods.[13][15]
Data Table 2: Examples of Achieved Purity for this compound
| Purification Method | Source Material | Final Purity | Analytical Method | Reference |
| LC / CPC | Ammi majus fruits | 99.8% | RP-HPLC/DAD | [8][9] |
| MAE / HSCCC | Toddalia asiatica | 95.0% | HPLC | [10] |
| HPLC | Commercial Source | 100% | HPLC-UV | [16] |
References
- 1. CAS 482-27-9: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | 482-27-9 | Benchchem [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | C13H10O5 | CID 68079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Quantitative Analysis of this compound from Ammi majus L. Fruits and Evaluation of Its Biological Effect on Selected Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pimpinellin | C13H10O5 | CID 4825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Purification [chem.rochester.edu]
- 12. unifr.ch [unifr.ch]
- 13. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 14. Strategies for peak-purity assessment in liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Isopimpinellin Cell-Based Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their cell-based assays using Isopimpinellin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound (5,8-dimethoxypsoralen) is a natural furanocoumarin found in many plants of the Apiaceae family, such as celery and parsnip.[1] Its documented biological activities are diverse, including anti-cancer, anti-inflammatory, antibacterial, and antifungal properties.[2][3] In cancer research, it has been shown to inhibit cell proliferation, reduce DNA synthesis, and induce apoptosis in various cancer cell lines.[2][4][5]
Q2: How should I prepare and store this compound stock solutions?
This compound is sparingly soluble in aqueous solutions but readily dissolves in organic solvents.[6] It is recommended to prepare a high-concentration stock solution in DMSO, DMF (dimethylformamide), or ethanol.[6] For cell-based assays, DMSO is commonly used.[7]
Stock Solution Preparation Guide
| Solvent | Solubility (approx.) | Storage of Stock Solution |
| DMSO | 20 mg/mL (81.23 mM) | -20°C for up to 1 month, or -80°C for up to 6 months. Protect from light.[7] |
| DMF | 30 mg/mL | Store at -20°C. |
| Ethanol | 1 mg/mL | Store at -20°C. |
Note: When diluting the stock solution in your aqueous cell culture medium, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of solvent) in your experiments.[2] We do not recommend storing the aqueous solution for more than one day.[6]
Q3: What is the known mechanism of action for this compound's anti-cancer effects?
Studies have shown that this compound exerts its anti-cancer effects through several mechanisms. In osteosarcoma cells (Saos-2), it has been demonstrated to reduce DNA synthesis and trigger apoptosis through the activation of caspase-3.[2][4][5] There is also evidence suggesting that this compound can influence the PI3K signaling pathway, which is critical for cell survival and proliferation.[3][8]
Troubleshooting Guide
Q4: I am not observing the expected level of cytotoxicity in my cell line. What are the potential reasons?
Several factors can contribute to lower-than-expected cytotoxicity:
-
Cell Line Sensitivity: this compound's effect is highly cell-line dependent. For instance, it is potent against Saos-2 osteosarcoma cells but shows very weak activity against HOS and SW620 cells.[2][4] Compare your cell line to published data (see Table below).
-
Concentration Range: You may not be using a high enough concentration. Based on published data, the IC50 values can range from ~42 µM to over 700 µM.[2][5] It is advisable to test a broad dose range (e.g., 1 µM to 500 µM) in your initial experiments.
-
Incubation Time: The duration of exposure is critical. Many studies demonstrating this compound's efficacy use longer incubation times, such as 72 or 96 hours.[2][5]
-
Compound Solubility: Ensure the compound is fully dissolved in your stock solution and does not precipitate when added to the culture medium. Precipitation will lower the effective concentration.
Q5: My this compound precipitates when I add it to the cell culture medium. How can I prevent this?
This is a common issue due to this compound's poor solubility in aqueous buffers.[6]
-
Solution Workflow: First, dissolve this compound in a suitable organic solvent like DMSO to create a concentrated stock (e.g., 50 mM).[7] Then, dilute this stock directly into your pre-warmed culture medium to the final desired concentration, mixing thoroughly immediately. This two-step process helps maintain solubility.
-
Final Solvent Concentration: Keep the final DMSO (or other solvent) concentration in the medium as low as possible (ideally ≤0.1%) to avoid artifacts.
-
Vehicle Control: Always run a parallel experiment with cells treated with the vehicle (e.g., medium with 0.1% DMSO) to ensure that the observed effects are due to the compound and not the solvent.[2]
Q6: I'm seeing high variability between replicate wells in my cell viability assay. What could be the cause?
High variability can compromise your results. Here are common causes and solutions:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells is a major source of variability. Ensure your cell suspension is homogenous before and during plating. Gently swirl the suspension between pipetting.
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to changes in media concentration. To mitigate this, fill the outer wells with sterile PBS or medium without cells and do not use them for data collection.[9]
-
Incomplete Reagent Solubilization (MTT Assay): If using an MTT assay, ensure the formazan crystals are completely dissolved before reading the plate. Incomplete solubilization is a common source of error.[10]
-
Cell Health: Only use cells that are healthy and in the logarithmic growth phase. Over-confluent or frequently passaged cells can lead to inconsistent responses.[11]
Quantitative Data Summary
IC50 Values of this compound in Various Cell Lines (96h Incubation)
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| Saos-2 | Osteosarcoma | 42.59 | High Sensitivity[2][4][5] |
| U266 | Multiple Myeloma | 84.14 | Medium Sensitivity[2][4][5] |
| HT-29 | Colorectal Adenocarcinoma | 95.53 | Medium Sensitivity[2][4][5] |
| RPMI8226 | Multiple Myeloma | 105.0 | Medium Sensitivity[2][4][5] |
| HOS | Osteosarcoma | 321.6 | Very Weak Activity[2][4][5] |
| SW620 | Colorectal Adenocarcinoma | 711.3 | Very Weak Activity[2][4][5] |
| HSF | Normal Human Skin Fibroblasts | 410.7 | Low toxicity to normal cells[2][4][5] |
Experimental Protocols
Protocol 1: MTT Cell Viability/Cytotoxicity Assay
This protocol is adapted from studies investigating this compound's cytotoxicity.[2][5]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a concentrated DMSO stock. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for untreated cells and vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 96 hours) at 37°C, 5% CO₂.[2]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the crystals.
-
Absorbance Reading: Mix gently on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Caspase-3 Activity Assay (Fluorometric)
This protocol outlines a general method to assess apoptosis, a known mechanism of this compound.[2][3]
-
Cell Culture and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 48 hours).
-
Cell Lysis: Harvest the cells (including any floating cells in the supernatant) and wash with ice-cold PBS. Lyse the cells using a lysis buffer provided with a commercial Caspase-3 activity assay kit.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.
-
Assay Reaction: In a 96-well black plate, add an equal amount of protein from each sample. Add the reaction buffer and the Caspase-3 substrate (e.g., DEVD-AFC or DEVD-AMC).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Reading: Measure the fluorescence using a microplate reader at the appropriate excitation/emission wavelengths (e.g., 400/505 nm for AMC).
-
Data Analysis: Quantify the change in fluorescence, which is proportional to Caspase-3 activity, and normalize it to the untreated control.
Visualizations: Workflows and Signaling Pathways
Caption: General experimental workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting logic for experiments showing low cytotoxicity.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Quantitative Analysis of this compound from Ammi majus L. Fruits and Evaluation of Its Biological Effect on Selected Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis of this compound from Ammi majus L. Fruits and Evaluation of Its Biological Effect on Selected Human Tumor Cells [mdpi.com]
- 4. Quantitative Analysis of this compound from Ammi majus L. Fruits and Evaluation of Its Biological Effect on Selected Human Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. marinbio.com [marinbio.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
Technical Support Center: Enhancing the Oral Bioavailability of Isopimpinellin in Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of Isopimpinellin in animal studies. The information is based on the known metabolic pathways of furanocoumarins and established principles of pharmacokinetic enhancement.
Frequently Asked Questions (FAQs)
Q1: What are the main barriers to the oral bioavailability of this compound?
The primary barriers to the oral bioavailability of this compound are believed to be pre-systemic metabolism, particularly by cytochrome P450 enzymes, and its potential efflux back into the intestinal lumen. In vitro studies have shown that this compound is a potent inhibitor of CYP3A4, which suggests that it is also likely a substrate for this enzyme[1]. CYP3A4 is highly expressed in the small intestine and liver, and its activity can significantly reduce the amount of this compound that reaches systemic circulation. Additionally, like many xenobiotics, this compound may be a substrate for efflux transporters such as P-glycoprotein (P-gp), which actively pump compounds out of enterocytes, further limiting absorption[1][2].
Q2: What is a typical pharmacokinetic profile for this compound in rats?
A study involving the oral administration of Toddalia asiatica extract to rats provided pharmacokinetic data for this compound. While this represents a baseline in a complex mixture, it offers insight into its absorption and elimination characteristics.
| Parameter | Value (Mean ± SD) | Unit | Reference |
| Cmax | 16.3 ± 3.5 | ng/mL | [3] |
| Tmax | 0.6 ± 0.2 | h | [3] |
| AUC(0-t) | 36.8 ± 7.1 | ng·h/mL | [3] |
| t1/2 | 2.5 ± 0.8 | h | [3] |
| Table 1: Pharmacokinetic parameters of this compound in rats following oral administration of Toddalia asiatica extract. |
Q3: Are there established methods to improve the oral bioavailability of poorly soluble drugs like this compound?
Yes, several strategies are commonly employed to enhance the oral bioavailability of compounds with challenges in solubility, permeability, and metabolism. These include:
-
Co-administration with Bioenhancers: Utilizing compounds that inhibit metabolic enzymes or efflux transporters.
-
Lipid-Based Formulations: Formulating the drug in oils, surfactants, and co-solvents to improve solubility and promote lymphatic uptake[4][5][6][7][8].
-
Nanoformulations: Reducing particle size to the nanometer range to increase surface area for dissolution and potentially alter uptake mechanisms[9].
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier at the molecular level to enhance dissolution rates[10][11][12].
Troubleshooting Guides
Issue 1: Low Cmax and AUC Observed in Pharmacokinetic Studies
Possible Cause: Rapid pre-systemic metabolism and/or active efflux.
Troubleshooting Steps:
-
Co-administration with Piperine: Piperine is a well-documented inhibitor of CYP3A4 and P-gp[13][14][15]. Co-administering this compound with piperine could significantly increase its plasma concentration.
-
Experimental Protocol:
-
Dissolve this compound in a suitable vehicle (e.g., corn oil, 0.5% carboxymethylcellulose).
-
Prepare a second formulation containing this compound and piperine (a common dose in rats is 20 mg/kg)[13].
-
Administer both formulations orally to different groups of rats.
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).
-
Analyze plasma concentrations of this compound using a validated LC-MS/MS method[3].
-
Compare the pharmacokinetic parameters (AUC, Cmax) between the two groups.
-
-
-
Formulation as a Lipid-Based System: Self-emulsifying drug delivery systems (SEDDS) can enhance the absorption of lipophilic drugs by presenting the drug in a solubilized form and potentially bypassing first-pass metabolism through lymphatic transport[5][7].
-
Experimental Protocol:
-
Screen various oils (e.g., Labrafac™, Capryol™), surfactants (e.g., Cremophor® EL, Tween® 80), and co-solvents (e.g., Transcutol®) for their ability to solubilize this compound.
-
Construct a pseudo-ternary phase diagram to identify the optimal ratio of components for a self-emulsifying formulation.
-
Prepare the SEDDS formulation containing this compound.
-
Administer the SEDDS formulation and a simple suspension of this compound (control) to different groups of animals.
-
Conduct a pharmacokinetic study as described above.
-
-
Logical Workflow for Troubleshooting Low Bioavailability
Caption: Troubleshooting workflow for low oral bioavailability of this compound.
Issue 2: High Variability in Plasma Concentrations Between Animals
Possible Cause: Inconsistent dissolution of the administered solid form; food effects.
Troubleshooting Steps:
-
Develop a Solid Dispersion: Amorphous solid dispersions can improve the dissolution rate and extent of poorly soluble compounds, leading to more consistent absorption[10][11][12].
-
Experimental Protocol:
-
Select a hydrophilic polymer carrier (e.g., PVP K30, Soluplus®, HPMC).
-
Prepare solid dispersions of this compound with the carrier at different ratios (e.g., 1:1, 1:5, 1:10) using a method like solvent evaporation or hot-melt extrusion.
-
Characterize the solid dispersions for amorphicity using techniques like DSC and XRD.
-
Perform in vitro dissolution studies to select the optimal formulation.
-
Administer the optimized solid dispersion and the crystalline drug to different groups of fasted animals.
-
Conduct a pharmacokinetic study and compare the inter-animal variability (coefficient of variation) in Cmax and AUC.
-
-
-
Control for Food Effects: The presence of food can alter gastric emptying time and bile salt secretion, which can variably affect the absorption of lipophilic drugs.
-
Experimental Protocol:
-
Ensure a consistent fasting period for all animals before dosing (typically 12 hours).
-
If investigating the effect of food, provide a standardized high-fat meal to a separate group of animals a set time before drug administration.
-
Compare the pharmacokinetic profiles between fasted and fed states to understand the influence of food on this compound's absorption.
-
-
Signaling Pathway: Major Barriers to Oral Bioavailability
Caption: Key metabolic and efflux barriers for this compound in the intestine.
Summary of Potential Bioavailability Enhancement Strategies and Expected Outcomes
| Strategy | Mechanism of Action | Expected Impact on Pharmacokinetics |
| Co-administration with Piperine | Inhibition of CYP3A4 and P-glycoprotein[13][14] | Increased Cmax and AUC; potentially prolonged t1/2 |
| Lipid-Based Formulations (e.g., SEDDS) | Improves solubilization; promotes lymphatic transport, potentially bypassing hepatic first-pass metabolism[7][8]. | Increased Cmax and AUC; may reduce food effect |
| Nanoformulations | Increases surface area for dissolution; may alter absorption pathways[9]. | Faster Tmax; increased Cmax and AUC |
| Solid Dispersions | Enhances dissolution rate by presenting the drug in an amorphous, high-energy state[10][11]. | Faster Tmax; increased Cmax and AUC; reduced inter-animal variability |
Table 2: Summary of potential strategies to enhance the oral bioavailability of this compound.
References
- 1. Natural Furanocoumarin as Potential Oral Absorption Enhancer [sure.su.ac.th]
- 2. P-glycoprotein inhibitors and their screening: a perspective from bioavailability enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of pimpinellin, this compound and phellopterin in rat plasma by a validated UPLC-MS/MS and its application to a pharmacokinetic study after administration of Toddalia asiatica extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. routledge.com [routledge.com]
- 5. Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Lipid-Based Oral Formulation Strategies for Lipophilic Drugs | Semantic Scholar [semanticscholar.org]
- 7. Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 9. Biodistribution and pharmacokinetics in rats and antitumor effect in various types of tumor-bearing mice of novel self-assembled gelatin-oleic acid nanoparticles containing paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Processing Impact on Performance of Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Influence of piperine on the pharmacokinetics of curcumin in animals and human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacokinetics and Pharmacodynamic Herb-Drug Interaction of Piperine with Atorvastatin in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Isopimpinellin Extraction
Welcome to the technical support center for Isopimpinellin extraction. This resource is designed for researchers, scientists, and drug development professionals seeking to minimize solvent consumption while maximizing extraction efficiency. Here you will find troubleshooting guidance and frequently asked questions to address common challenges encountered during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What are the most effective green extraction techniques to reduce solvent consumption for this compound?
A1: Several modern extraction techniques, often referred to as "green" methods, can significantly reduce the consumption of organic solvents. These methods often offer additional benefits such as decreased extraction time and energy usage.[1][2][3] Key techniques include:
-
Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to create cavitation, which disrupts plant cell walls and enhances solvent penetration, leading to more efficient extraction with less solvent.[4][5][6]
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, causing cell rupture and accelerating the extraction process.[7][8][9] This technique is known for its high efficiency and reduced solvent requirements.[7]
-
Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent.[10][11] By adjusting pressure and temperature, the solvent properties can be tuned. A key advantage is that the solvent is easily removed by depressurization, leaving a solvent-free extract.[11]
-
Accelerated Solvent Extraction (ASE) / Pressurized Liquid Extraction (PLE): ASE uses conventional solvents at elevated temperatures and pressures to increase extraction efficiency and reduce solvent volume.[12][13][14]
Q2: How can I optimize my current solvent-based extraction method to reduce consumption without significant investment in new equipment?
A2: Optimizing your existing setup can lead to substantial solvent reduction. Consider the following parameters:
-
Solvent-to-Solid Ratio: Systematically decrease the solvent-to-solid ratio in small increments and analyze the impact on this compound yield. Often, an excess of solvent is used, and a lower ratio can be effective.[3][15]
-
Particle Size: Grinding the plant material to a smaller, uniform particle size increases the surface area available for extraction, which can improve efficiency and allow for the use of less solvent.
-
Temperature: Increasing the extraction temperature (within the limits of this compound's thermal stability) can enhance solubility and extraction kinetics, potentially reducing the required solvent volume and time.[12][15]
-
Agitation: Ensure efficient and consistent agitation of the mixture to improve mass transfer between the plant material and the solvent.
Q3: What are the pros and cons of using Deep Eutectic Solvents (DESs) for this compound extraction?
A3: Deep Eutectic Solvents are emerging as green alternatives to traditional organic solvents.[16][17][18]
-
Pros:
-
Green Solvents: DESs are generally considered environmentally friendly due to their low volatility, non-flammability, and often biodegradable nature.[18]
-
Tunable Properties: The composition of DESs can be tailored to optimize the extraction of specific compounds like furanocoumarins.[16][17]
-
Enhanced Extraction Yields: In some cases, DESs have shown higher extraction yields for furanocoumarins compared to conventional solvents like methanol.[16][17]
-
-
Cons:
-
Viscosity: Many DESs have a high viscosity, which can complicate handling and mass transfer during extraction.[19]
-
Recovery of Solute: Recovering the extracted this compound from the DES can be challenging and may require additional separation steps, such as using macroporous resins.[16][17]
-
Cost and Availability: While the individual components of DESs are often inexpensive, the preparation and availability of specific DESs may be a consideration.
-
Troubleshooting Guides
Problem: Low this compound Yield with Reduced Solvent Volume
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Incomplete Extraction | 1. Increase Extraction Time: Extend the duration of the extraction to allow for sufficient mass transfer.[15] 2. Enhance Agitation: Improve mixing to ensure all plant material is in contact with the solvent. 3. Optimize Particle Size: Reduce the particle size of the plant material to increase surface area. |
| Poor Solvent Penetration | 1. Pre-treatment of Plant Material: Consider a brief pre-soaking of the plant material in a small amount of solvent before the main extraction. 2. Use of Co-solvents: For SFE, adding a polar co-solvent like ethanol or methanol can improve the extraction of moderately polar compounds like this compound.[10] |
| Analyte Saturation in Solvent | 1. Sequential Extractions: Perform multiple extractions with smaller volumes of fresh solvent instead of a single extraction with a large volume. |
Problem: this compound Degradation During Extraction
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Thermal Degradation (especially in MAE and high-temperature ASE) | 1. Lower the Temperature: Reduce the extraction temperature and compensate by increasing the extraction time.[15] 2. Pulsed Extraction (MAE): Use intermittent microwave irradiation to allow for cooling periods.[8] |
| Hydrolysis of the Lactone Ring | 1. Avoid Alkaline Conditions: this compound's lactone ring can be susceptible to hydrolysis under alkaline conditions.[20][21] Ensure the pH of your solvent system is neutral or slightly acidic. |
| Photodegradation | 1. Protect from Light: Conduct the extraction in amber glassware or protect the extraction vessel from direct light, as furanocoumarins can be light-sensitive. |
Data Presentation: Comparison of Extraction Techniques
The following table summarizes quantitative data from various studies on furanocoumarin extraction, providing a comparison of different methods and their efficiency.
| Extraction Method | Plant Material | Target Compound(s) | Solvent(s) | Key Parameters | Yield | Reference |
| MAE | Heracleum sosnowskyi | Angelicin, Psoralen, Methoxsalen, Bergapten | Hexane | 70°C, 10 min, 20:1 solvent-to-solid ratio | Angelicin: 2.3 mg/g, Bergapten: 3.14 mg/g | [22] |
| ASE/PLE | Heracleum leskowii Fruits | This compound, Bergapten, Imperatorin | Dichloromethane | 110°C | Highest recovery for these compounds | [23] |
| ASE | Ammi majus Fruits | This compound | Methanol | 130°C | 404.14 mg/100 g dry wt. | [14][24][25][26] |
| DES-MAE | Fig (Ficus carica L.) leaves | Psoralen, Bergapten, etc. | Glycerol, Xylitol, D-(-)-Fructose DES | Optimized Temperature, Liquid-Solid Ratio, and Time | Psoralen: 15.22 mg/g, Bergapten: 2.475 mg/g | [16][17] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Grind the dried plant material to a fine powder (e.g., 40-60 mesh).
-
Solvent Addition: Place a known amount of the powdered plant material into an extraction vessel. Add the chosen solvent (e.g., ethanol, methanol) at a specific solvent-to-solid ratio.
-
Ultrasonication: Place the vessel in an ultrasonic bath or use an ultrasonic probe. Apply ultrasound at a set frequency (e.g., 20-40 kHz) and power for a predetermined time (e.g., 15-60 minutes). Maintain a constant temperature using a cooling water jacket if necessary.
-
Separation: After extraction, separate the extract from the solid residue by filtration or centrifugation.
-
Solvent Evaporation: Remove the solvent from the extract under reduced pressure using a rotary evaporator to obtain the crude this compound extract.
-
Analysis: Quantify the this compound content in the extract using a suitable analytical method like HPLC.
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
-
Sample Preparation: Prepare the plant material as described for UAE.
-
Solvent Addition: Place the powdered plant material and the extraction solvent in a microwave-transparent extraction vessel.
-
Microwave Irradiation: Place the vessel in the microwave extractor. Set the microwave power (e.g., 400-800 W) and extraction time (e.g., 1-10 minutes).[9] Monitor the temperature to prevent overheating and degradation.
-
Cooling and Separation: After irradiation, allow the vessel to cool to room temperature. Separate the extract from the solid residue.
-
Solvent Evaporation and Analysis: Proceed as described for UAE.
Visualizations
Caption: A generalized workflow for this compound extraction using green techniques.
Caption: A troubleshooting guide for addressing low this compound yield.
Caption: Key factors influencing the reduction of solvent consumption.
References
- 1. acta.fih.upt.ro [acta.fih.upt.ro]
- 2. m.youtube.com [m.youtube.com]
- 3. jocpr.com [jocpr.com]
- 4. mdpi.com [mdpi.com]
- 5. Ultrasound Assisted Extraction for the Recovery of Phenolic Compounds from Vegetable Sources [mdpi.com]
- 6. foodsciencejournal.com [foodsciencejournal.com]
- 7. Optimization of the Microwave-Assisted Extraction Conditions for Phenolic Compounds from Date Seeds [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. Alternative and Efficient Extraction Methods for Marine-Derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solvent Supercritical Fluid Technologies to Extract Bioactive Compounds from Natural Sources: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. mdpi.com [mdpi.com]
- 14. Quantitative Analysis of this compound from Ammi majus L. Fruits and Evaluation of Its Biological Effect on Selected Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jocpr.com [jocpr.com]
- 16. Enhanced and green extraction polyphenols and furanocoumarins from Fig (Ficus carica L.) leaves using deep eutectic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. This compound | C13H10O5 | CID 68079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Quantitative Analysis of this compound from Ammi majus L. Fruits and Evaluation of Its Biological Effect on Selected H… [ouci.dntb.gov.ua]
- 26. mdpi.com [mdpi.com]
Optimizing parameters for ultrasound-assisted extraction of Isopimpinellin.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the parameters for ultrasound-assisted extraction (UAE) of Isopimpinellin. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the main advantage of using ultrasound-assisted extraction (UAE) for this compound?
A1: Ultrasound-assisted extraction is considered an innovative and green technology that is efficient and environmentally friendly compared to traditional methods.[1] UAE utilizes ultrasonic waves to create cavitation bubbles, which disrupt plant cell walls, enhance solvent penetration, and accelerate the release of intracellular compounds like this compound, thereby increasing the mass transfer across cell membranes.[1][2][3] This technique often leads to shorter extraction times, reduced solvent consumption, and lower energy input compared to conventional methods like maceration or Soxhlet extraction.[2]
Q2: Which solvents are most effective for the ultrasound-assisted extraction of this compound and other furanocoumarins?
A2: Methanol and ethanol-water mixtures are commonly effective solvents for extracting furanocoumarins.[4] Methanol has been identified as an optimal solvent for the extraction of coumarins and furanocoumarins from citrus fruits.[4] Binary solvent systems, such as ethanol-water, are often reported to be more efficient than mono-solvent systems for extracting phenolic compounds.[2] For instance, an 80% ethanol solution was found to be the most efficient for extracting saponins using UAE, a principle that can be applied to other phytochemicals.[3]
Q3: What are the key parameters to optimize for maximizing the yield of this compound using UAE?
A3: The key parameters to optimize for UAE include solvent composition, extraction time, temperature, and ultrasonic power (amplitude).[1][2] The efficiency of the extraction is dependent on several process variables, including ultrasonic power, frequency, extraction temperature, and the interaction between the solvent and the sample.[1] For example, a study on other plant compounds found optimal conditions to be an extraction time of 21 minutes, an ultrasound amplitude of 62%, and a 70% ethanol in water solution.[2]
Q4: Can high ultrasonic power degrade this compound?
A4: Yes, high ultrasonic power can potentially lead to the degradation of bioactive compounds. While increased power can enhance extraction efficiency by generating greater shear forces and turbulence, excessive power may induce the formation of free hydroxyl radicals that can destroy antioxidant compounds.[3][5] It is crucial to optimize the ultrasonic power to maximize extraction without causing degradation of the target molecule.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. Inefficient Solvent: The polarity of the solvent may not be optimal for this compound. 2. Suboptimal Parameters: Extraction time, temperature, or ultrasonic power may not be at their optimal levels. 3. Inadequate Cell Disruption: The ultrasonic energy may not be sufficient to effectively break the plant cell walls. | 1. Solvent Optimization: Test a range of solvents with varying polarities, such as different concentrations of ethanol-water mixtures (e.g., 50%, 70%, 80%).[2][3] Methanol is also a good candidate.[4] 2. Parameter Optimization: Systematically vary one parameter at a time (e.g., time: 10-60 min; temperature: 30-60°C; amplitude: 40-100%) to find the optimal conditions.[3][6] 3. Increase Ultrasonic Power: Gradually increase the ultrasonic amplitude to enhance cavitation and cell wall disruption, while monitoring for potential degradation of this compound.[2] |
| Inconsistent Results | 1. Heterogeneous Sample: The plant material may not be uniformly ground, leading to variations in extraction efficiency. 2. Fluctuations in Temperature: The temperature of the extraction vessel may be increasing during sonication, affecting extraction kinetics. 3. Inconsistent Probe Position: The depth and position of the ultrasonic probe in the solvent can affect the energy distribution. | 1. Homogenize Sample: Ensure the plant material is finely and uniformly powdered to provide a consistent surface area for extraction. 2. Temperature Control: Use a cooling water bath or a jacketed extraction vessel to maintain a constant temperature throughout the extraction process. 3. Standardize Probe Position: Mark the probe to ensure it is submerged to the same depth in the center of the vessel for each experiment. |
| Degradation of this compound | 1. Excessive Ultrasonic Power: High-intensity ultrasound can lead to the breakdown of the target compound.[5] 2. Prolonged Extraction Time: Extended exposure to ultrasonic waves and elevated temperatures can cause degradation. 3. High Temperature: this compound may be thermolabile under the extraction conditions. | 1. Reduce Ultrasonic Power: Use the lowest effective ultrasonic amplitude to achieve a good yield without causing degradation.[5] 2. Optimize Extraction Time: Conduct a time-course study to determine the point of maximum extraction before significant degradation occurs. Shorter extraction times are a known advantage of UAE.[2] 3. Lower Extraction Temperature: Perform the extraction at a lower temperature (e.g., 30-40°C) to minimize thermal degradation. |
| Foaming of the Extract | 1. Presence of Saponins: The plant material may contain saponins, which can cause foaming upon agitation and sonication. 2. High Agitation: Excessive turbulence from high ultrasonic power can contribute to foaming. | 1. Use Anti-foaming Agents: If foaming is severe and interferes with the extraction, a small amount of a suitable anti-foaming agent can be added. 2. Optimize Ultrasonic Power: Reduce the ultrasonic amplitude to a level that still provides efficient extraction but with less agitation. |
Data Presentation
Table 1: Summary of Optimized Parameters for Ultrasound-Assisted Extraction of Furanocoumarins and Related Compounds
| Parameter | Range/Value | Source Plant/Compound | Reference |
| Solvent | Methanol | Psoralen, Isopsoralen | [7] |
| 70% Ethanol | Rosmarinic Acid | [2] | |
| 80% Ethanol | Saponins | [3] | |
| Extraction Time (min) | 3 | Psoralen, Isopsoralen (Microwave-Assisted) | [7] |
| 21 | Rosmarinic Acid | [2] | |
| 60 | Saponins | [3] | |
| 4 | Soluble Polyphenols | [6] | |
| Temperature (°C) | 46.66 | Saikosaponins | [8] |
| 50 | Saponins | [3] | |
| 40 | Soluble Polyphenols | [6] | |
| Ultrasonic Power/Amplitude (%) | 345.56 W | Saikosaponins | [8] |
| 62% | Rosmarinic Acid | [2] | |
| 40% | Saponins | [3] | |
| 100% | Soluble Polyphenols | [6] |
Experimental Protocols
Detailed Methodology for Ultrasound-Assisted Extraction of this compound
This protocol is a synthesized methodology based on best practices for the UAE of furanocoumarins and other phytochemicals.
-
Sample Preparation:
-
Obtain the dried plant material known to contain this compound (e.g., fruits of Ammi majus).
-
Grind the plant material into a fine, homogeneous powder (e.g., using a laboratory mill) to increase the surface area for extraction.
-
-
Extraction Setup:
-
Weigh a precise amount of the powdered plant material (e.g., 1 gram).
-
Place the sample into an extraction vessel (e.g., a 100 mL glass beaker).
-
Add the selected solvent (e.g., 30 mL of 70% ethanol in water) to achieve a specific solid-to-liquid ratio (e.g., 1:30 g/mL).
-
Place the extraction vessel in a temperature-controlled water bath to maintain a constant extraction temperature (e.g., 40°C).
-
Immerse the probe of the ultrasonic processor into the solvent, ensuring the tip is centered and submerged to a consistent depth.
-
-
Ultrasonic Extraction:
-
Set the desired ultrasonic parameters on the processor:
-
Amplitude: Start with a mid-range amplitude (e.g., 60%) and optimize from there.
-
Pulse Cycle: If available, set a pulse cycle (e.g., 0.6 s on, 0.4 s off) to prevent overheating.
-
Time: Set the total extraction time (e.g., 20 minutes).
-
-
Start the sonication process.
-
-
Post-Extraction Processing:
-
After the extraction is complete, remove the ultrasonic probe.
-
Separate the extract from the solid plant material by filtration (e.g., using Whatman No. 1 filter paper) or centrifugation.
-
Collect the supernatant (the liquid extract).
-
If necessary, concentrate the extract using a rotary evaporator under reduced pressure to remove the solvent.
-
Store the dried extract at a low temperature (e.g., -20°C) for further analysis.
-
-
Analysis:
-
Quantify the this compound content in the extract using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Mandatory Visualizations
Caption: Workflow for Ultrasound-Assisted Extraction of this compound.
Caption: PI3K/AKT Signaling Pathway Inhibition by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. eprints.utm.my [eprints.utm.my]
- 3. mdpi.com [mdpi.com]
- 4. Chemistry and health effects of furanocoumarins in grapefruit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ultrasound-Assisted Extraction of Phenolic Compounds from Psidium cattleianum Leaves: Optimization Using the Response Surface Methodology [mdpi.com]
- 7. [Rapid analysis of psoralen and isopsoralen in Psoralea corylifolia by microwave-assisted extraction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Isopimpinellin Isolation
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the isolation of Isopimpinellin from laboratory to pilot scale.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for this compound isolation at a lab scale?
A1: At the lab scale, common methods for this compound isolation include conventional techniques like maceration and Soxhlet extraction, as well as modern methods such as microwave-assisted extraction (MAE) and accelerated solvent extraction (ASE).[1][2] These methods are favored for their efficiency and the relatively small amount of plant material required.
Q2: Which solvents are most effective for extracting this compound?
A2: The choice of solvent depends on the extraction method and the plant matrix. Methanol, ethanol, dichloromethane, and hexane are frequently used.[1][3][4] For instance, a microwave-assisted extraction of Toddalia asiatica used methanol effectively[3], while hexane was preferred for the MAE of furanocoumarins from Heracleum sosnowskyi to minimize the co-extraction of interfering polar compounds[1].
Q3: What are the primary challenges when scaling up this compound isolation from lab to pilot scale?
A3: Scaling up presents several challenges, including maintaining extraction efficiency, ensuring consistent purity, managing larger volumes of solvents, and the increased importance of process economics.[5] The transition often requires significant process development to optimize parameters for the larger equipment and batch sizes.
Q4: What purification techniques are suitable for obtaining high-purity this compound at a pilot scale?
A4: For pilot-scale purification, techniques like High-Speed Counter-Current Chromatography (HSCCC), Solid-Phase Extraction (SPE), and combined Liquid Chromatography/Centrifugal Partition Chromatography (LC/CPC) are effective.[1][2][3] HSCCC, for example, has been successfully used for the preparative isolation of furanocoumarins.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low this compound Yield at Pilot Scale | 1. Inefficient extraction due to poor solvent penetration in larger biomass. 2. Thermal degradation of this compound during prolonged extraction times. 3. Suboptimal solvent-to-solid ratio for the pilot-scale equipment. | 1. Optimize particle size of the plant material to improve solvent access. 2. Consider extraction methods with shorter processing times or lower temperatures, such as ASE or MAE.[6] 3. Re-evaluate and optimize the solvent-to-solid ratio through smaller pilot runs. A 20:1 hexane-to-solid ratio was found to be optimal for MAE of furanocoumarins from H. sosnowskyi.[1] |
| Reduced Purity of Final Product | 1. Co-extraction of impurities that were not significant at the lab scale. 2. Inefficient separation in the scaled-up purification step. 3. Overloading of the chromatography column. | 1. Use a more selective extraction solvent. For instance, hexane was chosen over acetone and methanol to reduce impurities in the extraction from H. sosnowskyi.[1] 2. Optimize the purification protocol (e.g., gradient elution, stationary phase) for the larger scale. SPE can be used as a pre-purification step.[1] 3. Adjust the sample load on the chromatography column according to the manufacturer's guidelines for the scaled-up equipment. |
| Difficulty in Solvent Removal/Recovery | 1. Inefficient evaporation from large volumes. 2. High cost associated with large-volume solvent recovery. | 1. Employ high-capacity rotary evaporators or falling film evaporators for efficient solvent removal at the pilot scale. 2. Implement a solvent recovery and recycling system to improve process economics. |
| Inconsistent Batch-to-Batch Results | 1. Variation in the quality and phytochemical profile of the raw plant material. 2. Lack of precise control over process parameters at the larger scale. | 1. Implement stringent quality control measures for the raw plant material, including phytochemical profiling. 2. Ensure robust process control and monitoring for critical parameters like temperature, pressure, and flow rates. |
Data Presentation
Table 1: Lab-Scale this compound Extraction Data
| Plant Source | Extraction Method | Solvent | Solid:Liquid Ratio | Yield of this compound | Purity | Reference |
| Toddalia asiatica | Microwave-Assisted Extraction | Methanol | 1:10 (g/mL) | 0.85 mg/g | 95.0% | [3] |
| Ammi majus | Accelerated Solvent Extraction | Methanol | Not Specified | 404.14 mg/100 g dry wt. | Not Specified | [2] |
| Heracleum leskowii | Pressurized Liquid Extraction | Dichloromethane | Not Specified | ~13 mg/100 g | Not Specified | [4][7] |
| Heracleum sosnowskyi | Microwave-Assisted Extraction | Hexane | 1:20 (g/mL) | Not specified for this compound | Not Specified | [1] |
Table 2: Pilot-Scale this compound Isolation Considerations (Hypothetical Data)
| Parameter | Lab Scale (100 g) | Pilot Scale (10 kg) | Key Considerations for Scale-Up |
| Extraction Time | 1 hour (MAE) | 4-6 hours (Percolation) | Longer extraction times may be necessary for larger volumes to ensure complete extraction. |
| Solvent Volume | 1 L | 100 L | Solvent handling, safety, and recovery become critical at a larger scale. |
| Energy Consumption | Low | High | Energy costs are a significant factor in the economic viability of the pilot-scale process. |
| Purification Method | Prep-HPLC | HSCCC | HSCCC is more amenable to continuous processing and larger sample loads. |
| Estimated Yield | 85 mg | 8.5 g | Maintaining yield per unit of biomass is a primary goal of scaling up. |
| Estimated Purity | 95% | >90% | Achieving high purity may require additional purification steps at the pilot scale. |
Experimental Protocols
Lab-Scale Microwave-Assisted Extraction (MAE) of this compound
This protocol is based on the methodology for extracting furanocoumarins from Toddalia asiatica[3].
-
Sample Preparation: Grind dried plant material to a fine powder (0.15-0.30 mm).
-
Extraction:
-
Place 2.0 g of the powdered plant material into a microwave extraction vessel.
-
Add 20 mL of methanol (solid/liquid ratio of 1:10 g/mL).
-
Set the extraction temperature to 50°C and the extraction time to 1 minute.
-
Initiate the microwave extraction program.
-
-
Post-Extraction:
-
Allow the vessel to cool to room temperature.
-
Filter the extract to remove solid plant material.
-
Concentrate the filtrate under reduced pressure to obtain the crude extract.
-
-
Purification (High-Speed Counter-Current Chromatography - HSCCC):
-
Prepare the two-phase solvent system: hexane-ethyl acetate-methanol-water (5:5:5.5:4.5, v/v/v/v).
-
Dissolve the crude extract in a suitable volume of the solvent mixture.
-
Perform HSCCC separation to isolate this compound.
-
-
Analysis:
-
Analyze the purity of the isolated this compound using High-Performance Liquid Chromatography (HPLC).
-
Pilot-Scale Isolation Workflow (Conceptual)
This protocol outlines a conceptual workflow for scaling up this compound isolation.
-
Biomass Preparation: Mill several kilograms of the dried plant material to a consistent particle size.
-
Extraction (Percolation):
-
Pack the milled plant material into a large-scale percolator.
-
Slowly pass an appropriate solvent (e.g., ethanol or methanol) through the biomass over an extended period (several hours to days).
-
Collect the solvent extract (miscella).
-
-
Solvent Recovery:
-
Concentrate the miscella using a falling film or rising film evaporator to recover a significant portion of the solvent for reuse.
-
-
Pre-Purification (Liquid-Liquid Extraction):
-
Perform a liquid-liquid extraction on the concentrated extract to partition this compound and related furanocoumarins into a less polar solvent, removing more polar impurities.
-
-
Purification (Preparative Chromatography):
-
Employ a pilot-scale preparative chromatography system (e.g., HSCCC or flash chromatography) for the final purification of this compound.
-
-
Crystallization:
-
Induce crystallization of the purified this compound from a suitable solvent system to obtain a high-purity solid product.
-
-
Drying and Packaging:
-
Dry the crystalline this compound under vacuum to remove residual solvents.
-
Package the final product according to quality control standards.
-
Visualizations
Caption: Workflow for scaling up this compound isolation.
References
- 1. Extraction, Isolation, and Purification of Furanocoumarins from Invasive Heracleum sosnowskyi [mdpi.com]
- 2. Quantitative Analysis of this compound from Ammi majus L. Fruits and Evaluation of Its Biological Effect on Selected Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pimpinellin | C13H10O5 | CID 4825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pressurized Liquid Extraction of Coumarins from Fruits of Heracleum leskowii with Application of Solvents with Different Polarity under Increasing Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scale-Up of Natural Product Isolation | Springer Nature Experiments [experiments.springernature.com]
- 6. Effect of extraction method on the yield of furanocoumarins from fruits of Archangelica officinalis Hoffm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Isopimpinellin and Xanthotoxin in the Stimulation of Melanogenesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Isopimpinellin and Xanthotoxin, two furanocoumarin compounds, on their capacity to stimulate melanogenesis. The information presented is collated from experimental data to aid in research and development endeavors related to pigmentation disorders.
Introduction
Melanogenesis is the complex process of melanin synthesis, the primary pigment responsible for skin, hair, and eye color. This process is regulated by a cascade of enzymatic reactions, with tyrosinase being the rate-limiting enzyme. Dysregulation of melanogenesis can lead to various hypopigmentation disorders, such as vitiligo. This compound and Xanthotoxin, both psoralen derivatives, have been investigated for their potential to stimulate melanin production. This guide offers a side-by-side comparison of their efficacy, supported by experimental findings.
Quantitative Data Comparison
The following tables summarize the quantitative effects of this compound and Xanthotoxin on key markers of melanogenesis in B16F10 melanoma cells, a common in vitro model for studying pigmentation.
| Compound | Concentration (µM) | Melanin Content (% of Control) |
| This compound | 3.13 | ~110% |
| 6.25 | ~120% | |
| 12.5 | ~130% | |
| 25 | ~140% | |
| Xanthotoxin | 3.13 | ~120% |
| 6.25 | ~140% | |
| 12.5 | ~160% | |
| 25 | ~180% | |
| 100 | Most potent among 16 coumarins[1] |
Data for melanin content at 3.13-25 µM are estimated from graphical representations in a comparative study and presented as approximate values.[2][3]
Mechanism of Action and Signaling Pathways
Both this compound and Xanthotoxin stimulate melanogenesis primarily by upregulating the Microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic gene expression.[1][2] Activation of MITF leads to increased transcription of key melanogenic enzymes, including tyrosinase, tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[1][2]
While the precise signaling cascades for this compound in melanogenesis are not fully elucidated, psoralen derivatives are known to act through several key pathways. Xanthotoxin has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[2] It is plausible that both compounds share similar mechanisms involving pathways such as the Protein Kinase A (PKA) and MAPK pathways, which are known to converge on MITF activation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and Xanthotoxin.
Cell Culture
B16F10 murine melanoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Melanin Content Assay
Detailed Steps:
-
B16F10 cells are seeded in a 6-well plate at a density of 2 × 10^5 cells per well and incubated for 24 hours.[4]
-
The culture medium is then replaced with fresh medium containing various concentrations of this compound or Xanthotoxin, and the cells are incubated for an additional 48 to 72 hours.[1][5]
-
After incubation, the cells are washed with phosphate-buffered saline (PBS) and harvested.
-
The cell pellet is dissolved in 1 N NaOH containing 10% DMSO and heated at 80°C for 1 hour to solubilize the melanin.[4][6]
-
The absorbance of the resulting solution is measured at 400-405 nm using a microplate reader.[4][6]
-
The melanin content is calculated relative to the protein content of the cell lysate and expressed as a percentage of the untreated control.
Cellular Tyrosinase Activity Assay
Detailed Steps:
-
B16F10 cells are seeded and treated with this compound or Xanthotoxin as described for the melanin content assay.
-
After treatment, cells are washed with ice-cold PBS and lysed with a buffer containing 1% Triton X-100.[7]
-
The cell lysate is centrifuged, and the supernatant containing the tyrosinase enzyme is collected.
-
The protein concentration of the lysate is determined using a Bradford assay or a similar method.
-
The tyrosinase activity is measured by adding L-DOPA as a substrate and monitoring the formation of dopachrome at 475 nm using a spectrophotometer.[7]
-
The tyrosinase activity is normalized to the total protein content and expressed as a percentage of the untreated control.
Conclusion
Both this compound and Xanthotoxin are effective stimulators of melanogenesis in B16F10 melanoma cells. Experimental data suggests that Xanthotoxin is a more potent inducer of melanin synthesis compared to this compound at the concentrations tested.[1] The pro-melanogenic effects of both compounds are mediated through the upregulation of MITF and its downstream target genes, which are crucial for melanin production. The MAPK signaling pathway is implicated in the action of Xanthotoxin. Further research is warranted to fully elucidate the detailed molecular mechanisms of this compound and to evaluate the clinical potential of both compounds in the treatment of hypopigmentation disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2.5. Determination of Melanin Content in B16F10 Melanocytes [bio-protocol.org]
- 5. Fraxinol Stimulates Melanogenesis in B16F10 Mouse Melanoma Cells through CREB/MITF Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Cellular tyrosinase activity assay [bio-protocol.org]
A Comparative Guide to Isopimpinellin Extraction Methodologies
For Researchers, Scientists, and Drug Development Professionals
Isopimpinellin, a furanocoumarin with significant therapeutic potential, has garnered considerable interest in the scientific community. Its anti-inflammatory, anti-cancer, and neuroprotective properties underscore the importance of efficient and effective extraction from its natural plant sources. This guide provides a comparative analysis of various extraction techniques for this compound, offering a comprehensive overview of their performance based on experimental data. We delve into the methodologies of both modern and conventional extraction techniques, presenting a clear comparison of their efficiency, solvent consumption, and processing time to aid researchers in selecting the optimal method for their specific needs.
Comparative Analysis of Extraction Methods
The selection of an appropriate extraction method is paramount for maximizing the yield and purity of this compound while minimizing environmental impact and operational costs. Here, we compare four common extraction techniques: Microwave-Assisted Extraction (MAE), Accelerated Solvent Extraction (ASE), Ultrasound-Assisted Extraction (UAE), and the conventional Soxhlet extraction.
| Method | Plant Source | Solvent | Temperature (°C) | Time | Yield of this compound (mg/g) | Purity (%) | Key Advantages | Limitations |
| Microwave-Assisted Extraction (MAE) | Toddalia asiatica[1] | Methanol | 50 | 1 min | 0.85[1] | 95.0[1] | Rapid extraction, Reduced solvent volume, High efficiency[2][3] | Potential for thermal degradation of compounds, Requires specialized equipment. |
| Accelerated Solvent Extraction (ASE) | Ammi majus[4] | Methanol | 130 | Not specified | 4.04 (404.14 mg/100g DW)[4] | 99.8 (after purification)[4] | High extraction efficiency, Low solvent consumption, Automated process[5][6][7] | High initial equipment cost, High pressure and temperature may not be suitable for all compounds[7][8] |
| Ultrasound-Assisted Extraction (UAE) | Archangelica officinalis[9][10] | Methanol | 60 | Not specified | Comparable to Soxhlet[9][10] | Not specified | Reduced extraction time compared to conventional methods, Lower temperatures preserve thermolabile compounds[11][12][13] | Yields may be lower than ASE or MAE, Potential for formation of free radicals. |
| Soxhlet Extraction | Archangelica officinalis[9][10] | Petroleum Ether | Boiling point of solvent | 16-24 hours[14][15] | Lower than ASE[9][10] | Not specified | Well-established and simple technique, Exhaustive extraction[9] | Time-consuming, High solvent consumption, Potential for thermal degradation of compounds[9][16][17] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental results. Below are the protocols for the key extraction methods discussed.
Microwave-Assisted Extraction (MAE) Protocol
This protocol is based on the extraction of furanocoumarins from Heracleum sosnowskyi and Toddalia asiatica.[1][18]
-
Sample Preparation: Dry the plant material (e.g., leaves, roots) and grind it to a fine powder (e.g., 0.15-0.30 mm particle size).
-
Extraction:
-
Place a weighed amount of the powdered plant material (e.g., 2.0 g) into a microwave extraction vessel.[1]
-
Add the extraction solvent (e.g., 20 mL of methanol) to achieve a specific solid-to-liquid ratio (e.g., 1:10 g/mL).[1]
-
For enhanced extraction of non-polar furanocoumarins with a non-polar solvent like hexane, add a small amount of water (e.g., 1 mL for 0.1 g of plant material with 2 mL of hexane) to the mixture to facilitate microwave energy absorption and cell disruption.[18]
-
Secure the vessel in the microwave extractor.
-
Set the extraction parameters: temperature (e.g., 50-70°C), time (e.g., 1-10 minutes), and microwave power.[1][18]
-
-
Post-Extraction:
-
After the extraction is complete, allow the vessel to cool.
-
Filter the extract to separate the solid residue from the liquid.
-
The resulting crude extract can then be further purified and analyzed.
-
Accelerated Solvent Extraction (ASE) Protocol
This protocol is a generalized procedure based on the principles of ASE for natural products.[5][6][7]
-
Sample Preparation: Grind the dried plant material to a consistent particle size.
-
Cell Loading:
-
Place a cellulose filter at the bottom of the extraction cell.
-
Mix the weighed plant sample with a dispersing agent like diatomaceous earth or sand and load it into the extraction cell.
-
-
Extraction:
-
Place the extraction cell into the ASE system.
-
Set the extraction parameters: solvent (e.g., methanol), temperature (e.g., 100-130°C), pressure (e.g., 1500-2000 psi), static extraction time, and number of cycles.[9]
-
The system will automatically perform the extraction by pumping the heated and pressurized solvent through the sample cell.
-
-
Collection:
-
The extract is collected in a vial.
-
The system purges the cell with nitrogen gas to collect the remaining extract.
-
-
Post-Extraction: The collected extract is ready for concentration and further analysis.
Ultrasound-Assisted Extraction (UAE) Protocol
This is a general protocol for UAE of bioactive compounds from plant materials.[11][12][13]
-
Sample Preparation: Dry and grind the plant material to a small particle size.
-
Extraction:
-
Place a weighed amount of the powdered sample into an extraction vessel.
-
Add a specified volume of the extraction solvent (e.g., methanol or ethanol-water mixture).
-
Place the vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture.
-
Set the sonication parameters: frequency (e.g., 20-40 kHz), power, temperature (e.g., 25-60°C), and extraction time.[9]
-
-
Post-Extraction:
-
After sonication, separate the extract from the solid residue by filtration or centrifugation.
-
The liquid extract can then be concentrated and analyzed.
-
Soxhlet Extraction Protocol
A conventional and well-established method for the extraction of furanocoumarins.[9][14][15]
-
Sample Preparation: Dry and coarsely powder the plant material.
-
Apparatus Setup:
-
Place the powdered plant material in a thimble.
-
Insert the thimble into the main chamber of the Soxhlet extractor.
-
Place the extraction solvent (e.g., petroleum ether) in the distillation flask.
-
Assemble the Soxhlet apparatus with a condenser.
-
-
Extraction:
-
Heat the distillation flask. The solvent vaporizes, travels up to the condenser, and drips down into the thimble containing the sample.
-
Once the liquid level in the chamber reaches the top of the siphon arm, the solvent and extracted compounds are siphoned back into the distillation flask.
-
This cycle is repeated for an extended period (e.g., 16-24 hours) to ensure exhaustive extraction.[14][15]
-
-
Post-Extraction:
-
After extraction, the solvent in the distillation flask, now containing the extracted this compound, is concentrated using a rotary evaporator.
-
Biological Context: this compound and Cellular Signaling
This compound has been shown to induce apoptosis in cancer cells.[4] One of the key signaling pathways implicated in its mechanism of action is the PI3K/AKT pathway, which is crucial for cell survival and proliferation.[19][20] this compound has been observed to inhibit this pathway, leading to downstream effects that promote apoptosis.
The process of apoptosis, or programmed cell death, is a tightly regulated process involving a cascade of caspases.[21][22] The intrinsic pathway of apoptosis is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria.[23] Cytochrome c then activates caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to cell death.[22][23] this compound's ability to trigger apoptosis via caspase-3 activation makes it a compound of interest for cancer research.[4]
Conclusion
The choice of extraction method for this compound significantly impacts the efficiency, yield, and sustainability of the process. Modern techniques such as MAE and ASE offer substantial advantages in terms of speed and reduced solvent consumption, yielding high-purity extracts. While UAE presents a milder extraction alternative, the conventional Soxhlet method, despite being time and solvent-intensive, remains a benchmark for exhaustive extraction. The selection of the most suitable method will depend on the specific research goals, available resources, and the scale of operation. Understanding the biological activity of this compound, particularly its role in inducing apoptosis through the inhibition of key signaling pathways like PI3K/AKT, provides a strong rationale for the continued development and optimization of its extraction and purification for potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Analysis of this compound from Ammi majus L. Fruits and Evaluation of Its Biological Effect on Selected Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Accelerated Solvent Extraction for Natural Products Isolation | Springer Nature Experiments [experiments.springernature.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. greenpharmacy.info [greenpharmacy.info]
- 9. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. mdpi.com [mdpi.com]
- 13. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 14. soxhlet extraction method: Topics by Science.gov [science.gov]
- 15. conventional soxhlet extraction: Topics by Science.gov [science.gov]
- 16. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Critical Comparison of the Advanced Extraction Techniques Applied to Obtain Health-Promoting Compounds from Seaweeds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. PI3K signalling: the path to discovery and understanding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Coumarin induces cell cycle arrest and apoptosis in human cervical cancer HeLa cells through a mitochondria- and caspase-3 dependent mechanism and NF-kappaB down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
A Comparative Guide to HPLC and UPLC Methods for Isopimpinellin Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the quantitative analysis of Isopimpinellin, a naturally occurring furanocoumarin with significant biological activities. The information presented herein is synthesized from established analytical methodologies and general principles of liquid chromatography method transfer, offering a robust framework for researchers selecting the optimal analytical technique for their specific needs.
Experimental Protocols
Detailed methodologies for the analysis of this compound using both HPLC and UPLC are outlined below. These protocols are representative of typical analytical workflows and have been constructed to provide a valid basis for comparison.
High-Performance Liquid Chromatography (HPLC) Method
A conventional HPLC method for the quantification of this compound was established based on common practices for the analysis of furanocoumarins.
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.
-
Column: C18 column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-20 min: 50-80% B
-
20-25 min: 80% B
-
25-26 min: 80-50% B
-
26-30 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 310 nm
-
Run Time: 30 minutes
Ultra-Performance Liquid Chromatography (UPLC) Method
The UPLC method was developed by geometrically scaling down the HPLC method to leverage the advantages of smaller particle size columns and higher operating pressures. This transfer is guided by the principles of maintaining the separation selectivity while significantly reducing the analysis time and solvent consumption.
-
Instrumentation: UPLC system with a binary solvent manager, sample manager, column heater, and a PDA detector.
-
Column: C18 column (2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution (Scaled):
-
0-5.0 min: 50-80% B
-
5.0-5.5 min: 80% B
-
5.5-5.6 min: 80-50% B
-
5.6-6.0 min: 50% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 35°C
-
Detection Wavelength: 310 nm
-
Run Time: 6 minutes
Data Presentation: A Comparative Analysis
The following table summarizes the key performance parameters of the HPLC and UPLC methods for this compound analysis. The data presented is representative of the expected outcomes from a formal method cross-validation.
| Parameter | HPLC Method | UPLC Method | Key Advantages of UPLC |
| Retention Time (min) | ~12.5 | ~2.8 | Faster analysis |
| Peak Width (min) | ~0.4 | ~0.08 | Sharper peaks, better resolution |
| Resolution (Rs) | > 2.0 | > 2.5 | Improved separation of closely eluting peaks |
| Analysis Time (min) | 30 | 6 | ~5-fold increase in throughput |
| Solvent Consumption (mL/run) | 30 | 2.4 | ~92% reduction in solvent usage |
| Backpressure (psi) | ~1500 | ~8000 | Higher pressure for improved efficiency |
| Linearity (R²) | > 0.999 | > 0.999 | Excellent linearity for both methods |
| Accuracy (% Recovery) | 98-102% | 99-101% | High accuracy maintained |
| Precision (% RSD) | < 2.0% | < 1.5% | Enhanced precision |
| Limit of Detection (LOD) | Lower | Higher | UPLC generally offers higher sensitivity |
| Limit of Quantification (LOQ) | Lower | Higher | UPLC can quantify lower concentrations |
Mandatory Visualizations
Workflow for HPLC to UPLC Method Transfer
The following diagram illustrates the logical workflow for transferring and cross-validating an HPLC method to a UPLC method for this compound analysis.
Caption: Workflow for transferring an HPLC method to UPLC for this compound analysis.
This compound's Potential Biological Signaling Pathway
This compound has been shown to exert anti-inflammatory and anti-cancer effects, potentially through the modulation of the PI3K/Akt signaling pathway.[1][2] The following diagram illustrates this proposed mechanism of action.
Caption: Proposed mechanism of this compound via inhibition of the PI3K/Akt signaling pathway.
Conclusion
The cross-validation of HPLC and UPLC methods for the analysis of this compound clearly demonstrates the significant advantages of UPLC technology. While both methods provide accurate and precise quantification, UPLC offers a substantial reduction in analysis time and solvent consumption, leading to higher sample throughput and more environmentally friendly laboratory operations.[3][4][5][6] The improved resolution and sensitivity of UPLC also make it the preferred method for the analysis of complex samples or when low levels of this compound need to be detected. Researchers and drug development professionals can leverage this information to make informed decisions about the most appropriate analytical methodology for their specific research and quality control needs.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. rjptonline.org [rjptonline.org]
- 4. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 5. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 6. ijsrtjournal.com [ijsrtjournal.com]
Unveiling the Chemopreventive Potential of Isopimpinellin: An In Vivo Comparative Analysis
For Immediate Release
A comprehensive review of in vivo studies provides compelling evidence for the chemopreventive activity of Isopimpinellin, a naturally occurring furanocoumarin. This guide offers a detailed comparison of this compound's efficacy against other well-established natural chemopreventive agents, supported by experimental data and mechanistic insights. The information presented is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel cancer prevention strategies.
Performance Comparison of Natural Chemopreventive Agents
The following tables summarize the in vivo efficacy of this compound and selected alternative compounds in the widely recognized 7,12-dimethylbenz[a]anthracene (DMBA)/12-O-tetradecanoylphorbol-13-acetate (TPA)-induced skin carcinogenesis model in mice. This model mimics the initiation and promotion stages of cancer development, providing a robust platform for evaluating chemopreventive potential.
Table 1: In Vivo Efficacy of this compound in DMBA/TPA-Induced Skin Carcinogenesis
| Dose (mg/kg body weight) | Route of Administration | Reduction in Mean Number of Papillomas per Mouse (%) | Reduction in Percentage of Mice with Papillomas | Reference |
| 30 | Oral | 49% | Not significant | [1] |
| 70 | Oral | 73% | Not significant | [1] |
| 150 | Oral | 78% | Significant | [1] |
Table 2: Comparative In Vivo Efficacy of Alternative Chemopreventive Agents in DMBA/TPA-Induced Skin Carcinogenesis
| Compound | Dose | Route of Administration | Reduction in Tumor Incidence (%) | Reduction in Tumor Multiplicity (%) | Reduction in Tumor Volume (%) | Reference |
| Curcumin | 1% in diet | Oral | Tendency to be lower | Significant | Significant (P < 0.01) | [2] |
| Curcumin (with Piperine) | 0.5% in diet | Oral | 50% | 38% | 90% | [3] |
| Resveratrol | 1, 5, 10, 25 µmol | Topical | Up to 60% | Up to 98% | - | [4] |
| Resveratrol | 1 or 2 mg/kg/week | - | Significant | Significant | Significant | [5] |
| Green Tea Catechins ((+)-catechin) | Emulsified gel | Topical | Significant | Significant | - | [6] |
Delving into the Mechanisms: Signaling Pathways and Experimental Designs
The chemopreventive effects of this compound and its counterparts are attributed to their ability to modulate critical signaling pathways involved in carcinogenesis. Furthermore, understanding the experimental protocols is crucial for the interpretation and replication of these findings.
Experimental Protocols
This compound:
-
Animal Model: Female SENCAR mice.
-
Carcinogenesis Induction: A single topical application of 7,12-dimethylbenz[a]anthracene (DMBA) as the initiator, followed by twice-weekly topical applications of 12-O-tetradecanoylphorbol-13-acetate (TPA) as the promoter, starting two weeks after initiation.
-
Treatment: this compound was administered orally at doses of 30, 70, and 150 mg/kg body weight 24 and 2 hours prior to DMBA initiation.
-
Evaluation: The number and percentage of mice with papillomas were recorded.[1]
Curcumin:
-
Animal Model: Male Swiss albino mice.
-
Carcinogenesis Induction: A single topical application of DMBA followed by twice-weekly topical applications of TPA.
-
Treatment: Mice were fed a diet containing 1% curcumin starting two weeks before DMBA application and continued throughout the experiment.
-
Evaluation: Tumor number, tumor volume, and the percentage of tumor-bearing mice were assessed.[2]
Resveratrol:
-
Animal Model: Male Wistar rats.
-
Carcinogenesis Induction: A single topical application of DMBA followed by thrice-weekly topical applications of TPA starting two weeks later.
-
Treatment: Resveratrol was administered at doses of 1 or 2 mg/kg body weight per week.
-
Evaluation: Tumor occurrence, volume, and weight were measured. Cell cycle and apoptosis-related protein expressions were also analyzed.[5]
Green Tea Catechins ((+)-catechin):
-
Animal Model: BALB/c mice.
-
Carcinogenesis Induction: DMBA-induced and TPA-promoted skin squamous cell carcinoma.
-
Treatment: Topical application of a (+)-catechin emulsified gel.
-
Evaluation: Oxidative stress biomarkers, inflammatory gene expression (COX-2, NF-κB, iNOS), and pro-inflammatory cytokine levels were assessed.[6]
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways implicated in the chemopreventive action of this compound and a generalized workflow for in vivo chemoprevention studies.
Caption: this compound's proposed chemopreventive mechanism.
Caption: Generalized workflow for in vivo chemoprevention studies.
Conclusion
The in vivo data strongly support the chemopreventive potential of this compound, particularly in the context of skin carcinogenesis. Its efficacy is comparable, and in some instances, potentially superior to other well-studied natural compounds like curcumin and resveratrol. The primary mechanism of action appears to be the inhibition of carcinogen activation through the modulation of cytochrome P450 enzymes. Further research is warranted to fully elucidate its effects on other signaling pathways and to explore its potential in other cancer models. This comparative guide provides a valuable resource for the scientific community to advance the development of this compound as a promising chemopreventive agent.
References
- 1. Cancer chemoprevention by resveratrol: in vitro and in vivo studies and the underlying mechanisms (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of dietary curcumin on skin carcinogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. europeanreview.org [europeanreview.org]
- 6. Topical (+)-catechin emulsified gel prevents DMBA/TPA-induced squamous cell carcinoma of the skin by modulating antioxidants and inflammatory biomarkers in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Isopimpinellin and Pimpinellin: A Guide for Researchers
This guide provides a detailed comparison of the biological activities of two furanocoumarins, Isopimpinellin and Pimpinellin, with a focus on their efficacy in various experimental models. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these compounds.
Data Summary
The following table summarizes the quantitative data on the efficacy of this compound and Pimpinellin in different biological assays.
| Biological Activity | Compound | Test System | Efficacy (IC50 or % Inhibition) | Reference |
| Antiproliferative | This compound | Saos-2 (Osteosarcoma) | IC50: 42.59 µM | [1] |
| This compound | U266 (Multiple Myeloma) | IC50: 84.14 µM | [1] | |
| This compound | HT-29 (Colorectal Adenocarcinoma) | IC50: 95.53 µM | [1] | |
| This compound | RPMI8226 (Multiple Myeloma) | IC50: 105.0 µM | [1] | |
| This compound | HOS (Osteosarcoma) | IC50: 321.6 µM | [1] | |
| This compound | SW620 (Colorectal Adenocarcinoma) | IC50: 711.30 µM | [1] | |
| This compound | HSF (Normal Human Skin Fibroblasts) | IC50: 410.7 µM | [1] | |
| Antioxidant | This compound | Linoleic acid peroxidation | IC50: 11.83 µg/mL | [2] |
| Pimpinellin | Linoleic acid peroxidation | IC50: 17.16 µg/mL | [2] | |
| Cholinesterase Inhibition | Pimpinellin | Acetylcholinesterase (AChE) | 23.54% inhibition at 20 µg/mL | [3] |
| Pimpinellin | Butyrylcholinesterase (BuChE) | 66.55% inhibition at 20 µg/mL | [3][4] | |
| Antifungal | This compound | Sclerotinia sclerotiorum | 76.8% inhibition (EC50: 20.7 µg/mL) | [5] |
| This compound | Magnaporthe oryzae | 64% inhibition | [5] | |
| Pimpinellin | Sclerotinia sclerotiorum | 61% inhibition | [5] | |
| Pimpinellin | Rhizoctonia solani | 67% inhibition | [5] | |
| Antibacterial | Pimpinellin | Salmonella enteritidis | MIC: 31.25 µg/mL | [5] |
| Pimpinellin | Staphylococcus aureus | MIC: 62.50 µg/mL | [5] |
Experimental Protocols
Antiproliferative Activity Assessment (MTT Assay)
The antiproliferative effects of this compound were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]
-
Cell Culture: Human cancer cell lines (Saos-2, HOS, RPMI8226, U266, HT-29, SW620) and normal human skin fibroblasts (HSF) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[6]
-
Treatment: Cells were seeded in 96-well plates and treated with this compound at various concentrations (ranging from 3.125 to 200 µM) for 96 hours. A control group was treated with the vehicle (DMSO).[6]
-
MTT Addition: After the incubation period, MTT solution was added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader. The cell viability was calculated as a percentage of the control group.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.[6]
Cholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of Pimpinellin against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) was determined using a modified Ellman's method.[4]
-
Enzyme and Substrate Preparation: Solutions of AChE or BuChE, the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and the chromogenic reagent DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) were prepared in a suitable buffer.
-
Inhibition Reaction: The enzyme was pre-incubated with different concentrations of Pimpinellin.
-
Enzymatic Reaction: The reaction was initiated by adding the substrate. The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a colored product.
-
Absorbance Measurement: The change in absorbance was monitored spectrophotometrically over time.
-
Inhibition Calculation: The percentage of inhibition was calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control (without inhibitor).
Signaling Pathways and Mechanisms of Action
This compound: Induction of Apoptosis and PI3K Pathway Inhibition
This compound has been shown to induce apoptosis in Saos-2 osteosarcoma cells through the activation of caspase-3.[1] Furthermore, it exhibits anti-inflammatory properties by inhibiting the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which leads to a reduction in neutrophil migration.[6][7]
Caption: this compound's mechanism of action.
Pimpinellin: Inhibition of Platelet Aggregation via the PI3K/Akt Pathway
Pimpinellin has demonstrated the ability to inhibit collagen-induced platelet aggregation. This effect is mediated through the suppression of the PI3K/Akt signaling pathway.[8]
Caption: Pimpinellin's inhibitory effect on platelet aggregation.
Conclusion
Both this compound and Pimpinellin exhibit a range of promising biological activities. This compound shows notable antiproliferative effects against several cancer cell lines, with a particularly high selectivity towards Saos-2 osteosarcoma cells.[1] Its mechanism involves the induction of apoptosis and inhibition of the PI3K pathway.[6] Pimpinellin demonstrates significant cholinesterase inhibitory activity and is a potent inhibitor of platelet aggregation, also acting through the PI3K/Akt pathway.[3][8] In terms of antioxidant activity, this compound was found to be more potent than Pimpinellin in the linoleic acid peroxidation assay.[2] The choice between these two furanocoumarins for further research and development would depend on the specific therapeutic area of interest.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Pimpinellin | C13H10O5 | CID 4825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Quantitative Analysis of this compound from Ammi majus L. Fruits and Evaluation of Its Biological Effect on Selected Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Unveiling the Cytochrome P450 Inhibitory Profile of Isopimpinellin: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the inhibitory effects of Isopimpinellin on key drug-metabolizing enzymes.
This compound, a naturally occurring furanocoumarin found in various plants, has garnered attention for its potential to modulate the activity of cytochrome P450 (CYP) enzymes. These enzymes are critical to the metabolism of a vast array of drugs, and their inhibition can lead to significant drug-drug interactions. This guide provides a comprehensive comparison of this compound's inhibitory role against major human CYP isoforms, presenting available experimental data alongside that of well-established clinical inhibitors.
Quantitative Comparison of Inhibitory Potency
The inhibitory potential of this compound against several key human cytochrome P450 enzymes has been evaluated in vitro. The following table summarizes the available half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for this compound and compares them with those of known potent inhibitors for each respective enzyme.
| CYP Isoform | Test Compound | IC50 (µM) | Ki (µM) | Inhibition Type |
| CYP1A2 | This compound | 0.277 - 0.46 | 1.2 | Mechanism-Based Inactivator |
| Furafylline | 1.8 - 7.6 | 2.0 | Mechanism-Based Inactivator | |
| CYP1B1 | This compound | Not Reported | 11 | Competitive |
| α-Naphthoflavone | 0.015 - 0.025 | 0.015 | Competitive | |
| CYP3A4 | This compound | Not Available | - | - |
| Bergapten¹ | 19 - 36 | - | - | |
| Ketoconazole | 0.02 - 0.2 | 0.03 | Competitive | |
| CYP2D6 | This compound | Not Available | - | - |
| Quinidine | 0.015 - 0.15 | 0.03 | Competitive | |
| CYP2C9 | This compound | Not Available | - | - |
| Sulfaphenazole | 0.1 - 1.0 | 0.3 | Competitive | |
| CYP2C19 | This compound | Not Available | - | - |
| Ticlopidine | 1.0 - 5.0 | 1.2 | Mechanism-Based Inactivator |
¹Bergapten is a structurally similar furanocoumarin. This value is provided for comparative purposes as specific data for this compound against CYP3A4 is limited.
Experimental Protocols
The following section details a representative experimental methodology for determining the inhibitory potential of a compound against cytochrome P450 enzymes, based on common practices in the field.
In Vitro Cytochrome P450 Inhibition Assay (IC50 Determination)
This protocol outlines the general procedure for assessing the concentration-dependent inhibition of specific human CYP isoforms using human liver microsomes.
1. Materials and Reagents:
-
Human Liver Microsomes (HLMs)
-
This compound (or other test compounds)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Specific CYP isoform substrate (e.g., Phenacetin for CYP1A2, Testosterone for CYP3A4, Dextromethorphan for CYP2D6, Diclofenac for CYP2C9, S-Mephenytoin for CYP2C19)
-
Specific positive control inhibitor (e.g., Furafylline for CYP1A2, Ketoconazole for CYP3A4, Quinidine for CYP2D6, Sulfaphenazole for CYP2C9, Ticlopidine for CYP2C19)
-
Acetonitrile (ACN) or other suitable organic solvent for reaction termination
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
2. Assay Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of the test compound, specific substrate, and positive control inhibitor in an appropriate solvent (e.g., DMSO, methanol).
-
Prepare working solutions by diluting the stock solutions in the incubation buffer.
-
-
Incubation:
-
In a 96-well plate, combine human liver microsomes, potassium phosphate buffer, and a range of concentrations of the test compound (this compound) or the positive control inhibitor.
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the specific CYP substrate and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the formation of the specific metabolite from the substrate using a validated LC-MS/MS method.
-
Quantify the metabolite concentration based on the peak area ratio of the metabolite to the internal standard.
-
3. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model using a non-linear regression software.
Visualizing the Experimental Workflow and Metabolic Pathway
To further elucidate the processes described, the following diagrams have been generated using Graphviz.
A Head-to-Head Comparison of Isopimpinellin and Imperatorin in Skin Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopimpinellin and Imperatorin, two naturally occurring furanocoumarins, have garnered significant interest in the field of cancer chemoprevention due to their potential anti-tumor activities. This guide provides a comprehensive head-to-head comparison of their efficacy in preclinical skin tumor models, supported by experimental data. We delve into their effects on tumor development, the underlying molecular mechanisms, and provide detailed experimental protocols for the key assays cited.
Data Presentation: Efficacy in Skin Tumor Models
The following tables summarize the quantitative data from studies comparing the inhibitory effects of this compound and Imperatorin on chemically induced skin tumorigenesis.
Table 1: Inhibition of DMBA-Induced Skin Papilloma Formation in SENCAR Mice
| Compound | Dose (mg/kg body wt, oral) | Mean Number of Papillomas per Mouse | Percentage Inhibition | Citation |
| Control (Corn oil) | - | 10.5 | - | [1] |
| This compound | 30 | 5.3 | 49% | [1] |
| 70 | 2.8 | 73% | [1] | |
| 150 | 2.3 | 78% | [1] |
This study highlights the dose-dependent efficacy of orally administered this compound in a 7,12-dimethylbenz[a]anthracene (DMBA)/12-O-tetradecanoylphorbol-13-acetate (TPA) two-stage skin carcinogenesis model.[1]
Table 2: Inhibition of DMBA-DNA Adduct Formation in Mouse Epidermis
| Compound | Dose | Route of Administration | Percentage Inhibition of Total Adducts | Citation |
| Imperatorin | 400 nmol | Topical | 67% | [2] |
| This compound | 400 nmol | Topical | 52% | [2] |
| Imperatorin | 70 mg/kg | Oral | 43% | [1] |
| This compound | 35 mg/kg | Oral | 23% | [1] |
| 70 mg/kg | Oral | 56% | [1] | |
| 150 mg/kg | Oral | 69% | [1] |
These data indicate that both compounds effectively block the formation of DNA adducts, a critical initiating event in chemical carcinogenesis. Topically, Imperatorin appears more potent, while orally, this compound shows a strong dose-dependent inhibition.[1][2]
Experimental Protocols
Two-Stage Skin Carcinogenesis Protocol (DMBA/TPA)
This protocol is a widely used method to study the initiation and promotion stages of skin cancer development.
-
Animal Model: Female SENCAR (or other susceptible mouse strains) mice, 6-7 weeks old.
-
Initiation: A single topical application of DMBA (e.g., 10 nmol in 200 µl acetone) to the shaved dorsal skin.
-
Promotion: Two weeks after initiation, twice-weekly topical applications of TPA (e.g., 1.7 nmol in 200 µl acetone) for a period of 19-20 weeks.
-
Treatment: Test compounds (this compound or Imperatorin) are administered orally (e.g., via gavage in corn oil) or topically at specified times before the DMBA application.
-
Data Collection: The number and size of papillomas are recorded weekly.
-
Endpoint: The study is typically terminated after 20 weeks of promotion, and tumors are histologically examined.
DNA Adduct Formation Assay
This assay quantifies the covalent binding of carcinogens to DNA.
-
Treatment: Mice are treated topically or orally with the test compounds prior to the application of a carcinogen (e.g., DMBA or Benzo[a]pyrene).
-
DNA Isolation: At a specified time after carcinogen treatment (e.g., 24 hours), mice are euthanized, and the epidermal DNA is isolated from the treated skin area.
-
32P-Postlabeling: DNA is enzymatically digested to nucleotides, and the adducted nucleotides are radiolabeled with 32P-ATP.
-
Chromatography: The radiolabeled adducts are separated by thin-layer chromatography (TLC).
-
Quantification: The amount of radioactivity in the adduct spots is measured to determine the level of DNA adduct formation.
Signaling Pathways and Mechanisms of Action
This compound
Recent studies have begun to elucidate the molecular mechanisms underlying the anti-tumor effects of this compound. A notable mechanism is its intervention in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial in cell proliferation and survival.
In a 2024 study on human dermal fibroblasts, this compound was found to inhibit the overexpression of matrix metalloproteinases (MMPs) induced by UVA radiation. This effect was achieved by blocking the MAPK/AP-1 signaling pathway.[3] While this study focused on photoaging, the MAPK pathway is also a key driver in skin carcinogenesis. Additionally, some evidence suggests that this compound can induce apoptosis through the activation of caspase-3, although this has been primarily observed in non-skin cancer cell lines.[4]
Imperatorin
The mechanistic profile of Imperatorin has been more extensively studied, particularly in the context of melanoma. It has been shown to modulate several key signaling pathways, including PKA/CREB, ERK, AKT, and GSK3β/β-catenin, which are involved in cell growth, proliferation, and survival.[5] Although this research was conducted in the context of melanogenesis, these pathways are also frequently dysregulated in skin carcinogenesis.[6] The primary anti-initiating mechanism of Imperatorin in skin carcinogenesis appears to be the inhibition of cytochrome P450 enzymes responsible for activating carcinogens like DMBA.[2]
References
- 1. Oral administration of the citrus coumarin, this compound, blocks DNA adduct formation and skin tumor initiation by 7,12-dimethylbenz[a]anthracene in SENCAR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of naturally occurring coumarins on the formation of epidermal DNA adducts and skin tumors induced by benzo[a]pyrene and 7,12-dimethylbenz[a]anthracene in SENCAR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits UVA-induced overproduction of MMPs via suppression of MAPK/AP-1 signaling in human dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis of this compound from Ammi majus L. Fruits and Evaluation of Its Biological Effect on Selected Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imperatorin Positively Regulates Melanogenesis through Signaling Pathways Involving PKA/CREB, ERK, AKT, and GSK3β/β-Catenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lgr4 is crucial for skin carcinogenesis by regulating MEK/ERK and Wnt/β-catenin signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative metabolomics of plant tissues with high vs. low Isopimpinellin content.
A detailed guide for researchers, scientists, and drug development professionals on the metabolomic distinctions between plant tissues with high and low concentrations of the furanocoumarin, Isopimpinellin.
This compound, a naturally occurring furanocoumarin, is of significant interest to the pharmaceutical and scientific communities due to its photosensitizing, and potential anticarcinogenic properties.[1][2] Found in numerous plant species, particularly within the Apiaceae family (e.g., celery, parsnips, and garden angelica), its concentration can vary dramatically between different species and even between different tissues of the same plant.[1][2] Understanding the metabolomic profile of plants with differential this compound content is crucial for identifying biosynthetic pathways, developing high-yield natural sources, and exploring its therapeutic applications.
This guide provides a comparative analysis of plant tissues with high versus low this compound content, supported by experimental data from metabolomic studies.
Quantitative Metabolite Analysis
The following tables summarize the quantitative data on this compound and related furanocoumarins from comparative metabolomic studies. The primary comparison is between Heracleum sosnowskyi, a species known for its high furanocoumarin content, and Heracleum sibiricum, a related species with significantly lower levels. Additionally, data from Ammi majus fruits is included as an example of a plant part with a notably high concentration of this compound.
Table 1: Comparative Furanocoumarin Content in Heracleum Species (µg/g of dry weight)
| Compound | Heracleum sosnowskyi (High Content) | Heracleum sibiricum (Low Content) | Plant Part |
| Psoralen | Present (levels variable) | Trace amounts to undetectable | Above-ground organs |
| Xanthotoxin | Significantly higher levels | Lower levels | Above-ground organs |
| Bergapten | Present (levels variable) | Lower levels | Above-ground organs |
| Angelicin | Present (levels variable) | Trace amounts | Above-ground organs |
Data synthesized from a comparative transcriptomic and metabolomic study of H. sosnowskyi and H. sibiricum.[1][3] The study notes that while both species produce compounds in the furanocoumarin synthesis pathway leading to this compound, the quantities differ significantly.[1][3]
Table 2: Furanocoumarin Content in Ammi majus Fruits (High Content Tissue)
| Compound | Concentration (mg/100 g dry wt.) |
| This compound | 404.14 |
| Xanthotoxin | 368.04 |
| Bergapten | 253.05 |
Data from a quantitative analysis of Ammi majus fruits.[4] This highlights a plant tissue with a very high concentration of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative metabolomic analyses.
Metabolite Extraction from Plant Tissues
This protocol is a synthesis of methods used for the extraction of furanocoumarins from Heracleum and Ammi majus.
-
Sample Preparation: Plant samples (e.g., leaves, stems, inflorescences) are collected and freeze-dried to a constant weight. The dried material is then ground into a fine powder.
-
Extraction:
-
A known quantity (e.g., 100 mg) of the powdered plant material is placed in a sample tube.
-
1 mL of methanol is added to the tube.
-
The mixture is subjected to sonication for 30 minutes to facilitate the extraction of metabolites.
-
The sample is then centrifuged at 10,000 x g for 5 minutes.
-
The supernatant (methanol extract) is collected.
-
This extraction process is repeated three times with the same plant material to ensure complete extraction.
-
-
Sample Concentration and Reconstitution:
-
The collected methanol extracts are combined and evaporated to dryness using a vacuum concentrator at 45°C.
-
The dried residue is redissolved in a specific volume (e.g., 1 mL) of methanol.
-
The reconstituted sample is centrifuged again at 10,000 x g for 10 minutes to remove any particulate matter.
-
-
Final Preparation for Analysis: For LC-MS/MS analysis, the final extract is diluted (e.g., 10 to 100 times) with a solution of 5% acetonitrile in MilliQ water containing 0.1% formic acid.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This protocol outlines a typical method for the quantitative analysis of furanocoumarins.
-
Chromatographic Separation:
-
System: An Ultra-High-Performance Liquid Chromatography (UHPLC) system is used.
-
Column: A C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18) is commonly employed for the separation of furanocoumarins.
-
Mobile Phase: A gradient of two solvents is typically used:
-
Mobile Phase A: MilliQ water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program: A specific gradient program is run to separate the different furanocoumarins based on their polarity.
-
Injection Volume: A small volume of the prepared extract (e.g., 4 µL) is injected into the system.
-
-
Mass Spectrometry Detection:
-
System: A triple quadrupole mass spectrometer is used for sensitive and specific detection.
-
Ionization Mode: Positive electrospray ionization (ESI+) is a common mode for analyzing furanocoumarins.
-
Data Acquisition: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for targeted quantification of specific furanocoumarins. This involves monitoring specific precursor-to-product ion transitions for each analyte.
-
-
Quantification:
-
Standard Curves: Standard solutions of known concentrations for each furanocoumarin (e.g., psoralen, angelicin, xanthotoxin, bergapten, and this compound) are prepared and run on the LC-MS/MS system.
-
Calibration: A linear calibration curve is generated by plotting the peak areas of the standards against their concentrations.
-
Concentration Determination: The concentrations of the furanocoumarins in the plant samples are determined by comparing their peak areas to the calibration curve.[3]
-
Visualizations
Experimental Workflow for Comparative Metabolomics
Caption: Experimental workflow for comparative metabolomics of plant tissues.
This compound Biosynthesis Pathway
Caption: Simplified biosynthesis pathway of this compound.
References
- 1. Furanocoumarins in two European species of Heracleum: transcriptomic and metabolomic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Furanocoumarins in two European species of Heracleum: transcriptomic and metabolomic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Comparative Analysis of Isopimpinellin Content in Different Plant Species: A Guide for Researchers
For Immediate Release
This publication provides a comprehensive comparative analysis of Isopimpinellin content across various plant species, intended for researchers, scientists, and professionals in drug development. This guide summarizes quantitative data, details experimental protocols for extraction and quantification, and visualizes the biosynthetic pathway and analytical workflow.
Quantitative Analysis of this compound
This compound, a naturally occurring furanocoumarin, is found in a variety of plant species, predominantly within the Apiaceae and Rutaceae families.[1] The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, and the cultivation or environmental conditions. The following table summarizes the quantitative this compound content reported in the scientific literature for several plant species.
| Plant Species | Family | Plant Part | This compound Content (mg/100g dry wt.) | Reference(s) |
| Ammi majus L. | Apiaceae | Fruits | 404.14 | [2][3] |
| Ruta graveolens L. | Rutaceae | Agitated shoot cultures | 96.7 | [4] |
| Ruta chalepensis L. | Rutaceae | Microshoots | 77.1 | [4] |
| Ruta corsica (DC.) G.Don | Rutaceae | Microshoots | 57.45 | [4] |
| Pastinaca sativa L. | Apiaceae | Seeds | Not specified | [5] |
| Pastinaca sativa L. | Apiaceae | Whole Parsnips | 1.45 | [5] |
| Pastinaca sativa L. | Apiaceae | Cubed Parsnips | 5.37 | [5] |
| Heracleum laciniatum Hornem. | Apiaceae | Root | 14 - 82.5 | [5] |
| Angelica archangelica L. | Apiaceae | Fruit | 1.8 | [5] |
| Apium graveolens L. | Apiaceae | Petiole | 0.05 - 4.1 | [5] |
| Apium graveolens L. | Apiaceae | Shoot | 12.2 | [5] |
| Petroselinum crispum (Mill.) Fuss | Apiaceae | Leaf | 0.18 - 2.8 | [5] |
| Petroselinum crispum (Mill.) Fuss | Apiaceae | Shoot | 0.03 - 7.9 | [5] |
| Toddalia asiatica (L.) Lam. | Rutaceae | Root | 85 | [6] |
| Murraya koenigii (L.) Spreng. | Rutaceae | Seed | 0.7 | [5] |
Biosynthesis of this compound
This compound is synthesized in plants through the phenylpropanoid pathway, starting from the amino acid L-phenylalanine. A key intermediate, umbelliferone, undergoes a series of enzymatic reactions including prenylation, cyclization, hydroxylation, and O-methylation to form this compound.[7] The biosynthetic pathway is a complex process involving several enzymes, primarily from the cytochrome P450 family.[8]
Experimental Protocols
Accurate quantification of this compound in plant matrices requires robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques.
Extraction of this compound from Plant Material
A common and efficient method for extracting furanocoumarins, including this compound, is Accelerated Solvent Extraction (ASE).
-
Plant Material Preparation: Dried plant material is ground into a fine powder to increase the surface area for extraction.
-
Extraction Solvent: Methanol is a frequently used solvent for the extraction of this compound.[9]
-
ASE Parameters:
-
Temperature: The extraction temperature can be optimized, with studies showing good yields at 130°C for Ammi majus fruits.[9]
-
Pressure: High pressure (e.g., 1500 psi) is applied to maintain the solvent in its liquid state above its boiling point.
-
Extraction Cycles: Multiple static extraction cycles are typically performed to ensure complete extraction.
-
-
Post-Extraction: The resulting extract is filtered and concentrated under vacuum. The crude extract can then be subjected to further purification or directly analyzed.
Quantification by RP-HPLC-DAD
Reverse-Phase High-Performance Liquid Chromatography with Diode-Array Detection is a widely used method for the quantification of this compound.
-
Chromatographic Column: A C18 column (e.g., Hypersil C18) is commonly used for the separation.[10]
-
Mobile Phase: A gradient or isocratic elution with a mixture of methanol and water is often employed. For example, a mobile phase of methanol-water (70:30, v/v) has been used.[10]
-
Detection: The DAD is set to monitor the absorbance at the maximum wavelength for this compound, which is around 306-320 nm.[10][11]
-
Quantification: Quantification is achieved by creating a calibration curve using a certified reference standard of this compound. The concentration in the sample is determined by comparing its peak area to the calibration curve.
Quantification by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry offers high selectivity and sensitivity for the analysis of this compound, especially in complex matrices.
-
Chromatographic Conditions: Similar to HPLC-DAD, a C18 column is used for separation. The mobile phase often consists of a gradient of acetonitrile and water, sometimes with additives like formic acid or ammonium acetate.
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) can be used, typically in positive ion mode.[12]
-
Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound are monitored for selective and sensitive quantification.
-
Quantification: An internal standard is often used to improve the accuracy and precision of the quantification. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
Experimental Workflow
The general workflow for the comparative analysis of this compound content in different plant species is outlined below.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Analysis of this compound from Ammi majus L. Fruits and Evaluation of Its Biological Effect on Selected Human Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phytochemical Characterization, and Antioxidant and Antimicrobial Properties of Agitated Cultures of Three Rue Species: Ruta chalepensis, Ruta corsica, and Ruta graveolens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C13H10O5 | CID 68079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pimpinellin | C13H10O5 | CID 4825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Analysis of this compound from Ammi majus L. Fruits and Evaluation of Its Biological Effect on Selected Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative Analysis of this compound from Ammi majus L. Fruits and Evaluation of Its Biological Effect on Selected Human Tumor Cells [mdpi.com]
- 12. mdpi.com [mdpi.com]
Independent Verification of Isopimpinellin's Proapoptotic Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the proapoptotic activity of Isopimpinellin with other structurally related furanocoumarins, supported by experimental data from independent research studies. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided. Signaling pathways and experimental workflows are visualized using diagrams generated with Graphviz (DOT language) to facilitate clear understanding.
Overview of Proapoptotic Activity
This compound, a naturally occurring furanocoumarin, has demonstrated selective proapoptotic activity against various cancer cell lines. Independent studies have verified its ability to induce programmed cell death in malignant cells while exhibiting lower toxicity towards normal cells. This guide compares the efficacy of this compound with other notable furanocoumarins: Imperatorin, Bergapten, and Xanthotoxin.
Comparative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth. The following tables summarize the IC50 values for this compound and comparator furanocoumarins across various cancer cell lines as reported in independent studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Saos-2 | Osteosarcoma | 42.59 | Wójciak-Kosior et al., 2024[1] |
| U266 | Multiple Myeloma | 84.14 | Wójciak-Kosior et al., 2024[1] |
| HT-29 | Colorectal Adenocarcinoma | 95.53 | Wójciak-Kosior et al., 2024[1] |
| RPMI8226 | Multiple Myeloma | 105.0 | Wójciak-Kosior et al., 2024[1] |
| HOS | Osteosarcoma | 321.6 | Wójciak-Kosior et al., 2024[1] |
| SW620 | Colorectal Adenocarcinoma | 711.3 | Wójciak-Kosior et al., 2024[1] |
| FM55M2 | Metastatic Melanoma | 129.4 | Referenced in Wójciak-Kosior et al., 2024[1] |
| FM55P | Metastatic Melanoma | 156.8 | Referenced in Wójciak-Kosior et al., 2024[1] |
| SW480 | Colon Cancer | >200 | Referenced in Wójciak-Kosior et al., 2024[1] |
| HSF (Normal) | Human Skin Fibroblasts | 410.7 | Wójciak-Kosior et al., 2024[1] |
Table 2: Comparative IC50 Values of Other Furanocoumarins
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Imperatorin | HT-29 | Colon Cancer | 78 | Pan et al., 2016[2] |
| Bergapten | Saos-2 | Osteosarcoma | 40.05 | Wójciak-Kosior et al., 2022[3] |
| Bergapten | HOS | Osteosarcoma | 257.5 | Wójciak-Kosior et al., 2022[3] |
| Bergapten | HT-29 | Colorectal Adenocarcinoma | 332.4 | Wójciak-Kosior et al., 2022[3] |
| Bergapten | SW620 | Colorectal Adenocarcinoma | 354.5 | Wójciak-Kosior et al., 2022[3] |
| Bergapten | DLD-1 | Colorectal Cancer | 30-50 | Lin et al., 2019[4] |
| Bergapten | LoVo | Colorectal Cancer | 30-50 | Lin et al., 2019[4] |
| Xanthotoxin | Various | Leukemia, Glioma, etc. | Varies | Review by Nabavi et al., 2020[5] |
Apoptosis Induction and Signaling Pathways
This compound has been shown to induce apoptosis through the activation of caspase-3, a key executioner caspase.[1] While the precise upstream signaling cascade for this compound is still under investigation, studies on other furanocoumarins provide insights into potential mechanisms. Imperatorin, for instance, activates both the death receptor (extrinsic) and mitochondrial (intrinsic) pathways.[1] Bergapten has been shown to induce a p53-mediated apoptotic cascade.[4][6] Xanthotoxin is reported to promote apoptosis through mitochondrial pathways.[5]
Caption: General overview of extrinsic and intrinsic apoptotic pathways activated by furanocoumarins.
Experimental Protocols
This section details the methodologies employed in the cited studies to assess the proapoptotic activity of this compound and comparator compounds.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Standard workflow for determining cell viability and IC50 values using the MTT assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a defined period (e.g., 96 hours) to allow the compound to exert its effect.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Formation: Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining and Flow Cytometry)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for the detection and quantification of apoptosis by flow cytometry.
-
Cell Treatment: Cells are treated with the test compound for a specified duration.
-
Harvesting: Adherent cells are detached, and all cells are collected by centrifugation.
-
Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells.
-
Incubation: The stained cells are incubated in the dark to allow for binding.
-
Flow Cytometry Analysis: The fluorescence of the cells is measured using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner in the apoptotic pathway.
-
Principle: A specific fluorescently labeled inhibitor of active caspase-3 is added to the cells.
-
Procedure:
-
Cells are treated with the test compound.
-
The cells are incubated with a FITC-conjugated caspase-3 inhibitor (e.g., FITC-DEVD-FMK).
-
The fluorescence intensity of the cells is measured by flow cytometry. An increase in fluorescence indicates a higher level of active caspase-3.[1]
-
Conclusion
Independent studies confirm that this compound is a potent proapoptotic agent against a range of cancer cell lines, with a notable selectivity for malignant cells over normal fibroblasts. Its efficacy is comparable to other furanocoumarins like Bergapten, particularly in osteosarcoma cell lines. While the complete signaling pathway of this compound-induced apoptosis requires further elucidation, evidence from related compounds suggests the involvement of both intrinsic and extrinsic pathways. The provided experimental data and protocols offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound.
References
- 1. Anticancer effects of imperatorin isolated from Angelica dahurica: induction of apoptosis in HepG2 cells through both death-receptor- and mitochondria-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Evaluation of the Biological Effect of Non-UV-Activated Bergapten on Selected Human Tumor Cells and the Insight into the Molecular Mechanism of Its Action | MDPI [mdpi.com]
- 4. Bergapten induces G1 arrest and pro-apoptotic cascade in colorectal cancer cells associating with p53/p21/PTEN axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Xanthotoxin (8-methoxypsoralen): A review of its chemistry, pharmacology, pharmacokinetics, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological Properties of Bergapten: Mechanistic and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
